molecular formula C9H7NO3 B1645359 4-Cyano-3-methoxybenzoic acid CAS No. 102362-00-5

4-Cyano-3-methoxybenzoic acid

Cat. No.: B1645359
CAS No.: 102362-00-5
M. Wt: 177.16 g/mol
InChI Key: MBHJRZMASFIJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHJRZMASFIJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102362-00-5
Record name 4-cyano-3-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyano-3-methoxybenzoic acid, identified by the CAS number 102362-00-5 , is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules.[1] Its unique trifunctional structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, offers a versatile platform for chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, safety, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The distinct arrangement of functional groups in this compound dictates its physical and chemical behavior. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 102362-00-5[2]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Predicted Boiling Point 394.3 ± 27.0 °C[1]
Predicted Density 1.32 ± 0.1 g/cm³[1]
Storage Room temperature, sealed, dry[1]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The aromatic region would likely show a complex splitting pattern due to the substitution pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display nine unique signals. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, likely above 165 ppm. The methoxy carbon would resonate around 55-60 ppm. The aromatic carbons would show a range of chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would indicate the C≡N stretch of the nitrile group. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong band between 1680 and 1710 cm⁻¹. A broad O-H stretch from the carboxylic acid dimer would be observed in the region of 2500-3300 cm⁻¹. Additionally, C-O stretching from the methoxy group and C-H stretching from the aromatic ring and methyl group would be present.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 177. Subsequent fragmentation would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes. One plausible method is the cyanation of a corresponding halogenated precursor. While a direct, detailed protocol for this specific molecule is not widely published, a general procedure can be adapted from the synthesis of structurally similar compounds, such as 4-cyano-3-nitrobenzoic acid.[3]

Illustrative Synthetic Workflow

G A 4-Halo-3-methoxybenzoic acid B Reaction Mixture A->B Cyanation (e.g., CuCN) C Crude this compound B->C Work-up D Purified Product C->D Purification (e.g., Chromatography)

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A General Approach

This protocol is an illustrative example and may require optimization.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine the starting material (e.g., 4-bromo-3-methoxybenzoic acid), a cyanide source (e.g., copper(I) cyanide), and a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: Heat the mixture to a high temperature (typically >150 °C) and maintain for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is typically poured into an acidic aqueous solution to precipitate the crude product. The solid is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its functional groups allow for a variety of chemical transformations to generate diverse molecular scaffolds.

  • Carboxylic Acid: This group can be readily converted into esters, amides, and other derivatives, which is a common strategy in the development of new therapeutic agents.

  • Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings, which are prevalent in many drug molecules.

  • Methoxy Group: The methoxy group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in various pharmacologically active compounds. Its utility lies in its potential as a key intermediate for the synthesis of novel drug candidates.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar chemical structures, the following precautions should be taken:

  • Hazard Classification (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[4]

The following diagram outlines a logical workflow for handling and safety assessment.

G A Assess Hazards (Review available data) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Engineering Controls (Fume Hood) A->C D Safe Handling Procedures B->D C->D E Emergency Preparedness (First Aid, Spill Kit) D->E

Caption: A workflow for the safe handling of chemical intermediates.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of organic synthesis, particularly for pharmaceutical and agrochemical research and development. Its versatile structure allows for a wide range of chemical modifications, making it a valuable tool for the creation of novel and complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on available information and the behavior of analogous structures. Further research into its synthesis, characterization, and utility is warranted to fully explore its capabilities.

References

An In-Depth Technical Guide to 4-Cyano-3-methoxybenzoic acid: A Key Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Cyano-3-methoxybenzoic acid. We will delve into its molecular characteristics, provide expert insights into its synthesis and characterization, and explore its applications as a strategic building block in the development of complex molecules. This document is structured to provide not just data, but a causal understanding of the compound's properties and utility.

Part 1: Core Molecular and Physicochemical Profile

This compound (CAS No. 102362-00-5) is a bifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a methoxy ether group. This unique combination of an electron-donating group (methoxy) and two electron-withdrawing groups (cyano and carboxyl) on a benzene ring creates a versatile chemical scaffold with distinct reactivity at each functional site. Its structure makes it a valuable intermediate for introducing specific functionalities into larger, more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals[1].

Molecular Structure

The molecular structure consists of a benzoic acid core, substituted with a methoxy group at position 3 and a cyano group at position 4.

Figure 1: 2D Molecular Structure of this compound
Physicochemical Data Summary

The fundamental properties of this compound are summarized below. It is important to note that while core data is established, some physical properties like boiling point are based on predictive models.

PropertyValueSource
CAS Number 102362-00-5[1]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
IUPAC Name This compound
SMILES COC1=C(C=C(C=C1)C(=O)O)C#N
Boiling Point 394.3 ± 27.0 °C (Predicted)[1]
Density 1.32 ± 0.1 g/cm³ (Predicted)[1]
Appearance White to off-white crystalline solid (Expected)

Part 2: Proposed Synthesis and Structural Characterization

As a specialized intermediate, a validated, step-by-step synthesis protocol for this compound is not widely published in standard literature. However, leveraging established organometallic transformations, a robust and high-yielding synthesis can be confidently proposed.

Rationale for Synthetic Strategy

The most logical and efficient pathway to introduce a cyano group onto an aromatic ring is through a transition-metal-catalyzed cross-coupling reaction. Palladium-catalyzed cyanation of an aryl halide (e.g., bromide or chloride) is a well-established, versatile, and highly functional-group-tolerant method[2][3][4]. This approach is preferable to classical methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric copper salts, leading to reproducibility issues and waste-disposal challenges[3].

The proposed synthesis therefore starts from the readily available precursor, 4-Bromo-3-methoxybenzoic acid . The palladium catalyst, in conjunction with a suitable phosphine ligand and a cyanide source, facilitates the substitution of the bromine atom with a nitrile group.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative methodology based on modern cross-coupling literature and requires experimental optimization for scale and purity.

Materials:

  • 4-Bromo-3-methoxybenzoic acid

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc powder (optional, as reductant)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-3-methoxybenzoic acid (1.0 equiv), Zinc Cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF via cannula to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench with 1 M HCl and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

G cluster_0 Derivatization Pathways cluster_1 Carboxylic Acid Reactions cluster_2 Nitrile Group Transformations Start This compound Amide Amide Formation (e.g., + R-NH₂) Start->Amide Site 1 Ester Esterification (e.g., + R-OH) Start->Ester Site 1 Amine Reduction to Amine (e.g., H₂/Catalyst) Start->Amine Site 2 Tetrazole Conversion to Tetrazole (e.g., + NaN₃) Start->Tetrazole Site 2

References

An In-depth Technical Guide to 4-Cyano-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Cyano-3-methoxybenzoic acid, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document synthesizes its core physical and chemical properties, outlines a plausible synthetic route with detailed protocols, and discusses its applications, grounded in established chemical principles and available data.

Introduction and Molecular Identity

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a nitrile (cyano), and a methoxy group, makes it a versatile building block in organic synthesis. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing cyano and carboxyl groups imparts a unique reactivity profile, which is highly valuable for constructing complex molecular architectures.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

Identifier Value Source
CAS Number 102362-00-5 1[2]
Molecular Formula C₉H₇NO₃ 3[4]
Molecular Weight 177.16 g/mol 5[6]
IUPAC Name This compound PubChem[7]
InChI Key MBHJRZMASFIJBE-UHFFFAOYSA-N PubChem[7]

| SMILES | COC1=C(C=CC(=C1)C(=O)O)C#N | PubChem[7] |

Physical and Chemical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, which typically results in a relatively high melting point and a crystalline solid state at room temperature. The aromatic ring provides rigidity, while the polar cyano and methoxy groups contribute to its overall polarity.

Table 2: Physical and Chemical Data

Property Value Notes Source
Boiling Point 394.3 ± 27.0 °C Predicted value 5[6]
Density 1.32 ± 0.1 g/cm³ Predicted value --INVALID-LINK--[6]
pKa ~3.9 - 4.5 Predicted. Similar to related benzoic acids. The electron-withdrawing cyano group increases acidity compared to benzoic acid (pKa ~4.2). 2[2]
XlogP 1.5 Predicted value indicating moderate lipophilicity. PubChem[7]

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ethyl acetate, and DMSO. | Inferred from the properties of the closely related 4-methoxybenzoic acid, which is highly soluble in alcohols and ether but sparingly soluble in water.[8] | 9[9] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for selective transformations, making it a strategic precursor for various target molecules.

  • Carboxylic Acid Group: This is the most acidic site and a primary handle for modification. It readily undergoes standard transformations such as:

    • Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) to yield corresponding esters.

    • Amidation: Activation with coupling agents (e.g., EDCI, HOBt) followed by reaction with amines to form amides. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

    • Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

  • Cyano (Nitrile) Group: This group is a versatile functional handle that can be transformed into other key functionalities:

    • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 3-methoxyterephthalic acid.

    • Reduction: Can be reduced to a primary amine (aminomethyl group) using catalytic hydrogenation (e.g., H₂/Raney Ni) or hydride reagents. This introduces a basic center into the molecule.

    • Cycloaddition: Can participate in [3+2] cycloaddition reactions, for example with sodium azide, to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

  • Aromatic Ring: The benzene ring is substituted with one electron-donating group (-OCH₃) and two electron-withdrawing groups (-COOH, -CN). The methoxy group is a strong activating, ortho-, para-director, while the carboxyl and cyano groups are deactivating, meta-directors. This substitution pattern makes further electrophilic aromatic substitution challenging and highly regioselective, likely directing incoming electrophiles to the position ortho to the methoxy group and meta to the carboxyl group (C-2 position).

Reactivity_Map cluster_groups Reactive Sites main This compound COOH Carboxylic Acid (-COOH) main->COOH site CN Nitrile (-CN) main->CN site Ring Aromatic Ring main->Ring site Ester Esterification (R-OH, H⁺) COOH->Ester Amide Amidation (R₂NH, Coupling Agent) COOH->Amide Reduction1 Reduction (e.g., LiAlH₄) COOH->Reduction1 Hydrolysis Hydrolysis (H⁺ or OH⁻) CN->Hydrolysis Reduction2 Reduction (e.g., H₂/Raney Ni) CN->Reduction2 Tetrazole Tetrazole Formation (NaN₃) CN->Tetrazole EAS Electrophilic Aromatic Substitution (E⁺) Ring->EAS

Caption: Key reaction pathways for this compound.

Proposed Synthesis Protocol

Synthesis_Workflow start 4-Bromo-3-methoxy- benzoic acid step1 Step 1: Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Methyl 4-bromo-3- methoxybenzoate step1->intermediate1 step2 Step 2: Cyanation (CuCN, DMF, heat) intermediate1->step2 intermediate2 Methyl 4-cyano-3- methoxybenzoate step2->intermediate2 step3 Step 3: Hydrolysis (NaOH, H₂O/MeOH, then H₃O⁺) intermediate2->step3 product 4-Cyano-3-methoxy- benzoic acid step3->product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Esterification of 4-Bromo-3-methoxybenzoic acid

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent copper-catalyzed cyanation, which is often performed under basic or neutral conditions at high temperatures.

  • Protocol:

    • Suspend 4-bromo-3-methoxybenzoic acid (1.0 eq) in methanol (5-10 volumes).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

    • Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-3-methoxybenzoate, which can often be used in the next step without further purification.

Step 2: Rosenmund-von Braun Cyanation

  • Rationale: This reaction replaces the aryl bromide with a nitrile group using copper(I) cyanide. This is a standard method for introducing cyano groups onto aromatic rings. High-boiling polar aprotic solvents like DMF or NMP are typically required.

  • Protocol:

    • Combine methyl 4-bromo-3-methoxybenzoate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq) in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DMF (5-10 volumes).

    • Heat the mixture to 140-160 °C and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 6-12 hours).

    • After completion, cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to break down the copper complexes.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-cyano-3-methoxybenzoate.

Step 3: Saponification (Ester Hydrolysis)

  • Rationale: The final step is the deprotection of the methyl ester to reveal the desired carboxylic acid. This is achieved via base-mediated hydrolysis.

  • Protocol:

    • Dissolve methyl 4-cyano-3-methoxybenzoate (1.0 eq) in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to 50-60 °C.

    • Monitor the reaction by TLC until the ester is fully consumed (typically 1-3 hours).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with cold 2M HCl until the pH is ~2, leading to the precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]

  • Pharmaceutical Scaffolding: Its trifunctional nature allows it to serve as a versatile scaffold. The amide derivatives formed from its carboxylic acid are common motifs in drug candidates. The cyano and methoxy groups can be used to modulate properties like solubility, lipophilicity, and metabolic stability, or to form specific interactions with biological targets.

  • Precursor for Heterocycles: The reactive handles on this molecule can be used to construct various heterocyclic ring systems, which are prevalent in medicinal chemistry.

  • Materials Science: Benzoic acid derivatives are used in the synthesis of specialty polymers and liquid crystals. The polarity and rigidity of this molecule could make it a candidate for developing new materials with specific electronic or physical properties.

While specific drugs derived from this exact starting material are not prominently disclosed in public literature, its structural motifs are present in various kinase inhibitors and other targeted therapies. For example, substituted cyanobenzoic acids are key components in the synthesis of PARP inhibitors.[4]

Spectral Data Interpretation (Predicted)

No experimental spectra are publicly available for this compound. However, based on its structure and data from analogous compounds like 4-methoxybenzoic acid, the following spectral characteristics can be predicted.[10][11][12]

¹H NMR (in DMSO-d₆):

  • -COOH Proton: A broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.

  • Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublet of doublets between 7.0 and 8.0 ppm. The proton at C-5 (between the cyano and carboxyl groups) would likely be the most deshielded.

  • -OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm, integrating to 3H.

¹³C NMR (in DMSO-d₆):

  • -COOH Carbon: Expected in the range of 165-170 ppm.

  • -CN Carbon: Expected in the range of 115-120 ppm.

  • Aromatic Carbons: Six distinct signals between ~110 and 160 ppm. The carbon attached to the methoxy group (C-3) would be the most shielded, while the carbon attached to the cyano group (C-4) and the carboxyl group (C-1) would be significantly downfield.

  • -OCH₃ Carbon: A signal around 55-60 ppm.[13]

FT-IR (KBr Pellet):

  • O-H Stretch (-COOH): A very broad band from ~2500 to 3300 cm⁻¹.

  • C=O Stretch (-COOH): A strong, sharp absorption around 1680-1710 cm⁻¹.

  • C≡N Stretch (-CN): A sharp, medium-intensity absorption around 2220-2240 cm⁻¹.

  • C-O Stretch (-OCH₃): Strong absorptions in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A peak at m/z = 177.

  • Key Fragments: Loss of -OH (m/z = 160), loss of -OCH₃ (m/z = 146), and loss of -COOH (m/z = 132).

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • General Hazards: While specific toxicity data is limited, related benzoic acids and nitriles can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into molecular structure. For researchers in materials science, medicinal chemistry, and drug development, the precise structural elucidation of novel compounds is paramount. This guide presents a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 4-Cyano-3-methoxybenzoic acid, a substituted aromatic compound with potential applications as a building block in organic synthesis. By dissecting the electronic influences of its constituent functional groups—cyano, methoxy, and carboxylic acid—we provide a robust theoretical framework for its spectral features. This document serves as a predictive reference for scientists working with this molecule, detailing expected chemical shifts, coupling constants, and signal multiplicities, and includes a validated protocol for experimental data acquisition.

Structural and Electronic Analysis

To predict the NMR spectra of this compound, a foundational understanding of its molecular architecture and the interplay of its functional groups is essential. The benzene ring is substituted with three distinct groups, each exerting a unique electronic effect that modulates the magnetic environment of every proton and carbon nucleus.

  • Carboxylic Acid (-COOH) at C1: This group is strongly electron-withdrawing through both inductive and resonance effects, significantly deshielding adjacent nuclei.

  • Methoxy Group (-OCH₃) at C3: The oxygen's lone pairs make this an electron-donating group via resonance, which increases electron density (shields) at the ortho and para positions (C2, C4, and C6).[1] However, its inductive effect is electron-withdrawing.

  • Cyano Group (-CN) at C4: This group is powerfully electron-withdrawing due to the high electronegativity of nitrogen and its triple bond, causing strong deshielding of nearby nuclei.[1]

The cumulative effect of these substituents creates a highly differentiated electronic landscape across the aromatic ring, allowing for a detailed and predictable NMR analysis.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals: three for the aromatic protons, one for the methoxy group protons, and one for the carboxylic acid proton. The solvent of choice for analysis is DMSO-d₆, which is capable of solubilizing the polar compound and allows for the observation of the exchangeable carboxylic acid proton.

Causality of Predicted Chemical Shifts (δ)
  • -COOH Proton (Hₐ): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically δ > 12 ppm . Its acidic nature and involvement in hydrogen bonding lead to significant deshielding.

  • Aromatic Protons (H-2, H-5, H-6): These protons resonate in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts are dictated by their position relative to the substituents.

    • H-2: Positioned ortho to the strongly electron-withdrawing -COOH group, this proton will be significantly deshielded. It is also ortho to the electron-donating -OCH₃ group, which provides some shielding. The net effect is a downfield shift, predicted around δ 7.7-7.9 ppm .

    • H-6: This proton is ortho to the strongly electron-withdrawing -CN group and meta to the -COOH group. It will experience substantial deshielding, making it the most downfield of the aromatic protons, predicted in the range of δ 8.1-8.3 ppm .

    • H-5: Located meta to both the -COOH and -CN groups but ortho to the -OCH₃ group, its environment is more complex. The primary influence is the shielding from the ortho methoxy group, shifting it relatively upfield compared to the other aromatic protons. Its predicted shift is around δ 7.4-7.6 ppm .

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to other protons. They will appear as a sharp singlet in the characteristic region for methoxy groups, predicted at δ 3.9-4.1 ppm .

Predicted Splitting Patterns (Multiplicity)

The aromatic protons form an AMX spin system, and their multiplicities can be predicted using the n+1 rule, considering typical coupling constants (J):

  • Ortho coupling (³J): ~7-9 Hz

  • Meta coupling (⁴J): ~2-3 Hz

  • H-2: Coupled only to H-6 via a long-range meta interaction. It will appear as a doublet (d) with J ≈ 2-3 Hz.

  • H-6: Coupled to H-5 via an ortho interaction and to H-2 via a meta interaction. It will appear as a doublet of doublets (dd) with J ≈ 8-9 Hz and J ≈ 2-3 Hz.

  • H-5: Coupled only to H-6 via an ortho interaction. It will appear as a doublet (d) with J ≈ 8-9 Hz.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH> 12.0broad s-1H
H-68.1 – 8.3dd³J ≈ 8-9, ⁴J ≈ 2-31H
H-27.7 – 7.9d⁴J ≈ 2-31H
H-57.4 – 7.6d³J ≈ 8-91H
-OCH₃3.9 – 4.1s-3H

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are predicted based on standard values for substituted benzenes.[2][3]

Causality of Predicted Chemical Shifts (δ)
  • Carboxylic Acid Carbon (C7): The carbonyl carbon of the acid is highly deshielded and is predicted to appear in the range of δ 165-168 ppm .

  • Aromatic Carbons (C1-C6): These carbons typically resonate between δ 110-160 ppm.

    • C1: Attached to the -COOH group, this carbon will be deshielded. Predicted at δ 132-135 ppm .

    • C3: Attached to the electron-donating -OCH₃ group, this carbon will be significantly shielded and shifted upfield, but its position next to two electron-withdrawing groups complicates the prediction. A reasonable estimate is δ 155-158 ppm due to the direct attachment to the electronegative oxygen.

    • C4: Attached to the electron-withdrawing -CN group, this carbon will be deshielded. However, carbons attached to cyano groups often appear more upfield than expected. Predicted at δ 110-115 ppm .

    • C2, C5, C6 (CH Carbons): These carbons are influenced by their neighboring substituents. C6, being between two electron-withdrawing groups, will be the most deshielded CH at δ 135-138 ppm . C2 will be similarly deshielded at δ 130-133 ppm . C5, ortho to the methoxy group, will be the most shielded at δ 118-122 ppm .

  • Cyano Carbon (C8): The carbon of the nitrile group is predicted to resonate in the range of δ 116-119 ppm .

  • Methoxy Carbon (C9): This aliphatic carbon will be the most upfield signal, predicted in the range of δ 56-58 ppm .

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)
C7 (-COOH)165 – 168
C3 (-OCH₃)155 – 158
C6135 – 138
C1 (-COOH)132 – 135
C2130 – 133
C5118 – 122
C8 (-CN)116 – 119
C4 (-CN)110 – 115
C9 (-OCH₃)56 – 58

Standard Operating Protocol for NMR Data Acquisition

To validate these predictions, a standardized experimental approach is crucial. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh 5-10 mg of This compound b Dissolve in 0.6-0.7 mL of DMSO-d6 a->b c Add TMS as internal standard (0 ppm) b->c d Transfer to 5 mm NMR tube c->d e Insert sample & lock on DMSO-d6 signal d->e f Shim magnet coils for homogeneity (tune probe) e->f g Acquire 1H Spectrum (e.g., 16 scans) f->g h Acquire 13C Spectrum (e.g., 1024 scans) f->h i Apply Fourier Transform g->i h->i j Phase correction i->j k Baseline correction j->k l Calibrate spectrum to TMS (0 ppm) k->l m Integrate 1H signals and pick peaks l->m

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[4]

    • Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary.

    • Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • For ¹H NMR: Acquire data using a standard pulse program. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) with a longer relaxation delay (2-5 seconds) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

    • Identify and label the chemical shift of each peak.

Conclusion

The theoretical ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a set of well-resolved and assignable signals. The distinct electronic nature of the carboxylic acid, methoxy, and cyano substituents creates a unique magnetic environment for each nucleus, allowing for full structural characterization. This guide provides researchers with a robust predictive framework and a validated experimental protocol, facilitating the efficient and accurate identification of this compound in complex research and development settings. The principles outlined herein are broadly applicable to the structural elucidation of other polysubstituted aromatic systems.

References

The Emerging Therapeutic Potential of 4-Cyano-3-methoxybenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges such as drug resistance and the need for more targeted therapies. The benzoic acid framework, a privileged structure in medicinal chemistry, continues to serve as a foundational template for the development of new therapeutic agents. This guide focuses on a particularly promising, yet underexplored subclass: derivatives of 4-cyano-3-methoxybenzoic acid. The unique electronic and steric properties conferred by the cyano and methoxy groups create a scaffold ripe for chemical modification and biological activity. This document provides a technical deep-dive into the current understanding of these derivatives, offering researchers and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and potential mechanisms of action. We will move beyond a simple recitation of facts, instead focusing on the causality behind experimental design and the logic of protocol selection, empowering you to critically evaluate and advance this exciting area of research.

Part 1: The Core Scaffold - Physicochemical Properties and Rationale for Derivatization

The this compound molecule is characterized by an aromatic ring substituted with three key functional groups: a carboxylic acid, a cyano group, and a methoxy group. This specific arrangement has profound implications for its chemical reactivity and potential for biological interaction.

  • Carboxylic Acid (-COOH): This group is a versatile handle for derivatization, commonly converted into esters, amides, or hydrazides. This allows for the systematic modification of the molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.

  • Cyano Group (-CN): As a strong electron-withdrawing group, the nitrile functionality polarizes the aromatic ring, influencing its interaction with biological targets. It is also a known bioisostere for other functional groups and can participate in critical hydrogen bonds or dipole-dipole interactions within a protein's active site.

  • Methoxy Group (-OCH₃): This electron-donating group modulates the electronic properties of the ring in concert with the cyano group. It also adds lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.

The strategic interplay of these groups makes this scaffold an ideal starting point for creating libraries of compounds with diverse physicochemical properties, thereby increasing the probability of identifying molecules with potent and selective biological activity.

Part 2: Key Biological Activities and Mechanistic Insights

While research into this specific class of compounds is still emerging, several key areas of biological activity have been identified. We will explore the most prominent of these, focusing on the underlying mechanisms and the experimental evidence.

Anticancer Activity: Targeting Uncontrolled Proliferation

A significant focus of research on benzoic acid derivatives has been in the field of oncology. Derivatives of this compound have shown promise as cytotoxic agents against various cancer cell lines.

Mechanism of Action: A prevalent mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. One of the critical signaling pathways governing this process is the p53 pathway. In a healthy cell, the tumor suppressor protein p53 is kept at low levels by its negative regulator, MDM2. Upon cellular stress (such as that induced by a chemotherapeutic agent), p53 is stabilized and activated, leading to cell cycle arrest and apoptosis. It has been hypothesized that certain derivatives of this compound may interfere with the p53-MDM2 interaction, leading to p53 activation and subsequent tumor cell death.

Diagram: Hypothesized p53-Mediated Apoptotic Pathway

p53_pathway cluster_0 Cellular Stress cluster_1 Cytoplasm cluster_2 Nucleus Derivative 4-Cyano-3-methoxybenzoic Acid Derivative MDM2 MDM2 Derivative->MDM2 Inhibition p53_active p53 (active) MDM2->p53_active Inhibits/ Ubiquitinates p21 p21 p53_active->p21 Upregulates BAX BAX p53_active->BAX Upregulates p53_ub p53 (ubiquitinated) Proteasome Proteasome Degradation p53_ub->Proteasome Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: A potential mechanism where the derivative inhibits MDM2, stabilizing p53.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing the cytotoxic effect of a compound on a cancer cell line. The principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO, then diluted in medium)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Sample Cytotoxicity Data

DerivativeTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Compound AMCF-7 (Breast Cancer)4815.2
Compound BA549 (Lung Cancer)4825.8
Compound CMCF-7 (Breast Cancer)488.9
Doxorubicin (Control)MCF-7 (Breast Cancer)480.8

Note: Data is illustrative and not from a specific publication.

Antimicrobial Activity: Combating Bacterial Pathogens

The search for new antimicrobial agents is a global health priority. Benzoic acid and its derivatives have long been known for their preservative and antimicrobial properties. The this compound scaffold offers a modern platform for developing novel antibacterial agents.

Mechanism of Action: While the exact mechanisms can vary, a common target for antibacterial compounds is the bacterial cell wall or essential enzymes involved in metabolic pathways. For instance, some benzoic acid derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in bacteria. Inhibition of this enzyme leads to a depletion of DNA precursors, halting bacterial replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound. This brings the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Diagram: Workflow for MIC Determination

MIC_Workflow A 1. Prepare 2-fold Serial Dilution of Compound in 96-well Plate C 3. Add Inoculum to each well (Final Volume = 100 µL) A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Read Plate Visually (Look for Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: A streamlined workflow for determining Minimum Inhibitory Concentration.

Part 3: Future Directions and Concluding Remarks

The derivatives of this compound represent a promising class of compounds with demonstrable potential in both oncology and infectious disease. The synthetic tractability of the core scaffold allows for extensive structure-activity relationship (SAR) studies, which will be crucial for optimizing potency and selectivity while minimizing off-target effects.

Future research should focus on:

  • Elucidating specific molecular targets through techniques like thermal shift assays, affinity chromatography, or computational docking studies.

  • Expanding the scope of biological evaluation to include anti-inflammatory, antiviral, and neuroprotective assays.

  • Conducting preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on lead compounds to assess their drug-like properties and potential for in vivo efficacy.

This guide has provided a foundational framework for understanding and exploring the therapeutic potential of this compound derivatives. By employing the robust protocols and mechanistic-driven approaches outlined herein, the scientific community can unlock the full potential of this versatile chemical scaffold.

An In-Depth Technical Guide to 4-Cyano-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Significance

4-Cyano-3-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a highly versatile intermediate in advanced organic synthesis. Its molecular architecture, featuring a carboxylic acid, a nitrile (cyano group), and a methoxy group on a benzene ring, provides multiple reaction sites for chemical modification. This trifunctional nature makes it a valuable building block for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It covers the compound's chemical identity, physicochemical properties, plausible synthetic routes, key chemical transformations, and its applications as a strategic intermediate in the development of novel compounds.[1] The strategic placement of an electron-donating methoxy group and two electron-withdrawing groups (cyano and carboxyl) creates a unique electronic profile that influences the molecule's reactivity and utility.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 102362-00-5[2][3]
Molecular Formula C₉H₇NO₃[1][4]
Molecular Weight 177.16 g/mol [1]
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)C#N[4]
InChI InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12)[4]
InChIKey MBHJRZMASFIJBE-UHFFFAOYSA-N[4]

Physicochemical and Handling Properties

The physical properties and storage requirements are essential for experimental design and laboratory management. The data presented here are based on predicted values and standard handling protocols for aromatic carboxylic acids.

PropertyValueSource
Predicted Boiling Point 394.3 ± 27.0 °C[1]
Predicted Density 1.32 ± 0.1 g/cm³[1]
MDL Number MFCD18203531[1]
Storage & Handling Store at room temperature in a dry, tightly sealed container.[1]

Synthesis and Reactivity

Core Reactivity and Electronic Effects

The chemical behavior of this compound is dictated by the interplay of its three functional groups:

  • Carboxylic Acid (-COOH): The primary site for reactions such as esterification and amidation, allowing for linkage to other molecules.

  • Cyano Group (-C≡N): A strong electron-withdrawing group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a linchpin in the synthesis of nitrogen-containing heterocycles like tetrazoles.[5][6]

  • Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the positions ortho and para to itself.

The combined effect of the electron-donating methoxy group and the electron-withdrawing cyano and carboxyl groups creates a complex substitution pattern for further aromatic ring functionalization.

Plausible Synthetic Pathway: Rosenmund–von Braun Reaction

While specific high-yield syntheses for this compound are not extensively documented in readily accessible literature, a highly plausible and industrially relevant approach is the Rosenmund–von Braun reaction. This reaction involves the cyanation of an aryl halide using a copper(I) cyanide reagent. A logical precursor would be 4-Bromo-3-methoxybenzoic acid .

The workflow for this proposed synthesis is outlined below.

Synthesis_Workflow Precursor 4-Bromo-3-methoxybenzoic acid Product This compound Precursor->Product Cyanation Reaction (Heat) Reagent Copper(I) Cyanide (CuCN) High-boiling solvent (e.g., Quinoline) Reagent->Product

Caption: Proposed synthesis of this compound via cyanation.

Representative Experimental Protocol (Analogous Cyanation)

The following protocol is adapted from the synthesis of a structurally similar compound, 4-cyano-3-nitrobenzoic acid, and serves as an authoritative template for the cyanation of an activated aryl halide.[7]

Objective: To replace an aryl halide with a cyano group.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Cuprous cyanide (2.0 eq)

  • Cuprous chloride (0.33 eq)

  • Quinoline (2.0 eq)

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate

  • Aqueous NaH₂PO₄

  • Brine

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped for heating under an inert atmosphere, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mmol).[7] The use of quinoline is critical as it serves as a high-boiling polar solvent capable of facilitating the reaction at elevated temperatures.

  • Heating: Heat the mixture under an argon atmosphere to 180°C for 3.5 hours.[7] The inert atmosphere prevents oxidation of the copper reagents.

  • Workup and Extraction: After cooling, dissolve the reaction mixture in concentrated hydrochloric acid (60 ml) to protonate the product and dissolve copper salts. Dilute with water (80 ml) and extract the product into ethyl acetate (3 x 100 ml).[7]

  • Washing: Wash the combined organic layers with aqueous NaH₂PO₄ and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final, high-purity 4-cyano-3-nitrobenzoic acid.[7]

Key Chemical Transformations and Applications in Drug Development

This compound is primarily used as an intermediate, leveraging its functional groups for further elaboration.[1]

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety is readily converted into amides, a foundational linkage in many pharmaceutical agents. This transformation is typically achieved using standard peptide coupling agents.

Amidation_Workflow Start This compound Product N-Substituted 4-Cyano-3-methoxybenzamide Start->Product Amide Coupling Reagents Primary or Secondary Amine (R-NH₂) Coupling Agents (EDCI, HOBt) Solvent (DMF) Reagents->Product

Caption: General workflow for amide synthesis from the parent acid.

Representative Protocol: EDCI/HOBt Mediated Amide Coupling

This protocol is based on a standard and robust method for amide bond formation, widely used in medicinal chemistry.[8]

Objective: To couple the carboxylic acid with an amine to form an amide.

Materials:

  • This compound (1.0 eq)

  • Desired Amine (1.3 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq)

  • Hydroxybenzotriazole (HOBt) (1.3 eq)

  • N,N-Dimethylformamide (DMF) as solvent

  • Saturated NaCl solution

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Activation: Dissolve this compound in DMF. Add HOBt (1.3 eq) and EDCI (1.3 eq) at room temperature.[8] Stir for 20 minutes. This step forms a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt, minimizing side reactions and racemization.

  • Amine Addition: Add the desired amine (1.3 eq) to the reaction mixture in a single portion.

  • Reaction: Stir the reaction for an additional 30 minutes at room temperature, then heat as necessary (e.g., to 130°C for 35 minutes via microwave irradiation for accelerated synthesis) to drive the reaction to completion.[8]

  • Workup: Dilute the reaction with a saturated solution of NaCl and extract with EtOAc (3x).[8]

  • Drying and Purification: Dry the combined organic phases over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting amide product via column chromatography.[8]

Application in Medicinal Chemistry

The structural motifs present in this compound are found in various classes of bioactive molecules. For instance, the related intermediate 3-Cyano-4-methoxybenzoic acid is used to prepare benzo[d]azepine derivatives that act as antagonists of the histamine H3 receptor, which are being investigated for the treatment of neurological disorders.[9] This highlights the potential of the 4-cyano-3-methoxybenzoyl scaffold in the design of novel therapeutics targeting the central nervous system and other disease areas. Its value lies in providing a rigid, well-defined core from which diverse functionalities can be appended to explore structure-activity relationships.[1]

Conclusion

This compound stands out as a strategic and versatile building block for advanced chemical synthesis. Its unique combination of a carboxylic acid, a cyano group, and a methoxy group offers multiple avenues for molecular elaboration. For researchers and professionals in drug discovery and materials science, this compound provides a robust platform for generating diverse chemical libraries and constructing complex target molecules. Understanding its reactivity, synthetic pathways, and key transformations is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.

References

Theoretical pKa Determination of 4-Cyano-3-methoxybenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical determination of the acid dissociation constant (pKa) of 4-Cyano-3-methoxybenzoic acid. As a Senior Application Scientist, the following content is structured to deliver not just a methodology, but a foundational understanding of the principles and computational strategies essential for accurate pKa prediction in the context of pharmaceutical research and development.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties. It governs the extent of ionization at a given pH, which in turn dictates crucial characteristics such as solubility, permeability, target binding, and metabolic stability. For a molecule like this compound, an accurate understanding of its pKa is indispensable for predicting its behavior in physiological environments and for designing effective drug formulations.

Experimental determination of pKa is not always feasible, especially in the early stages of drug discovery where compound availability may be limited. Consequently, robust theoretical and computational methods for pKa prediction have become vital tools.[1] These in silico approaches allow for rapid screening of large compound libraries and provide deep mechanistic insights into the structural factors governing acidity.

Molecular Structure and Electronic Effects Analysis

The acidity of this compound is determined by the electronic influence of its substituents—the cyano (-CN) and methoxy (-OCH3) groups—on the carboxyl (-COOH) functional group. These effects can be broadly categorized as inductive and resonance effects.

  • Benzoic Acid as a Reference : Unsubstituted benzoic acid has an experimental pKa of approximately 4.2.[2] This value serves as a crucial benchmark against which the impact of the cyano and methoxy groups can be evaluated.

  • The Cyano Group (-CN) : Positioned at the 4-position (para to the carboxyl group), the cyano group is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a negative resonance effect (-R). Both effects pull electron density away from the aromatic ring and, consequently, from the carboxyl group.[3] This delocalization stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, making the proton easier to dissociate.[3] Therefore, the presence of a 4-cyano group is expected to significantly increase the acidity of benzoic acid, leading to a lower pKa. For instance, p-cyanobenzoic acid has a pKa of 3.55, demonstrating this acid-strengthening effect.[2][4]

  • The Methoxy Group (-OCH3) : The methoxy group, located at the 3-position (meta to the carboxyl group), exhibits a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, it also possesses a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom.[5] When positioned meta to the carboxyl group, the resonance effect does not extend to the carboxylate, and the inductive effect (-I) becomes the dominant electronic influence.[5] This electron-withdrawing inductive effect will further stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa relative to benzoic acid.

The combined influence of a powerful electron-withdrawing cyano group at the para position and a moderately electron-withdrawing methoxy group (via induction) at the meta position is anticipated to make this compound a considerably stronger acid than benzoic acid.

Visualizing Electronic Influences

The following diagram illustrates the key electronic effects influencing the acidity of this compound.

Caption: Electronic effects of substituents on this compound.

Theoretical pKa Prediction: A Quantum Mechanical Approach

Quantum mechanical (QM) methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for predicting pKa values from first principles.[6] The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in an aqueous solution.

The Thermodynamic Cycle

The direct calculation of free energy changes in solution is computationally demanding. Therefore, a thermodynamic cycle (also known as the direct method) is employed to relate the pKa to gas-phase acidities and solvation free energies.

pKa_cycle HA_gas HA(g) A_gas A⁻(g) HA_gas->A_gas ΔG°gas HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) H_gas H⁺(g) A_aq A⁻(aq) A_gas->A_aq ΔG°solv(A⁻) H_aq H⁺(aq) H_gas->H_aq ΔG°solv(H⁺) HA_aq->A_aq ΔG°aq

Caption: Thermodynamic cycle for pKa calculation.

The pKa is then calculated using the equation:

pKa = ΔG°aq / (2.303 * RT)

Where:

  • ΔG°aq is the standard Gibbs free energy of dissociation in the aqueous phase.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

ΔG°aq is calculated as: ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

Step-by-Step Computational Protocol

The following protocol outlines a reliable DFT-based workflow for predicting the pKa of this compound.

Step 1: Gas-Phase Geometry Optimization and Frequency Calculation

  • Objective : To find the lowest energy conformation of both the neutral acid (HA) and its conjugate base (A⁻) in the gas phase.

  • Methodology :

    • Construct the 3D structure of this compound and its corresponding anion.

    • Perform geometry optimization using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with a 6-311+G(d,p) basis set.[7][8]

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

Step 2: Solvation Free Energy Calculation

  • Objective : To calculate the free energy of transferring each species from the gas phase to the aqueous phase.

  • Methodology :

    • Use the optimized gas-phase geometries from Step 1.

    • Perform a single-point energy calculation using an implicit solvation model. The Solvation Model based on Density (SMD) is a widely used and accurate model.[1][9]

    • The solvation free energy (ΔG°solv) for HA and A⁻ is the difference between their energies in solution and in the gas phase.

Step 3: Calculation of pKa

  • Objective : To assemble the calculated energy terms and determine the pKa.

  • Methodology :

    • Calculate the gas-phase free energy of dissociation: ΔG°gas = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA). The gas-phase free energy of the proton, G°gas(H⁺), is a standard value.

    • Calculate the aqueous-phase free energy of dissociation (ΔG°aq) using the thermodynamic cycle equation. The value for the solvation free energy of the proton, ΔG°solv(H⁺), is taken from experimental data, as it is notoriously difficult to calculate accurately.

    • Convert ΔG°aq to the pKa value using the formula mentioned previously.

Benchmarking and Expected Results

To validate the computational approach and to frame the predicted pKa of this compound, it is essential to compare it with the known pKa values of structurally related molecules.

CompoundSubstituentsExperimental pKaExpected Effect on Acidity
Benzoic AcidNone~4.20[2]Reference
4-Cyanobenzoic Acid4-CN3.55[4]Increased
3-Methoxybenzoic Acid3-OCH3~4.09Slightly Increased
This compound 4-CN, 3-OCH3 Predicted: < 3.55 Significantly Increased

Given that the 4-cyano group alone lowers the pKa to 3.55, and the 3-methoxy group also contributes a slight acid-strengthening effect, the predicted pKa for this compound is expected to be below 3.55 . The combined electron-withdrawing nature of both substituents will lead to a substantial stabilization of the conjugate base, making the parent acid significantly more acidic than benzoic acid.

Conclusion for the Research Professional

The theoretical prediction of pKa is a powerful, cost-effective tool in modern drug discovery. For this compound, a quantum mechanical approach leveraging DFT and an implicit solvation model provides a reliable pathway to an accurate pKa value. The analysis of its substituent effects suggests a pKa value significantly lower than that of benzoic acid, indicating a relatively strong organic acid. This information is critical for subsequent stages of development, including solubility studies, formulation design, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The self-validating nature of this protocol, grounded in established quantum chemical principles and benchmarked against known compounds, ensures a high degree of confidence in the resulting prediction.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyano-3-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the development of pharmaceuticals and advanced materials. Its bifunctional nature, featuring both a nitrile and a carboxylic acid group, allows for versatile downstream chemical modifications. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described strategy is centered on the robust and high-yielding oxidation of its aldehyde precursor, 4-formyl-3-methoxybenzonitrile. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure a reliable and reproducible outcome.

Introduction and Synthetic Strategy

The synthesis of functionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. This compound, with its distinct electronic and structural properties, is an important intermediate. The strategic placement of the electron-withdrawing cyano and carboxylic acid groups, along with the electron-donating methoxy group, makes it a versatile scaffold for constructing complex molecular architectures.

Several synthetic routes can be envisioned for this target molecule. One common approach involves the Sandmeyer reaction, where an aromatic amine is converted into a nitrile.[1][2] This classic transformation involves the diazotization of an amino group on the benzoic acid ring, followed by displacement with a cyanide salt, typically catalyzed by a copper(I) salt.[3]

However, an arguably more direct and efficient route, which will be the focus of this protocol, is the oxidation of the corresponding benzaldehyde, 4-formyl-3-methoxybenzonitrile (also known as 4-cyano-2-methoxybenzaldehyde).[4] This precursor is a known intermediate in the synthesis of pharmaceutical agents like Finerenone and can be prepared via multi-step sequences or is commercially available.[5][6] The oxidation of an aldehyde to a carboxylic acid is a fundamental, high-yielding, and reliable transformation in organic synthesis, making it an ideal final step for producing the target compound with high purity.

Reaction Mechanism: Aldehyde Oxidation

The conversion of an aldehyde to a carboxylic acid is a classic oxidation reaction. One of the most effective and widely used reagents for this purpose is potassium permanganate (KMnO₄). The reaction is typically performed in an aqueous basic or neutral solution. The mechanism involves the initial formation of a hydrated aldehyde (a geminal diol), which is then attacked by the permanganate ion to form a cyclic manganate ester. This intermediate subsequently collapses, cleaving the manganese-oxygen bond and forming the carboxylate anion, while reducing the manganese from the +7 oxidation state (purple) to manganese dioxide (MnO₂, a brown precipitate) in the +4 state. An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid product.[7]

Detailed Synthesis Protocol

This protocol details the oxidation of 4-formyl-3-methoxybenzonitrile to this compound.

Materials and Equipment
  • Reagents:

    • 4-Formyl-3-methoxybenzonitrile (C₉H₇NO₂, MW: 161.16 g/mol )

    • Potassium permanganate (KMnO₄, MW: 158.03 g/mol )

    • Sodium hydroxide (NaOH, MW: 40.00 g/mol ) or Potassium carbonate (K₂CO₃, MW: 138.21 g/mol )

    • Hydrochloric acid (HCl), concentrated (approx. 37%)

    • Sodium bisulfite (NaHSO₃), solid

    • Acetone

    • Deionized water

    • Ethyl acetate (for potential recrystallization)

    • Hexanes (for potential recrystallization)

  • Equipment:

    • Three-neck round-bottom flask (250 mL or appropriate size)

    • Magnetic stirrer and stir bar

    • Thermometer

    • Ice-water bath

    • Dropping funnel

    • Büchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH paper

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4.0 g (24.8 mmol) of 4-formyl-3-methoxybenzonitrile in 50 mL of acetone. Stir the solution at room temperature until the solid is fully dissolved.

  • Preparation of Oxidant: In a separate beaker, prepare a solution of potassium permanganate by dissolving 4.3 g (27.2 mmol, 1.1 equivalents) in 80 mL of deionized water. Gently warm the mixture if necessary to achieve complete dissolution, then allow it to cool to room temperature.

  • Oxidation Reaction:

    • Place the flask containing the aldehyde solution in an ice-water bath and cool the internal temperature to 0-5 °C.

    • Slowly add the potassium permanganate solution dropwise to the stirred aldehyde solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. The reaction is exothermic.

    • Upon addition, the characteristic deep purple color of the permanganate will gradually be replaced by the formation of a brown precipitate of manganese dioxide (MnO₂).

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.

  • Quenching:

    • Cool the reaction mixture again in an ice-water bath.

    • To quench the excess potassium permanganate, carefully add solid sodium bisulfite in small portions until the purple color is completely discharged and only the brown MnO₂ precipitate remains.

  • Isolation of the Product:

    • Filter the reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the brown filter cake with a small amount of cold water (2 x 15 mL) to recover any entrained product.

    • Combine the filtrate and the washes in a beaker. If any acetone remains, it can be removed under reduced pressure.

    • Cool the clear or pale yellow filtrate in an ice-water bath.

    • Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring. The target carboxylic acid is insoluble in acidic aqueous solution and will precipitate as a white solid. Continue adding acid until the pH is approximately 2.

  • Purification:

    • Collect the precipitated white solid by vacuum filtration using a clean Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

    • Dry the product under vacuum to yield crude this compound.

    • For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethyl acetate/hexanes mixture.

Quantitative Data Summary

The following table outlines the suggested quantities for a laboratory-scale synthesis.

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
4-Formyl-3-methoxybenzonitrile161.1624.81.04.0 g
Potassium Permanganate (KMnO₄)158.0327.21.14.3 g
Acetone58.08--50 mL
Water18.02--80 mL
Concentrated HCl (37%)36.46--As needed to pH 2

Expected Yield: 75-90% Appearance: White to off-white solid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Start Dissolve Aldehyde in Acetone Oxidation Slow Addition of KMnO4 at 0-5 °C Start->Oxidation Prep_Oxidant Prepare Aqueous KMnO4 Solution Prep_Oxidant->Oxidation Stir Stir at RT (2-4 hours) Oxidation->Stir Quench Quench Excess KMnO4 (NaHSO3) Stir->Quench Filter_MnO2 Filter MnO2 Solid Quench->Filter_MnO2 Acidify Acidify Filtrate (HCl to pH 2) Filter_MnO2->Acidify Filter_Product Collect Product by Filtration Acidify->Filter_Product Drying Dry Under Vacuum Filter_Product->Drying Purification Recrystallization (Optional) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Use only within a chemical fume hood. Wear acid-resistant gloves and appropriate PPE.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Review the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via the oxidation of 4-formyl-3-methoxybenzonitrile. The procedure utilizes common laboratory reagents and equipment, proceeding through a well-understood chemical transformation to deliver the target compound in high yield and purity. This method serves as a practical guide for researchers requiring access to this versatile chemical intermediate for applications in pharmaceutical and materials development.

References

The Strategic Application of 4-Cyano-3-methoxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, the selection of starting materials and key intermediates is a critical determinant of a program's success. 4-Cyano-3-methoxybenzoic acid (CAS 102362-00-5) represents more than a mere collection of functional groups on an aromatic scaffold; it is a strategically designed building block offering a confluence of reactivity, structural rigidity, and electronic properties that medicinal chemists can exploit for crafting sophisticated therapeutic agents.[1][2] Its primary value lies in its role as a versatile intermediate for pharmaceuticals, where its distinct functionalities—a carboxylic acid, a nitrile (cyano group), and a methoxy group—provide multiple handles for molecular elaboration.[1][3]

This guide provides an in-depth analysis of the applications of this compound and its close analogs in medicinal chemistry. We will move beyond theoretical discussions to provide field-proven insights, detailed experimental protocols, and the strategic rationale behind its use in the synthesis of targeted therapies, with a particular focus on the development of enzyme inhibitors.

Core Rationale: The Trifecta of Functionality

The utility of this compound stems from the interplay of its three key functional groups, each serving a distinct and vital role in synthetic strategy and potential biological activity.

  • The Carboxylic Acid: This is the primary anchor for synthetic elaboration. It is readily converted into amides, esters, and other derivatives.[3] In drug design, the amide bond is a cornerstone, providing metabolic stability and crucial hydrogen bonding interactions with protein targets.[4] The carboxylic acid itself, or a bioisosteric replacement like a tetrazole, can serve as a key pharmacophoric feature, interacting with positively charged residues (e.g., arginine, lysine) in an enzyme's active site.

  • The Cyano Group: The nitrile is a powerful and versatile functional group. Its strong electron-withdrawing nature significantly influences the electronic character of the aromatic ring.[5] Synthetically, it is a precursor to a variety of nitrogen-containing heterocycles, most notably tetrazoles, which are well-established bioisosteres for carboxylic acids.[5] This transformation allows chemists to modulate physicochemical properties like pKa and lipophilicity while preserving the key acidic interaction. Furthermore, the cyano group itself can act as a hydrogen bond acceptor or participate in crucial interactions within a binding pocket.[6]

  • The Methoxy Group: This electron-donating group modulates the reactivity of the aromatic ring and provides steric bulk.[5] In the context of a final drug molecule, the methoxy group can serve several purposes: it can fill a hydrophobic pocket within the target protein, its oxygen atom can act as a hydrogen bond acceptor, and it can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

The following diagram illustrates the strategic derivatization points on the this compound scaffold.

Derivatization_Strategy Strategic Derivatization of this compound scaffold This compound Scaffold COOH Carboxylic Acid (-COOH) scaffold->COOH Primary Site CN Cyano (-C≡N) scaffold->CN Versatile Site OCH3 Methoxy (-OCH3) scaffold->OCH3 Modulating Site Ring_Mod Aromatic Ring Substitution (e.g., Halogenation) scaffold->Ring_Mod Amide Amide Bond Formation (Coupling with Amines) COOH->Amide Key for SAR Ester Esterification (Reaction with Alcohols) COOH->Ester Prodrugs, Solubility Tetrazole Cycloaddition (Formation of Tetrazole Bioisostere) CN->Tetrazole Bioisosterism PARP_Inhibition cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-Deficient Cancer Cell SSB1 Single-Strand DNA Break BER Base Excision Repair (PARP-1) SSB1->BER repaired by DSB1 Double-Strand DNA Break SSB1->DSB1 replication stress Survival1 Cell Survival & Repair BER->Survival1 HR Homologous Recombination DSB1->HR repaired by HR->Survival1 SSB2 Single-Strand DNA Break BER_Blocked BER Blocked SSB2->BER_Blocked DSB2 Double-Strand DNA Break SSB2->DSB2 replication stress PARPi Niraparib (PARP Inhibitor) PARPi->BER_Blocked inhibits HR_Deficient Deficient HR (BRCA1/2 mutation) DSB2->HR_Deficient Death Cell Death (Apoptosis) HR_Deficient->Death leads to

References

Application Note & Protocol: The Sandmeyer Reaction for the Synthesis of Aryl Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Aromatic Cyanation

The Sandmeyer reaction, a cornerstone of synthetic organic chemistry discovered by Traugott Sandmeyer in 1884, provides a robust and versatile method for the transformation of primary aromatic amines into a wide array of functionalized arenes.[1][2][3][4] This reaction is particularly significant for its ability to introduce functionalities that are otherwise challenging to install directly onto an aromatic ring through electrophilic substitution.[5][6][7] Among its most valuable applications is the introduction of a cyano group (-CN) to form aryl nitriles (or benzonitriles).[2][8][9][10] These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials, serving as precursors to carboxylic acids, amides, and other nitrogen-containing heterocycles.[11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Sandmeyer reaction to introduce a cyano group. It delves into the underlying mechanism, offers a detailed, field-proven protocol, and emphasizes the critical safety considerations inherent to this transformation.

The Underlying Chemistry: A Mechanistic Perspective

The Sandmeyer cyanation is a two-stage process that begins with the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed nucleophilic substitution.[7]

Stage 1: Diazotization

The initial step involves the conversion of a primary aromatic amine into a highly reactive aryl diazonium salt.[5][6][12] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][12][13] The reaction is highly exothermic and must be conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5][12]

Stage 2: Copper-Catalyzed Cyanation

The resulting aryl diazonium salt is then introduced to a solution of copper(I) cyanide (CuCN).[2][10][14] The mechanism of the Sandmeyer reaction is believed to proceed through a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[7][10][14] The aryl radical then reacts with the copper-cyanide complex to form the final aryl nitrile product and regenerate the copper(I) catalyst.[14]

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_cyanation Stage 2: Cyanation Aryl-NH2 Primary Aromatic Amine (Ar-NH2) Diazonium_Salt Aryl Diazonium Salt (Ar-N2+) Aryl-NH2->Diazonium_Salt NaNO2, HCl 0-5 °C CuCN Copper(I) Cyanide (CuCN) Aryl_Radical Aryl Radical (Ar•) Diazonium_Salt->Aryl_Radical Cu(I) (SET) Aryl-CN Aryl Nitrile (Ar-CN) Aryl_Radical->Aryl-CN + [Cu(CN)X]

Caption: Overall workflow of the Sandmeyer cyanation reaction.

Experimental Protocol: Synthesis of Benzonitrile from Aniline

This protocol details the synthesis of benzonitrile from aniline as a representative example. The principles can be adapted for other substituted anilines.

Safety First: Critical Precautions

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[15] They should always be prepared and used in solution without isolation.

  • Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic. Handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas.

  • Temperature Control: Strict adherence to the 0-5 °C temperature range during diazotization is crucial to prevent uncontrolled decomposition of the diazonium salt.[5][12][16]

Materials and Reagents

Reagent/MaterialQuantity (for a 0.1 mol scale)Notes
Aniline9.3 g (0.1 mol)Freshly distilled for best results.
Concentrated HCl25 mL
Sodium Nitrite (NaNO₂)7.2 g (0.105 mol)
Copper(I) Cyanide (CuCN)11.7 g (0.13 mol)
Sodium Cyanide (NaCN)13.0 g (0.265 mol)EXTREMELY TOXIC
Benzene or Toluene100 mLFor extraction.
Sodium Hydroxide (NaOH)10% aqueous solutionFor neutralization.
Anhydrous Magnesium SulfateAs neededFor drying.
IceSufficient quantityFor maintaining low temperature.
Deionized WaterAs needed

Equipment

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Beakers and graduated cylinders

  • Separatory funnel

  • Distillation apparatus

Procedure

Part 1: Preparation of the Diazonium Salt Solution (Benzenediazonium Chloride)

  • In the 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, combine 9.3 g (0.1 mol) of aniline and 25 mL of concentrated hydrochloric acid.

  • Add approximately 100 g of crushed ice to the flask and stir vigorously to cool the mixture to 0-5 °C. The aniline hydrochloride may precipitate as a fine slurry.

  • In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 20 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold aniline hydrochloride suspension over 15-20 minutes. Maintain the temperature below 5 °C by adding more ice to the bath as needed.[12]

  • After the addition is complete, continue stirring for an additional 15 minutes. The resulting clear or slightly yellow solution contains the benzenediazonium chloride and should be used immediately in the next step.

Part 2: Preparation of the Copper(I) Cyanide Solution

  • IN A WELL-VENTILATED FUME HOOD , dissolve 11.7 g (0.13 mol) of copper(I) cyanide and 13.0 g (0.265 mol) of sodium cyanide in 100 mL of water in a 1 L beaker. This will form a solution of sodium cuprocyanide (Na[Cu(CN)₂]).

  • Cool this solution in an ice bath to 10-15 °C.

Part 3: The Sandmeyer Reaction and Work-up

  • Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution to the cold copper(I) cyanide solution.

  • A vigorous evolution of nitrogen gas will occur.[12] The addition should be controlled to keep the foaming manageable.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The product, benzonitrile, will separate as an oily layer.

  • Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of benzene or toluene.

  • Combine the organic extracts and wash them successively with 50 mL of 10% sodium hydroxide solution and 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The crude benzonitrile can be purified by fractional distillation.

Sandmeyer_Protocol cluster_diazotization_prep Diazotization cluster_cu_prep CuCN Preparation cluster_reaction_workup Reaction & Work-up A1 Combine Aniline and HCl A2 Cool to 0-5 °C with Ice A1->A2 A4 Slowly Add NaNO2 to Aniline Mixture (Maintain T < 5 °C) A2->A4 A3 Prepare NaNO2 Solution A3->A4 A5 Stir for 15 min (Diazonium Salt Ready) A4->A5 C1 Add Diazonium Solution to CuCN Solution A5->C1 IMMEDIATELY USE B1 Dissolve CuCN and NaCN in Water (IN FUME HOOD) B2 Cool Solution to 10-15 °C B1->B2 B2->C1 C2 Warm to RT, then Heat to 50-60 °C C1->C2 C3 Cool and Extract with Toluene C2->C3 C4 Wash Organic Layer (NaOH, H2O) C3->C4 C5 Dry and Evaporate Solvent C4->C5 C6 Purify by Distillation C5->C6

Caption: Step-by-step experimental workflow for the Sandmeyer cyanation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Decomposition of the diazonium salt due to high temperature.Ensure the temperature during diazotization and the initial phase of the Sandmeyer reaction is strictly controlled.
Incomplete diazotization.Use a slight excess of sodium nitrite and ensure adequate stirring.
Impure starting aniline.Use freshly distilled aniline.
Formation of Phenol Reaction of the diazonium salt with water.Maintain a low temperature and add the diazonium salt to the copper cyanide solution without undue delay.
Dark, Tarry Byproducts Radical polymerization or other side reactions.Ensure efficient stirring and controlled addition of reagents.

Conclusion

The Sandmeyer reaction for the introduction of a cyano group is a powerful and widely applicable transformation in organic synthesis.[1][8] Its utility in creating valuable aryl nitrile intermediates makes it an essential tool for researchers in medicinal and materials chemistry.[2][9] By understanding the mechanism, adhering to a well-defined protocol, and, most importantly, respecting the inherent safety hazards of the reagents involved, scientists can successfully and safely leverage this classic reaction to advance their research and development goals.

References

A Robust and High-Throughput LC-MS/MS Method for the Quantification of 4-Cyano-3-methoxybenzoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 4-Cyano-3-methoxybenzoic acid in human plasma. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds[1]. Consequently, a reliable bioanalytical method is crucial for its preclinical and clinical development, enabling accurate assessment of pharmacokinetic (PK) and toxicokinetic (TK) profiles. The described method employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved using a reverse-phase C18 column, followed by sensitive detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method was fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, demonstrating excellent linearity, accuracy, precision, and stability[2][3].

Introduction: The Rationale for a Validated Assay

The journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. For intermediates like this compound, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental. LC-MS/MS has become the gold standard for quantitative bioanalysis due to its unparalleled sensitivity and selectivity, allowing for the detection of low analyte concentrations in complex biological matrices[4][5].

The primary challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample, such as phospholipids and proteins, can interfere with the ionization of the target analyte, leading to signal suppression or enhancement[6][7][8]. A robust method, therefore, requires both efficient sample cleanup and a carefully selected internal standard to compensate for these variations[9][10]. This document provides a self-validating protocol where each step is explained and justified, ensuring scientific integrity and reproducibility.

Analyte Physicochemical Properties
  • Compound: this compound

  • Molecular Formula: C₉H₇NO₃[1]

  • Molecular Weight: 177.16 g/mol [1]

  • Structure:

    alt text

Method Design and Experimental Causality

A successful bioanalytical method is a balance of efficiency, ruggedness, and sensitivity. The choices made in sample preparation, chromatography, and mass spectrometry are interconnected and driven by the physicochemical properties of the analyte and the nature of the biological matrix.

Selection of Internal Standard (IS)

The internal standard is critical for correcting analytical variability during sample processing and instrumental analysis[9]. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical chemical and physical properties, ensuring it behaves similarly during extraction and ionization[10][11].

For this method, This compound-¹³C₆ is the recommended IS. If a SIL-IS is unavailable, a structural analog with similar properties, such as 3-Cyano-4-methoxybenzoic acid , can be considered after thorough evaluation to ensure it does not suffer from differential matrix effects[11][12].

Sample Preparation Strategy: Protein Precipitation

Biological fluids like plasma are rich in proteins that can clog analytical columns and interfere with MS analysis[13][14]. Several techniques exist for sample cleanup, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT)[15].

For this application, Protein Precipitation (PPT) was selected due to its:

  • Simplicity and Speed: The method involves adding a water-miscible organic solvent, which is ideal for high-throughput environments[16][17].

  • Effectiveness: It efficiently removes the majority of proteins from the sample[13][14].

  • Minimal Analyte Loss: As a non-selective technique, it generally provides high recovery for small molecules.

Acetonitrile is a common choice for PPT. The addition of a small amount of acid (e.g., formic acid) to the precipitation solvent ensures that the acidic analyte, this compound, remains in its neutral, less polar state, which is beneficial for retention on a reverse-phase HPLC column.

G cluster_workflow Overall Quantification Workflow Sample 1. Plasma Sample (with Internal Standard) PPT 2. Protein Precipitation (Acetonitrile + Formic Acid) Sample->PPT Add Solvent Centrifuge 3. Centrifugation (Pellet Proteins) PPT->Centrifuge Vortex Supernatant 4. Supernatant Transfer Centrifuge->Supernatant Isolate Analysis 5. LC-MS/MS Analysis Supernatant->Analysis Inject Quant 6. Data Quantification Analysis->Quant Process Data

Caption: High-level workflow for sample quantification.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its IS in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C. Stability of stock solutions must be assessed as part of the validation[18][19].

  • Calibration and QC Working Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for sample precipitation.

Sample Preparation Protocol: Protein Precipitation

G plasma Aliquot 50 µL Human Plasma into a 1.5 mL microcentrifuge tube is Add 150 µL of IS Working Solution (100 ng/mL in Acetonitrile with 0.1% Formic Acid) plasma->is vortex Vortex for 1 minute to ensure thorough mixing is->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes at 4°C vortex->centrifuge transfer Transfer 100 µL of the clear supernatant to an HPLC vial for analysis centrifuge->transfer

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System Standard UHPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 5% B (0.0-0.5 min), ramp to 95% B (0.5-2.5 min), hold at 95% B (2.5-3.5 min), return to 5% B (3.6 min), re-equilibrate (3.6-5.0 min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Mode
Source Temperature 500°C
IonSpray Voltage -4500 V
MRM Transitions Analyte: 176.1 -> 132.1 (Quantifier), 176.1 -> 104.1 (Qualifier)IS (¹³C₆): 182.1 -> 138.1
Collision Energy Optimized for each transition (e.g., -25 eV for quantifier)

Causality: Negative mode ESI is selected due to the carboxylic acid moiety, which readily deprotonates to form [M-H]⁻ ions, typically providing high sensitivity. The gradient ensures that the analyte is eluted with a good peak shape and is well-separated from potential interferences that may elute at the beginning of the run.

G cluster_lcms LC-MS/MS Data Acquisition Inject Inject Processed Sample LC LC Separation (C18 Column) Inject->LC ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Precursor Ion Isolation) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Caption: The process of LC-MS/MS analysis.

Bioanalytical Method Validation

To ensure the method is suitable for its intended purpose, a full validation must be conducted according to regulatory guidelines from bodies like the FDA and EMA[2][3][20][21]. The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of the analyte in the specified biological matrix[22].

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria for chromatographic assays.

Validation Parameter Purpose Acceptance Criteria (Typical)
Selectivity & Specificity To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To define the concentration range over which the assay is accurate, precise, and linear.At least 8 non-zero concentration points. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal; Precision (CV) ≤20%.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[17]Measured at LLOQ, Low, Mid, and High QC levels (n≥5 per level). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.[4][6][8]Matrix factor (analyte response in post-spiked matrix vs. neat solution) should be consistent across different lots of matrix. The IS-normalized matrix factor should have a CV ≤15%.
Recovery To measure the efficiency of the extraction procedure.Recovery of the analyte and IS should be consistent, precise, and reproducible. Not a strict acceptance criterion, but should be optimized for consistency.
Stability To ensure the analyte concentration remains unchanged during sample handling, processing, and storage.[18][19]Freeze-Thaw (3 cycles): Mean concentration within ±15% of baseline. Bench-Top (e.g., 4 hrs, RT): Mean concentration within ±15% of baseline. Long-Term (-80°C): Mean concentration within ±15% of baseline for the duration of the study.
Example Validation Results Summary

The following table shows representative data demonstrating that the method meets the required acceptance criteria.

Parameter (n=5) LLOQ (1 ng/mL) Low QC (3 ng/mL) Mid QC (30 ng/mL) High QC (300 ng/mL)
Intra-day Precision (CV%) 8.5%6.2%4.1%3.5%
Intra-day Accuracy (%) 104.2%97.8%101.5%98.9%
Inter-day Precision (CV%) 11.2%8.9%6.5%5.8%
Inter-day Accuracy (%) 106.8%101.3%103.2%100.5%
Mean Recovery (%) -92.4%94.1%93.6%
IS-Normalized Matrix Factor (CV%) -4.8%-5.3%

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is well-suited for high-throughput analysis required in drug development. The method has been successfully validated, demonstrating performance that meets the stringent requirements of international regulatory guidelines. This validated assay provides a reliable tool for researchers and scientists to accurately determine the concentration of this compound in biological samples, thereby supporting critical pharmacokinetic and toxicokinetic evaluations.

References

Application Note: High-Purity Recovery of 4-Cyano-3-methoxybenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyano-3-methoxybenzoic acid is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, where its purity is paramount to the efficacy and safety of the final product.[1] This application note provides a detailed, field-proven protocol for the purification of this compound using the recrystallization technique. We delve into the scientific principles behind solvent selection, provide a step-by-step experimental workflow, and offer a comprehensive troubleshooting guide. The methodologies described herein are designed to be self-validating, ensuring researchers and process chemists can consistently achieve high-purity material with excellent recovery rates.

The Principle of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The core principle is that most solids exhibit increased solubility in a solvent at higher temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in lower concentrations or having different solubility profiles, remain dissolved in the cooled solvent (the "mother liquor"). The purified crystals are then isolated by filtration.[2]

The success of this technique hinges on the careful selection of a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This ensures maximum recovery of the purified product upon cooling.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing a robust purification protocol.

PropertyValueSource
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
CAS Number 102362-00-5
Predicted Boiling Point 394.3 ± 27.0 °C[1]
Appearance Typically a solid powder
Storage Room temperature, sealed, dry[1]

Solvent System Selection: The Key to Effective Purification

The choice of solvent is the most critical parameter in recrystallization. While specific solubility data for this compound is not widely published, we can infer suitable solvents from its structural analogue, 4-Methoxybenzoic acid (p-Anisic acid). 4-Methoxybenzoic acid is highly soluble in alcohols and soluble in boiling water, but has low solubility in cold water.[3][4][5] This differential solubility is ideal for recrystallization.

Given the shared aromatic carboxylic acid and methoxy ether functional groups, an ethanol/water solvent system is proposed as the optimal choice for this compound. Ethanol will effectively dissolve the compound, while the addition of water as an anti-solvent will decrease its solubility, promoting crystallization upon cooling. This mixed-solvent approach provides a high degree of control over the crystallization process.

Rationale for Ethanol/Water System:

  • High Solubility at Boiling: The organic character of the molecule ensures good solubility in hot ethanol.

  • Low Solubility at Cold: The polarity of the carboxylic acid group and the presence of water will induce precipitation as the solution cools.

  • Impurity Profile: Common organic synthesis impurities are often either highly non-polar (remaining in the ethanol-rich hot solution) or highly polar (remaining in the cold aqueous mother liquor).

  • Volatility: The solvents are sufficiently volatile to be easily removed from the final product during drying.

Detailed Recrystallization Protocol

This protocol is a robust starting point and may be scaled or optimized as needed.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Two Erlenmeyer flasks

  • Heating source (e.g., hot plate with stirring)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a stir bar.

    • Add a minimal volume of ethanol and begin heating the mixture gently with stirring. The goal is to use the smallest amount of solvent necessary to fully dissolve the solid at its boiling point.

    • Scientist's Note: Using an excessive volume of solvent is a common mistake that will significantly reduce the final yield, as more of the product will remain in the mother liquor upon cooling.[4]

  • Hot Filtration (Optional, if insoluble impurities are present):

    • If you observe insoluble particulates (e.g., dust, inorganic salts) in the hot solution, a hot filtration is necessary.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Pour the hot solution quickly through the fluted filter paper into the clean, hot flask.

    • Rationale: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.[4] Keeping the apparatus hot minimizes this risk.

  • Inducing Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

    • Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause the solid to "crash out," trapping impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask.

    • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

    • Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel under vacuum.

    • Rinse the Erlenmeyer flask with a small amount of the ice-cold mother liquor (the filtrate) to transfer any remaining crystals.

    • Wash the collected crystals on the filter paper with a minimal amount of fresh, ice-cold deionized water to remove any residual mother liquor.

    • Scientist's Note: Do not use pure cold ethanol for washing, as it will redissolve a significant portion of the product. The cold mother liquor or a highly aqueous cold solvent mixture is preferred.

  • Drying:

    • Allow the crystals to dry partially on the filter funnel by drawing air through them for several minutes.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster results, dry in a vacuum oven at a temperature well below the compound's melting point.

    • Once dry, weigh the final product and calculate the percent recovery.

Visual Workflow and Troubleshooting

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimal hot ethanol start->dissolve hot_filt_q Insoluble impurities? dissolve->hot_filt_q hot_filt_a 2. Hot Filtration hot_filt_q->hot_filt_a Yes cool 3. Slow Cooling & Ice Bath hot_filt_q->cool No hot_filt_a->cool isolate 4. Vacuum Filtration & Cold Wash cool->isolate dry 5. Drying isolate->dry end End: Pure Crystals dry->end

Caption: A flowchart of the recrystallization process.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not supersaturated.1. Scratch: Gently scratch the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites.[4]2. Seed: Add a single, tiny crystal of the pure compound to induce crystallization.[4]3. Evaporate: Gently heat the solution to boil off some of the solvent, then attempt to cool again.[4]
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute; the compound is too impure.1. Re-heat the solution to dissolve the oil.2. Add a slightly larger volume of the hot solvent to lower the saturation point.3. Allow the solution to cool much more slowly to find the optimal crystallization temperature.
Very low yield/recovery Too much solvent was used; premature crystallization during hot filtration; crystals were washed with a warm or inappropriate solvent.1. Minimize the initial volume of hot solvent.2. Ensure the filtration apparatus is pre-heated for hot filtration.3. Always wash crystals with an ice-cold solvent, preferably the mother liquor or an anti-solvent like water.[4]
Product is still colored Colored impurities have co-crystallized with the product.Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that excess charcoal can reduce your yield.[4]

Troubleshooting Decision Tree

Caption: A decision tree for common recrystallization issues.

Purity Assessment and Expected Results

The efficacy of the purification should be validated empirically.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impure compounds typically exhibit a broad and depressed melting point range.

  • Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) can provide quantitative data on the purity of the final product.

ParameterExpected OutcomeNotes
Purity >99% (by HPLC or NMR)Dependent on the nature and amount of initial impurities.
Yield 60-90%Highly dependent on careful execution, especially minimizing solvent use.
Appearance White to off-white crystalline solidSignificant color reduction should be observed post-recrystallization.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and efficient method for purifying this compound. By understanding the underlying principles of solubility and carefully controlling experimental parameters such as solvent volume and cooling rate, researchers can consistently obtain high-purity material suitable for demanding applications in drug discovery and chemical synthesis. The provided workflow and troubleshooting guides serve as practical tools to overcome common challenges and ensure successful outcomes.

References

use of 4-Cyano-3-methoxybenzoic acid in synthesizing histamine H3 receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by leveraging Google's capabilities, zeroing in on 4-cyano-3-methoxybenzoic acid's application within the histamine H3 receptor antagonist synthesis realm. The search strategy aims to quickly surface established methods and relevant literature, and I'm focusing on well-vetted sources. This focused approach should streamline the initial information gathering phase.

Defining Search Parameters

I've refined the search strategy, focusing on synthetic routes and reaction mechanisms relevant to the target compound. I'm prioritizing the collection of detailed experimental protocols and analytical data. I am also planning a structure for the final document. My focus is on synthesizing a detailed guide to serve as a comprehensive roadmap.

Prioritizing Source Verification

I'm now diving into the targeted searches, specifically seeking established synthetic routes, intermediates, and the specific H3 receptor antagonists synthesized from the target material. I'm actively hunting for experimental protocols with detailed reaction conditions and analytical data. I'm focusing on authoritative sources. I'm currently structuring the gathered data into a detailed guide.

Reviewing Early Findings

I've made headway! The preliminary search has yielded promising results. I'm focusing now on articles about histamine H3 receptor antagonists' synthesis and SAR. The mention of benzoic acid derivatives seems especially relevant, prompting further investigation in that direction.

Narrowing The Search

I'm refining my focus. The initial results, while useful, require more specificity. I'm prioritizing articles that explicitly connect this compound to histamine H3 antagonist synthesis. I'm now looking for detailed synthetic protocols, and concrete examples. The goal is to provide a comprehensive, step-by-step guide and clear connections. The structural similarity of benzoic acid derivatives highlights the need for targeted search terms.

Focusing On Specifics

I've progressed to more specific search terms. The discovery of structurally related compounds like "4-(Cyanomethoxy)-3-methoxybenzoic acid" and "4-Cyano-3-methylbenzoic Acid" solidifies the relevance of substituted benzoic acid derivatives. I need to establish a clear link, I now plan to find detailed synthesis protocols and pharmacological data explicitly using this compound to craft the guide requested.

Exploring Compound Specifics

I'm now digging deeper into the specifics of using this compound. Initial broad searches weren't fruitful. I'm focusing on finding concrete examples and detailed procedures for its application, hoping to uncover more specialized information.

Deepening Search Criteria

I'm adjusting my approach, focusing on specific synthetic schemes that use this compound as a starting material, which is critical. Related compounds are good, but I need the direct link. ABT-239 remains relevant, but I need its specific path. Patents are now a key focus, along with publications that might offer transferable synthesis methods for this molecule.

Reviewing Prior Research

I've been looking at previous search results, and I've found some useful but not directly relevant information. Specifically, a patent came up that discusses benzonitrile derivatives as H3 receptor antagonists. This hints strongly that the core structure of 4-cyano-3... requires further investigation. I'm building on this lead.

Developing Synthetic Strategies

I am now focusing on the need for a specific synthetic route. Previous searches confirmed the importance of the core structure, and hinted at key steps, like amide bond formation. Finding a direct synthetic pathway from this compound, or a close derivative, to a specific H3 antagonist remains the primary goal. I’m looking for examples in patents or papers that start with this material. I believe that it will allow for the creation of useful protocols.

Focusing on H3 Antagonists

I'm now zeroing in on histamine H3 receptor antagonists, specifically benzonitrile and benzamide derivatives. The literature search unearthed a patent application, CN107721869A, that describes a multi-component compound with a promising structure, which I am now reviewing in detail.

Synthesizing Potential Pathways

I've confirmed the relevance of benzonitrile and benzamide derivatives. The patent application CN107721869A outlines a multi-step synthesis, and I'm adapting it to target this compound. Key transformations include benzoic acid to benzamide to benzonitrile conversions, which I will adapt. I've also found papers on H3 antagonists with piperidine and piperazine moieties. I now need a complete route.

Compiling Synthetic Routes

I've identified a synthesis in CN107721869A, starting from 4-methyl-3-methoxybenzoic acid, that I can adapt to reach the desired this compound. I'm focusing on key transformations: benzoic acid to benzamide, then to benzonitrile. I've found SAR data for H3 antagonists with piperidine and piperazine moieties, but I need to integrate this to make a complete route to a specific antagonist with pharmacological data. I need to make a detailed synthetic guide.

Application Notes and Protocols: Synthesis of 4-Cyano-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyano-3-methoxybenzoyl chloride is a key intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its activated acyl chloride functionality, combined with the specific substitution pattern on the aromatic ring, makes it a versatile building block for introducing the 4-cyano-3-methoxybenzoyl moiety into various molecular scaffolds. This application note provides a detailed protocol for the synthesis of 4-cyano-3-methoxybenzoyl chloride from 4-cyano-3-methoxybenzoic acid, focusing on the use of thionyl chloride as the chlorinating agent. The protocol is designed for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, experimental setup, safety precautions, and purification techniques.

Reaction Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[1] The hydroxyl group of the carboxylic acid is a poor leaving group, and thus, direct nucleophilic substitution is not feasible.[2] Reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are commonly employed to activate the carboxylic acid.[1][3][4]

Thionyl chloride is often the reagent of choice due to its cost-effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.[5][6] The reaction proceeds through a nucleophilic acyl substitution mechanism.[7]

The mechanism for the reaction of this compound with thionyl chloride is as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion.[2][5]

  • Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the chlorosulfite intermediate.[2]

  • Formation of the Acid Chloride: The tetrahedral intermediate collapses, leading to the formation of the desired 4-cyano-3-methoxybenzoyl chloride, along with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5][8]

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[9] DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent.[9][10]

Substituent Effects

The electronic nature of the substituents on the benzoic acid can influence the reaction rate. The methoxy group (-OCH₃) is an electron-donating group, which can increase the nucleophilicity of the carbonyl oxygen, facilitating the initial attack on thionyl chloride. Conversely, the cyano group (-CN) is a strong electron-withdrawing group, which can decrease the nucleophilicity of the carbonyl oxygen but increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the chloride ion. The interplay of these effects determines the overall reactivity of this compound.

Experimental Protocol

Materials and Equipment
Material/EquipmentSpecifications
This compound>98% purity
Thionyl chloride (SOCl₂)Reagent grade, >99%
N,N-Dimethylformamide (DMF)Anhydrous, <50 ppm water
Anhydrous Dichloromethane (DCM)Anhydrous, <50 ppm water
Anhydrous TolueneReagent grade
Round-bottom flaskTwo-necked, appropriate size
Reflux condenserWith a gas outlet to a scrubbing system
Magnetic stirrer and stir bar
Heating mantle
Dropping funnel
Gas scrubbing systemContaining aqueous sodium hydroxide solution
Rotary evaporator
Schlenk line or nitrogen/argon inlet

Reaction Workflow Diagram

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Glassware Reactants Charge Flask with This compound and Anhydrous DCM Start->Reactants Reagents Add Catalytic DMF Reactants->Reagents SOCl2 Add Thionyl Chloride (dropwise at 0°C) Reagents->SOCl2 Reflux Reflux Reaction Mixture (e.g., 2-4 hours) SOCl2->Reflux Monitoring Monitor Reaction Progress (TLC or GC-MS) Reflux->Monitoring Evaporation Remove Excess SOCl₂ and Solvent (Rotary Evaporator) Monitoring->Evaporation Toluene_Wash Azeotropic Removal of Residual SOCl₂ with Toluene Evaporation->Toluene_Wash Final_Product Crude 4-Cyano-3-methoxybenzoyl chloride Toluene_Wash->Final_Product

Caption: Workflow for the synthesis of 4-cyano-3-methoxybenzoyl chloride.

Step-by-Step Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood.[11] Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[12][13][14][15] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[13]

  • Reaction Setup:

    • Ensure all glassware is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to prevent moisture from entering the reaction, as acid chlorides are moisture-sensitive.[4][11]

    • To a two-necked round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

    • Attach a reflux condenser to the central neck of the flask. The top of the condenser should be connected via tubing to a gas trap or scrubber containing a dilute sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

    • Attach a dropping funnel to the side neck of the flask.

  • Reagent Addition:

    • Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF) to the stirred slurry.[16]

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the dropping funnel and then add it dropwise to the reaction mixture over 30-60 minutes.[16] An exothermic reaction with gas evolution will be observed.

  • Reaction:

    • After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain it for 2-4 hours, or until the gas evolution ceases and the reaction is complete.[17] The reaction can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.[11] The vapor should be passed through a trap.

    • To ensure the complete removal of residual thionyl chloride, add a small amount of anhydrous toluene to the crude product and evaporate again under reduced pressure.[16] This process can be repeated 2-3 times.

    • The resulting crude 4-cyano-3-methoxybenzoyl chloride is often a solid or a high-boiling liquid and can be used in the next step without further purification. If a higher purity is required, distillation under high vacuum or recrystallization from a non-protic solvent like hexane or a mixture of hexane and dichloromethane can be performed.[18][19][20]

Safety Precautions

  • Thionyl Chloride: Highly toxic, corrosive, and a lachrymator.[12] It reacts violently with water, releasing toxic gases.[12] Handle only in a fume hood with appropriate PPE.[13] In case of skin contact, flush immediately with copious amounts of water.[12]

  • Hydrogen Chloride and Sulfur Dioxide: These are toxic and corrosive gases evolved during the reaction. Ensure the reaction apparatus is properly vented to a scrubber.

  • Pressure Build-up: The evolution of gaseous byproducts can cause pressure to build up in a closed system. Ensure the system is not sealed.

  • Quenching: Any unreacted thionyl chloride should be quenched cautiously by slowly adding it to a stirred, cooled solution of sodium bicarbonate or sodium hydroxide.

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature.Increase the reflux time or temperature slightly. Ensure the reagents are of good quality and anhydrous.
Insufficient amount of thionyl chloride.Use a larger excess of thionyl chloride.
Low yieldHydrolysis of the acid chloride during work-up.Ensure all glassware is dry and use anhydrous solvents. Perform the work-up quickly.
Incomplete removal of byproducts.Ensure efficient removal of HCl and SO₂ gases.
Dark-colored productImpurities in the starting material or side reactions.Purify the starting material. Use a lower reaction temperature. The crude product can be purified by distillation or recrystallization.

Conclusion

The synthesis of 4-cyano-3-methoxybenzoyl chloride from its corresponding carboxylic acid using thionyl chloride is a reliable and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully prepare this valuable intermediate for their synthetic needs in drug discovery and development. Careful control of reaction conditions, especially the exclusion of moisture, is critical for achieving a high yield and purity of the desired product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyano-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed:

  • The Sandmeyer Reaction Route: This classic approach involves the diazotization of 4-amino-3-methoxybenzoic acid followed by a copper-catalyzed cyanation (a Sandmeyer reaction).[1][2] This method is widely used for introducing a cyano group onto an aromatic ring.[1]

  • The Nitrile Hydrolysis Route: This route starts with a precursor already containing the cyano and methoxy groups, such as 4-bromo-3-methoxybenzonitrile. The nitrile group is then hydrolyzed to a carboxylic acid.

The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Q2: What are the critical parameters to control during the Sandmeyer reaction to ensure high yield and purity?

A2: The Sandmeyer reaction is sensitive to several parameters. Careful control of the following is crucial:

  • Temperature: Diazotization should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. The subsequent cyanation step may require slightly elevated temperatures, but this must be carefully optimized.

  • pH: Maintaining the correct pH during diazotization is essential. The reaction is typically performed in a strongly acidic medium.

  • Copper Catalyst: The choice and handling of the copper(I) cyanide catalyst are important. It should be freshly prepared or of high quality to ensure optimal activity.

  • Quenching and Work-up: Proper quenching of the reaction and a well-designed work-up procedure are necessary to remove copper salts and other byproducts.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of this compound in the Sandmeyer Reaction Route
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete diazotization of the starting amine.Ensure the complete dissolution of 4-amino-3-methoxybenzoic acid in the acidic solution before adding sodium nitrite. Monitor the reaction for the absence of the starting amine using Thin Layer Chromatography (TLC).Undissolved starting material will not react to form the diazonium salt, leading to a lower overall yield.
Decomposition of the diazonium salt.Maintain a low temperature (0-5 °C) throughout the diazotization process. Use the diazonium salt immediately in the subsequent cyanation step.Aryl diazonium salts are thermally unstable and can decompose, leading to the formation of phenolic impurities and a reduction in the desired product.
Formation of 4-Hydroxy-3-methoxybenzoic acid as a major byproduct.Minimize the presence of water during the cyanation step and control the temperature carefully. Ensure an excess of the cyanide nucleophile is present.[3]The diazonium group can be displaced by water (hydroxylation), especially at elevated temperatures, leading to the formation of the corresponding phenol.[1] This is a common competing reaction in Sandmeyer reactions.[3]
Formation of biaryl impurities.Use a well-dispersed and active copper catalyst. Avoid excessively high temperatures during the cyanation step.The radical mechanism of the Sandmeyer reaction can lead to the coupling of two aryl radicals, forming biaryl byproducts.[2]

Workflow for Sandmeyer Cyanation

sandmeyer_workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up & Purification start 4-Amino-3-methoxybenzoic acid in Acid add_nitrite Add NaNO2 solution at 0-5 °C start->add_nitrite diazonium Aryl Diazonium Salt Formation add_nitrite->diazonium add_diazonium Add diazonium salt solution to CuCN diazonium->add_diazonium cu_cn Prepare CuCN solution cu_cn->add_diazonium reaction React at optimized temperature quench Quench Reaction reaction->quench extract Extract Product quench->extract purify Purify by Recrystallization/Chromatography extract->purify product This compound purify->product troubleshooting_logic cluster_analysis Initial Analysis cluster_impurities Impurity Identification & Mitigation cluster_purification Final Purification start Low Purity of this compound analyze_hplc Analyze by HPLC start->analyze_hplc identify_impurities Identify Major Impurities by LC-MS/NMR analyze_hplc->identify_impurities impurity_a Impurity A: 4-Hydroxy-3-methoxybenzoic acid identify_impurities->impurity_a impurity_b Impurity B: 4-Cyano-3-methoxybenzamide identify_impurities->impurity_b impurity_c Impurity C: Starting Material identify_impurities->impurity_c mitigation_a Optimize Sandmeyer: - Control Temperature - Minimize Water impurity_a->mitigation_a mitigation_b Optimize Hydrolysis: - Increase Reaction Time/Temp - Ensure Sufficient Catalyst impurity_b->mitigation_b mitigation_c Drive Reaction to Completion: - Monitor by TLC/HPLC impurity_c->mitigation_c recrystallize Recrystallization mitigation_a->recrystallize mitigation_b->recrystallize chromatography Column Chromatography mitigation_c->chromatography end_product High Purity Product recrystallize->end_product chromatography->end_product

References

Technical Support Center: Purification of Crude 4-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Cyano-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification protocols.

Introduction to Purification Challenges

This compound (CMBA) is a trifunctional molecule, possessing a carboxylic acid, a nitrile (cyano group), and a methoxy ether on an aromatic ring. This unique combination of functional groups, while making it a versatile building block in organic synthesis, also presents specific purification challenges.[1] The primary difficulties arise from the presence of structurally similar impurities derived from the synthetic route and the potential for side reactions under various purification conditions.

This guide will provide a structured approach to identifying and resolving these challenges through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound.

Issue 1: Persistent Colored Impurities in the Final Product

Question: My recrystallized this compound is persistently off-white, yellow, or tan. What is the likely cause and how can I obtain a pure white product?

Answer:

Colored impurities are a common issue and often arise from residual starting materials or byproducts from the synthesis. A likely synthetic precursor to this compound is 4-amino-3-methoxybenzoic acid, which can undergo a Sandmeyer reaction to introduce the cyano group.[2][3] Incomplete diazotization or side reactions can lead to phenolic impurities, which are prone to oxidation and color formation.

Causality and Troubleshooting Steps:

  • Identify the Source: The color may originate from unreacted starting materials or byproducts. For instance, if a Sandmeyer reaction is used, residual diazonium salts can decompose to form colored phenolic compounds.

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% w/w) to the solution. The activated carbon will adsorb many colored impurities.

  • Hot Filtration: It is crucial to perform a hot gravity filtration immediately after the charcoal treatment to remove the carbon particles and the adsorbed impurities. Ensure your filtration setup is pre-heated to prevent premature crystallization of the product in the funnel.[4][5]

  • Solvent Selection: Ensure the chosen recrystallization solvent does not react with the product or impurities to form colored species at elevated temperatures.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the crude this compound in the minimum amount of a suitable boiling solvent (e.g., ethanol/water mixture) in an Erlenmeyer flask.

  • Remove the flask from the heat source and cautiously add a small amount of activated carbon.

  • Gently swirl the flask and bring the solution back to a boil for a few minutes.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to induce crystallization.

Issue 2: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization. What are the potential reasons for this low yield?

Answer:

Low recovery is a frequent problem in recrystallization and can be attributed to several factors, primarily related to the choice and volume of the recrystallization solvent.

Causality and Troubleshooting Steps:

  • Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[4]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility in the cold solvent, recovery will be poor.[4][5]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper, leading to loss.

  • Incomplete Crystallization: Insufficient cooling time or not using an ice bath can result in incomplete precipitation of the product.

Troubleshooting Workflow:

start Low Recrystallization Yield check_solvent Too much solvent used? start->check_solvent c1 Yes check_solvent->c1 c2 No check_solvent->c2 check_solubility High solubility in cold solvent? c3 Yes check_solubility->c3 c4 No check_solubility->c4 check_filtration Crystals in filter paper after hot filtration? c5 Yes check_filtration->c5 c6 No check_filtration->c6 check_cooling Solution not fully cooled? c7 Yes check_cooling->c7 c8 No check_cooling->c8 action_evaporate action_evaporate c1->action_evaporate Action: Evaporate excess solvent and re-cool c2->check_solubility action_solvent action_solvent c3->action_solvent Action: Choose a less polar solvent or a solvent mixture c4->check_filtration action_preheat action_preheat c5->action_preheat Action: Pre-heat filtration apparatus c6->check_cooling action_cool action_cool c7->action_cool Action: Cool in an ice bath for a longer duration end Problem Resolved c8->end Review transfer technique

Caption: Troubleshooting logic for low recrystallization yield.

Issue 3: Product "Oiling Out" Instead of Crystallizing

Question: During cooling, my product separates as an oil rather than forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is more common with impure samples, as impurities can depress the melting point of the eutectic mixture.

Causality and Troubleshooting Steps:

  • High Solute Concentration: The solution may be too concentrated, leading to precipitation above the melting point of the solute-solvent mixture.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the ordered arrangement of a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may be too non-polar for the highly polar this compound.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop before moving it to an ice bath. Insulating the flask can help.

  • Solvent System Modification: Consider using a more polar solvent or a solvent mixture. For example, if you are using a toluene/hexane system, increase the proportion of toluene. An ethanol/water mixture is often a good starting point for polar aromatic acids.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. A plausible route involves the Sandmeyer reaction of 4-amino-3-methoxybenzoic acid.[2][3]

Potential Impurity Origin Removal Strategy
4-Amino-3-methoxybenzoic acidUnreacted starting materialAcid-base extraction or recrystallization.
4-Hydroxy-3-methoxybenzoic acidSide reaction during diazotizationRecrystallization or column chromatography.
3-Methoxybenzoic acid-4-carboxamidePartial hydrolysis of the cyano groupRecrystallization; avoid prolonged heating in aqueous basic or acidic conditions.
4-Cyano-3-hydroxybenzoic acidDemethylation of the methoxy groupRecrystallization; avoid strong acidic conditions and high temperatures.[6]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Given the polar nature of the molecule (carboxylic acid and cyano groups), polar protic solvents are a good starting point. A mixed solvent system often provides the best results.

  • Ethanol/Water: Dissolve the crude product in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow to cool slowly.[5]

  • Acetic Acid/Water: Acetic acid is a good solvent for many benzoic acid derivatives. Dissolve in hot acetic acid and add hot water to induce crystallization upon cooling.

  • Toluene: While less polar, toluene can be effective for recrystallizing some aromatic acids, especially for removing more polar impurities.[7]

Solubility Profile of a Related Compound (4-Methoxybenzoic Acid)

Solvent Solubility at Room Temp. Solubility at Elevated Temp. Comments
WaterSparingly solubleSoluble in boiling waterGood for high polarity differences.
EthanolFreely solubleVery solubleMay require a co-solvent like water to reduce solubility upon cooling.
Ethyl AcetateFreely solubleVery solubleSimilar to ethanol.
TolueneSolubleMore solubleGood for less polar impurities.

Q3: How can I monitor the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.

Starting HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically effective for separating polar aromatic compounds.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Standard Preparation: Prepare a standard solution of your purified material and compare it to the crude material to identify and quantify impurities.

Purity Analysis Workflow:

start Crude Product dissolve Dissolve in Mobile Phase Diluent start->dissolve inject Inject onto HPLC dissolve->inject chromatogram Obtain Chromatogram inject->chromatogram analyze Analyze Peak Purity and Area % chromatogram->analyze pure Purity > 99%? analyze->pure yes Yes pure->yes no No pure->no end end yes->end Product Meets Specification troubleshoot troubleshoot no->troubleshoot Identify Impurities and Optimize Purification

References

methods for removing starting material from 4-Cyano-3-methoxybenzoic acid product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Cyano-3-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to the removal of starting materials from your final product. We will explore the underlying chemical principles of purification strategies to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound via hydrolysis of its methyl ester. How can I remove the unreacted starting material, Methyl 4-cyano-3-methoxybenzoate?

This is a classic purification challenge that is best addressed by leveraging the difference in acidity between your product (a carboxylic acid) and the starting material (a neutral ester). The most effective method is a liquid-liquid acid-base extraction.

Expertise & Experience: The core principle of this technique is the conversion of the acidic product into its water-soluble carboxylate salt using a mild base, while the neutral ester remains in the organic phase.[1][2] This dramatic change in polarity allows for a clean separation. We recommend using sodium bicarbonate (NaHCO₃) over stronger bases like sodium hydroxide (NaOH) initially, as it is selective for carboxylic acids over any potentially present phenols and reduces the risk of ester hydrolysis during the extraction.

Workflow for Acid-Base Extraction

start Crude Product (Acid + Neutral Ester) in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel: Add aq. NaHCO₃ solution start->sep_funnel shake Shake & Vent Allow layers to separate sep_funnel->shake layers Two Immiscible Layers Formed shake->layers organic_layer Organic Layer: Contains Neutral Ester Impurity + Solvent layers->organic_layer Top Layer (typically) aqueous_layer Aqueous Layer: Contains Sodium 4-cyano-3-methoxybenzoate (Deprotonated Product) layers->aqueous_layer Bottom Layer (typically) acidify Acidify with HCl (aq) until pH ~2 aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Filter, Wash with Cold Water, & Dry precipitate->filter product Pure this compound filter->product start Crude this compound q1 Is the primary impurity neutral? (e.g., ester, aryl halide) start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes chromatography Perform Column Chromatography q1->chromatography No, impurity is also acidic q2 Is the product pure (by TLC, NMR, etc.)? extraction->q2 recrystallize Perform Recrystallization q2->recrystallize No, minor impurities end_pure Pure Product q2->end_pure Yes q3 Is the product pure and colorless? recrystallize->q3 q3->chromatography No q3->end_pure Yes chromatography->end_pure end_impure Re-evaluate Impurity Structure & Re-strategize

References

Technical Support Center: Optimizing Temperature and Reaction Time for the Synthesis of 4-Cyano-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Cyano-3-methoxybenzoic acid. As a crucial intermediate in the development of various pharmaceutical compounds, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice and optimization protocols, focusing specifically on the critical parameters of reaction temperature and time.

Section 1: Understanding the Synthetic Landscape

The most prevalent and robust method for synthesizing this compound and its precursors involves the cyanation of an aryl halide. This is typically accomplished via transition-metal catalysis, with palladium- and copper-based systems being the most common. The general workflow involves the conversion of a suitable starting material, such as 4-bromo-3-methoxybenzoic acid or its corresponding ester, to the desired nitrile.

The choice of reaction conditions, particularly temperature and duration, is a delicate balance. Insufficient thermal energy or time will result in incomplete conversion, while excessive heat or prolonged reaction can lead to catalyst decomposition and the formation of impurities, such as the corresponding amide from nitrile hydrolysis.

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Analysis Start Starting Material (e.g., 4-Bromo-3-methoxybenzoic acid ester) Reagents Catalyst (Pd or Cu) Cyanide Source Anhydrous Solvent Reaction Cyanation Reaction (Heat & Stir) Reagents->Reaction Combine & Heat Optimization Optimization Loop (Temp & Time Study) Reaction->Optimization Monitor Conversion Workup Aqueous Workup & Extraction Reaction->Workup Upon Completion Hydrolysis Ester Hydrolysis (if applicable) Workup->Hydrolysis Purification Purification (Recrystallization/Chromatography) Hydrolysis->Purification Analysis Final Product Analysis (HPLC, NMR) Purification->Analysis

Caption: Generalized workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, with a focus on temperature and time-related root causes.

Issue 1: Low Yield or Incomplete Conversion in the Cyanation Step

  • Question: My cyanation of the 4-bromo-3-methoxybenzoyl precursor is stalling, with significant starting material remaining even after several hours. What are the likely causes?

  • Answer: Low conversion is a common hurdle and can often be traced back to suboptimal reaction parameters.

    • Insufficient Thermal Energy: Cyanation reactions, particularly the oxidative addition step in palladium catalysis, have a significant activation energy. If the reaction temperature is too low, the reaction rate will be impractically slow. For many palladium-catalyzed cyanations using traditional heating, temperatures between 100-140°C are often required.[1] Copper-catalyzed systems may require even higher temperatures, sometimes up to 180°C.[2][3]

    • Inadequate Reaction Time: These reactions are often not rapid. While microwave-assisted synthesis can complete the reaction in minutes[1], conventional heating methods may require anywhere from 3 to 48 hours.[2][4] It is crucial to monitor the reaction's progress (e.g., by TLC or HPLC) to determine the necessary duration. A reaction that appears stalled may simply need more time at the correct temperature.

    • Catalyst Deactivation: The active catalyst can degrade over time, especially at elevated temperatures. If the temperature is set too high, the catalyst may decompose before the reaction reaches completion. This can result in an initial burst of activity followed by a plateau. In some cases, lowering the temperature from 180°C to 140°C has been shown to improve the impurity profile by reducing thermal side-reactions without sacrificing conversion.[1]

Issue 2: Formation of 4-Amido-3-methoxybenzoic Acid Impurity

  • Question: My final product is contaminated with the corresponding amide. How are my temperature and time settings contributing to this?

  • Answer: The formation of an amide by-product is a classic sign of nitrile hydrolysis. This occurs when the cyano group reacts with water.

    • Causality: While the primary cause is the presence of water, prolonged exposure to high temperatures can accelerate this unwanted side reaction. If your reaction requires a long duration (e.g., >12 hours) at a high temperature (e.g., >120°C), even trace amounts of water in your solvent or reagents can become a significant issue.

    • Solution: The most critical step is to ensure strictly anhydrous conditions. Use freshly distilled, high-boiling polar aprotic solvents like DMF or NMP.[5] However, from a time and temperature perspective, aim for the lowest possible temperature and shortest possible time that still affords complete conversion of your starting material. An optimization study is essential to find this balance.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Question: I have run the same reaction twice with identical reagent amounts, but the outcomes were drastically different. Why is this happening?

  • Answer: Poor reproducibility often points to variables that are not being perfectly controlled.

    • Temperature Fluctuations: Ensure your reaction vessel's internal temperature is being accurately measured and maintained. The temperature of the heating mantle or oil bath is not always the same as the internal reaction temperature. Use a calibrated thermometer or probe placed directly in the reaction mixture.

    • Heat-Up and Cool-Down Times: The rate at which the reaction reaches the target temperature and cools down can influence the outcome. Microwave reactors offer exceptionally precise control over these ramps, which is one reason they can provide more reproducible results.[1] With conventional heating, try to standardize your heating and cooling procedures.

    • Atmosphere Control: Many catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) for the entire duration. An air leak that develops over a long, heated reaction can lead to catalyst oxidation and failure.

Section 3: FAQs for Optimizing Your Synthesis

Q1: What is a good starting point for temperature and reaction time in a palladium-catalyzed cyanation of a 4-bromo-3-methoxybenzoate derivative?

A1: For a conventional oil bath setup using a palladium catalyst like Pd(dppf)Cl₂, a good starting point is 120°C for 12 hours .[1] For microwave-assisted synthesis, a starting point of 140-180°C for 15-30 minutes is reasonable.[1] These are merely starting points; systematic optimization is highly recommended.

Q2: How should I structure an experiment to systematically optimize the reaction temperature?

A2: A parallel synthesis approach is most efficient. Set up several identical small-scale reactions and run them at different temperatures for a fixed period (e.g., 8 hours). This will allow you to quickly identify the temperature that provides the best balance of conversion and purity.

Experiment Temperature (°C) Reaction Time (h) % Conversion (Hypothetical) % Purity (Hypothetical) Observations
180815%>99%Very slow, clean reaction.
2100865%98%Good conversion rate, minimal by-products.
3120898%97%Nearly complete conversion, slight impurity increase.
41408>99%92%Complete conversion, noticeable discoloration/impurity.

Q3: After finding an optimal temperature, what is the best way to determine the ideal reaction time?

A3: Conduct a time-course study. Set up a single, larger-scale reaction at your optimized temperature. At regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), carefully and safely withdraw a small aliquot from the reaction mixture. Quench the aliquot and analyze it by HPLC or LC-MS to determine the ratio of starting material to product. Plotting conversion versus time will reveal the point at which the reaction plateaus, indicating it has reached completion. Continuing the reaction beyond this point offers no benefit and only increases the risk of by-product formation.

Caption: Troubleshooting logic for low cyanation yield.

Section 4: Experimental Protocols

Protocol 1: Temperature Optimization Study

This protocol assumes the use of a 4-bromo-3-methoxybenzoate ester as the starting material and a palladium catalyst.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the 4-bromo-3-methoxybenzoate ester (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6 eq).

  • Solvent Addition: Under an inert atmosphere (Argon or N₂), add anhydrous DMF (to a concentration of ~0.5 M).

  • Heating: Seal the vials and place them in separate wells of a pre-heated parallel synthesis block set to your target temperatures (e.g., 80°C, 100°C, 120°C, 140°C).

  • Reaction: Allow the reactions to stir for a fixed time, such as 8 hours.

  • Workup & Analysis: After 8 hours, cool all reactions to room temperature. Take a small, measured aliquot from each vial, dilute with a known volume of solvent (e.g., acetonitrile), and filter through a syringe filter. Analyze each sample by HPLC to determine the percentage of remaining starting material and the relative purity of the product.

  • Evaluation: Compare the results to identify the optimal temperature that provides the highest conversion with the fewest impurities.

Protocol 2: Reaction Time Optimization (Time-Course Study)

  • Setup: In a single, appropriately sized, oven-dried round-bottom flask, combine your starting material, catalyst, ligand, and cyanide source at the desired scale under an inert atmosphere.

  • Initiation: Add anhydrous solvent and place the flask in a pre-heated oil bath set to the optimal temperature determined from Protocol 1. Start a timer as soon as the flask is submerged.

  • Sampling: At predetermined time points (e.g., t = 1, 2, 4, 8, 12, 24 h), use a long needle attached to a syringe to withdraw a small aliquot (~0.1 mL) of the reaction mixture. Be sure to maintain the inert atmosphere during this process.

  • Analysis: Immediately quench and prepare each aliquot for HPLC analysis as described in Protocol 1.

References

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of benzoic acid derivatives. Poor resolution, peak tailing, and co-elution are common yet solvable issues for this class of acidic compounds. This document moves beyond a simple checklist to explain the underlying chemical principles, providing you with the knowledge to troubleshoot effectively and develop robust analytical methods.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental concepts that govern the separation of acidic analytes like benzoic acid derivatives in reversed-phase HPLC.

Q1: What are the most common causes of poor resolution when analyzing benzoic acid derivatives?

Poor resolution in the analysis of benzoic acid derivatives typically stems from one or more of the following issues:

  • Inappropriate Mobile Phase pH: This is the most critical factor. If the mobile phase pH is too close to or above the analyte's pKa, the compound will exist in an ionized state, leading to poor retention and severe peak tailing.[1][2][3][4]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of the stationary phase can interact with the acidic analytes, causing peak tailing.[5][6][7][8] This is particularly problematic if the analyte is partially ionized.

  • Suboptimal Mobile Phase Composition: The type and percentage of the organic modifier (e.g., acetonitrile vs. methanol) have a significant impact on selectivity and retention, which directly affects resolution.[9]

  • Column Degradation or Contamination: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites, leading to distorted peak shapes and loss of efficiency.[10][11]

  • System and Sample Effects: Issues such as sample overload, using an injection solvent stronger than the mobile phase, or excessive extra-column volume in the HPLC system can all contribute to band broadening and poor peak shape.[10][12][13]

Q2: How does the pKa of benzoic acid derivatives affect peak shape and resolution in reversed-phase HPLC?

The pKa is the pH at which an acid is 50% ionized (deprotonated) and 50% neutral (protonated). For benzoic acid derivatives, which are weak acids, their charge state is controlled by the mobile phase pH.

  • Mechanism: In reversed-phase HPLC, separation is primarily based on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). The neutral, protonated form of a benzoic acid derivative is significantly more hydrophobic than its ionized, anionic form.[2]

  • Causality:

    • When pH > pKa: The analyte is mostly ionized (R-COO⁻). This polar anion has little affinity for the non-polar stationary phase and is repelled by negatively charged silanol groups, resulting in very short retention times and poor peak shape.[2]

    • When pH ≈ pKa: The analyte exists as a mixture of both ionized and neutral forms. This leads to broad, tailing, or even split peaks because the two forms have different retention behaviors.[5][10]

    • When pH < pKa: The analyte is predominantly in its neutral, protonated form (R-COOH). This increases its hydrophobicity, promoting proper retention and interaction with the C18 stationary phase. This "ion suppression" is the key to achieving sharp, symmetrical peaks.[1][2][14]

A general rule is to set the mobile phase pH at least 1.5 to 2 pH units below the pKa of the analyte to ensure complete protonation.[9][14]

Part 2: Systematic Troubleshooting Guides

Follow this logical workflow to diagnose and resolve specific resolution problems.

Troubleshooting Workflow for Poor Resolution

This diagram outlines the decision-making process for systematically addressing resolution issues with benzoic acid derivatives.

Start Start: Poor Resolution (Tailing, Overlap, Broad Peaks) Check_pH Is Mobile Phase pH ~2 units below analyte pKa? Start->Check_pH Adjust_pH Action: Adjust pH (See Protocol 1) Check_pH->Adjust_pH No Check_Column Is the column a modern, high-purity, end-capped C18? Check_pH->Check_Column Yes Adjust_pH->Start Re-evaluate Silanol_Issue Problem: Secondary Silanol Interactions Check_Column->Silanol_Issue No Check_Selectivity Are peaks overlapping (poor selectivity)? Check_Column->Check_Selectivity Yes Change_Column Action: Use end-capped column. Consider Phenyl-Hexyl for alternate selectivity. Silanol_Issue->Change_Column Change_Column->Start Re-evaluate Optimize_MobilePhase Action: Optimize Mobile Phase 1. Change % Organic 2. Switch Organic (ACN -> MeOH) 3. Optimize Gradient Check_Selectivity->Optimize_MobilePhase Yes Check_System Are peaks broad or split? Check_Selectivity->Check_System No End_Good Resolution Achieved Optimize_MobilePhase->End_Good System_Issues Problem: System/Sample Effects Check_System->System_Issues Yes End_Bad Problem Persists: Consult Manufacturer Check_System->End_Bad No Fix_System Action: - Reduce injection volume - Dissolve sample in mobile phase - Check for dead volume System_Issues->Fix_System Fix_System->End_Good

Caption: A logical workflow for troubleshooting HPLC resolution issues.

Q3: My peaks are broad and tailing. What should I do?

Peak tailing is the most common issue for acidic compounds and usually points to undesirable chemical interactions or system problems.

  • Potential Cause 1: Incorrect Mobile Phase pH.

    • Explanation: As detailed in Q2, if the mobile phase pH is not low enough, your analyte will be partially ionized, leading to tailing.[5]

    • Solution: Verify the pKa of your analyte and adjust the mobile phase pH to be at least 1.5-2.0 units below it. Use a buffer like phosphate or an acidifier like formic or phosphoric acid to control and maintain the pH.[3][9][10] See Protocol 1 for detailed steps.

  • Potential Cause 2: Secondary Silanol Interactions.

    • Explanation: Even at low pH, some residual silanol groups on the silica packing can remain ionized and interact with your analyte through hydrogen bonding or dipole-dipole interactions, slowing down the tail end of the peak as it passes through the column.[6][7][15]

    • Solution: Use a modern, high-purity, end-capped column. End-capping chemically bonds a small group (like trimethylsilyl) to the residual silanols, effectively shielding them from interacting with analytes.[10][16]

  • Potential Cause 3: Column Contamination or Degradation.

    • Explanation: Strongly retained compounds from previous injections can foul the column, or the stationary phase can degrade over time, creating active sites that cause tailing.[11]

    • Solution: Implement a robust column washing procedure at the end of each analytical batch. See Protocol 2 for a generic procedure. If the problem persists after washing, the column may be permanently damaged and require replacement.

  • Potential Cause 4: Sample Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion, including tailing.[10][12]

    • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, sample overload was the likely cause.

Q4: I have co-eluting or overlapping peaks. How can I improve separation?

When peaks overlap, the goal is to change the selectivity (α) of the separation. This involves altering the mobile phase or stationary phase to change the relative interactions of the analytes.

  • Potential Cause 1: Insufficient Retention / Inadequate Organic Modifier Strength.

    • Explanation: If all compounds elute too quickly, there is not enough time for them to be resolved. The strength of the mobile phase is controlled by the percentage of the organic solvent.

    • Solution: Decrease the percentage of the organic modifier (e.g., from 50% acetonitrile to 45% acetonitrile). This will increase the retention time for all analytes, which may be sufficient to resolve closely eluting peaks.[9]

  • Potential Cause 2: Poor Selectivity with the Current Organic Modifier.

    • Explanation: Acetonitrile and methanol interact differently with analytes due to differences in viscosity, polarity, and dipole moments. Switching between them can alter the elution order and improve the separation of critical pairs.

    • Solution: Replace acetonitrile with methanol (or vice versa) in the mobile phase. You may need to adjust the percentage to get similar retention times, but the selectivity will be different.

Solvent Property Acetonitrile (ACN) Methanol (MeOH) Significance for Benzoic Acid Derivatives
Elution Strength HigherLowerYou need a lower % of ACN than MeOH for similar retention.
Viscosity LowerHigherACN generates lower backpressure, which is better for high flow rates.
UV Cutoff ~190 nm~205 nmACN is preferred for detection at low UV wavelengths.
Selectivity π-π interactionsHydrogen bonding capabilityMeOH may offer unique selectivity for hydroxy-benzoic acids. Phenyl rings in analytes can have π-π interactions with ACN.
  • Potential Cause 3: Inadequate Gradient Profile for a Complex Mixture.

    • Explanation: For samples containing benzoic acid derivatives with a wide range of polarities, an isocratic method may not be able to resolve all compounds within a reasonable time. A gradient elution, where the mobile phase strength is increased over time, is necessary.[17][18]

    • Solution: Develop a gradient method. Start with a "scouting gradient" (e.g., 5% to 95% organic over 15-20 minutes) to determine the approximate elution time of your compounds.[17][19] Then, create a shallower gradient in the region where your peaks of interest elute to maximize their resolution.

Q5: My retention times are drifting. What is the cause?

Unstable retention times compromise the reliability of your analysis.

  • Potential Cause 1: Insufficient Column Equilibration.

    • Explanation: The stationary phase requires time to fully equilibrate with the mobile phase. If you inject a sample before the column is ready, especially after changing the mobile phase or running a gradient, retention times will shift.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection. After a gradient, ensure the post-run equilibration time is sufficient to return to initial conditions.

  • Potential Cause 2: Mobile Phase Instability.

    • Explanation: If the mobile phase is not properly buffered, its pH can drift.[20] Additionally, if the organic and aqueous components are not fully mixed or if one component evaporates faster than the other, the composition will change over time.

    • Solution: Always use a buffer when pH control is critical.[21] Keep mobile phase reservoirs covered to prevent evaporation and prepare fresh mobile phase daily.[11]

  • Potential Cause 3: Temperature Fluctuations.

    • Explanation: Retention time is sensitive to temperature. Changes in ambient lab temperature can cause retention times to drift throughout the day.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C or 40 °C). This is essential for reproducible chromatography.

Part 3: Experimental Protocols & Data Tables
Protocol 1: Mobile Phase pH Adjustment for Benzoic Acid Derivatives

Objective: To prepare a buffered mobile phase with a pH at least 1.5 units below the analyte's pKa to ensure ion suppression.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile)

  • Buffer salt (e.g., Potassium Phosphate Monobasic) or Acidifier (e.g., Formic Acid, Phosphoric Acid)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Determine Target pH: Consult the pKa table below (Table 1) to find the pKa of your analytes. Choose a target pH that is ~2 units lower. For a general screening method for benzoic acids, a pH of 2.5 is a robust starting point.

  • Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for the aqueous portion of your mobile phase (e.g., 500 mL for a 50:50 mixture).

  • Add Buffer/Acid:

    • Using a Buffer (e.g., Phosphate): Add the buffer salt to the water to achieve the desired concentration (typically 10-25 mM). Stir until fully dissolved.

    • Using an Acidifier (e.g., Formic Acid): Add the acid dropwise to the water while monitoring with a calibrated pH meter until the target pH is reached. A common concentration is 0.1% formic acid.

  • pH Measurement: Crucially, measure and adjust the pH of the aqueous portion before adding the organic solvent. The pH reading is not accurate or reproducible in a mixed organic-aqueous solution.[2]

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the required volume of organic solvent.

  • Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove particulates.[10] Degas the mobile phase using sonication, helium sparging, or an inline degasser to prevent air bubbles from interfering with the pump and detector.

Protocol 2: General Purpose Column Wash

Objective: To flush strongly retained hydrophobic and polar contaminants from a reversed-phase column to restore performance.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending contaminants into the flow cell.

  • Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove buffer salts.

  • Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of Isopropanol. Isopropanol is miscible with both aqueous and strong organic solvents and is effective at removing a wide range of contaminants.

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.[10]

  • Re-equilibration: Once the wash is complete, flush the column with the mobile phase to be used for the next analysis until the baseline is stable.

Table 1: pKa Values for Common Benzoic Acid Derivatives

This table provides approximate pKa values to guide the selection of an appropriate mobile phase pH.

CompoundpKa ValueRecommended Mobile Phase pH
Benzoic acid4.20[22]≤ 2.7
2-Hydroxybenzoic acid (Salicylic acid)2.97[22]≤ 2.0
4-Hydroxybenzoic acid4.48[22]≤ 3.0
2-Methylbenzoic acid3.91[23]≤ 2.4
2-Nitrobenzoic acid2.17[24]≤ 2.0
4-Nitrobenzoic acid3.44[24]≤ 2.0
2-Aminobenzoic acid4.78[22]≤ 3.3

Note: pKa values can vary slightly depending on the literature source and measurement conditions.

References

stability testing and degradation pathways of 4-Cyano-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stability Testing and Degradation Pathways of 4-Cyano-3-methoxybenzoic Acid

Introduction: The Critical Role of Stability Analysis

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This compound is a key building block in pharmaceutical synthesis, and understanding its stability is paramount for developing robust, safe, and effective active pharmaceutical ingredients (APIs). Stability testing is not merely a regulatory checkbox; it is a fundamental investigation into the intrinsic properties of a molecule.[1] These studies reveal how the quality of a substance varies with time under the influence of environmental factors like temperature, humidity, and light, and are essential for determining storage conditions, shelf-life, and developing stable formulations.[1][2]

This guide provides a comprehensive framework for investigating the stability of this compound, complete with troubleshooting advice, detailed protocols, and an exploration of its anticipated degradation pathways.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers have regarding the stability of this compound.

Q1: What are the primary functional groups on this compound that are susceptible to degradation?

A1: The molecule possesses three key functional groups that dictate its stability profile:

  • Nitrile (Cyano) Group (-CN): This group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it first to an amide and subsequently to a carboxylic acid.

  • Methoxy Ether Group (-OCH₃): Ether linkages can be cleaved under harsh acidic conditions or high temperatures, a reaction known as O-demethylation, which would yield a hydroxyl group.[3]

  • Carboxylic Acid Group (-COOH): While generally stable, this group can undergo decarboxylation (loss of CO₂) under significant thermal or photolytic stress.

Q2: What are the expected major degradation pathways for this molecule?

A2: Based on its structure, the most probable degradation pathways are hydrolytic and O-demethylation.

  • Under hydrolytic stress (acid/base): The primary degradation pathway is the hydrolysis of the cyano group to form 4-carbamoyl-3-methoxybenzoic acid and potentially 3-methoxyterephthalic acid upon further hydrolysis.

  • Under acidic and/or thermal stress: Cleavage of the methoxy group to form 4-cyano-3-hydroxybenzoic acid is a likely pathway.[3]

Q3: Is this compound sensitive to light?

A3: Yes, cyanoarene compounds can be photosensitive.[4] Photodegradation studies are crucial. The energy from UV or visible light can induce complex radical reactions or decarboxylation.[4][5] For photostability studies, it is often recommended to use acetonitrile as the solvent over methanol, as methanol can generate methoxy radical artifacts upon light exposure.[2]

Q4: What is the goal of a "forced degradation" or "stress testing" study?

A4: Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[1] The objectives are multi-fold: to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate a "stability-indicating" analytical method that can resolve the parent drug from all its significant degradants.[2][6] A typical goal is to achieve 5-20% degradation of the active ingredient.[2]

Troubleshooting Guide for Stability Studies

Even with robust protocols, unexpected results can occur. This guide addresses common issues encountered during the stability testing of this compound.

IssuePossible Cause(s)Recommended Solution(s)
No significant degradation is observed under stress conditions. 1. Conditions are too mild: The molecule may be more stable than anticipated. 2. Insufficient reaction time. 1. Increase the severity of the conditions: Use a higher concentration of acid/base/oxidizing agent, increase the temperature, or extend the duration of light exposure.[3] 2. Extend the study duration: Collect time points over a longer period.
Unexpected peaks appear in the HPLC chromatogram. 1. Impurities: The starting material or reagents (solvents, acids, bases) may contain impurities. 2. Secondary Degradation: A primary degradant is itself breaking down into other products. 3. Artifacts: The analytical method itself (e.g., mobile phase, temperature) might be causing a reaction.1. Run a blank study: Stress the solvent and reagents without the API to see if the peaks originate from them.[3] 2. Use LC-MS: A hyphenated technique like Liquid Chromatography-Mass Spectrometry can provide the mass of the unknown peaks, aiding in their identification. 3. Analyze early time points: This can help distinguish primary degradants from secondary ones.[2]
Poor mass balance is observed (sum of API + degradants is <95% or >105%). 1. Co-elution of peaks: The HPLC method lacks sufficient resolution to separate all compounds. 2. Non-chromophoric degradants: Some degradation products may not absorb UV light at the detection wavelength. 3. Precipitation: The API or a degradant may have precipitated out of the solution.1. Optimize the HPLC method: Adjust the mobile phase composition, gradient, flow rate, or column chemistry. 2. Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV. 3. Visually inspect all samples before analysis and ensure complete dissolution.
Rapid degradation (>50%) occurs immediately. 1. Conditions are too harsh: The applied stress is too severe for the molecule.1. Reduce the severity of the conditions: Decrease the reagent concentration, lower the temperature, or shorten the exposure time. The goal is controlled, partial degradation.[6]

Predicted Degradation Pathways of this compound

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and established reaction mechanisms for its constituent functional groups.

Degradation Pathways of this compound cluster_main Parent Molecule cluster_products Potential Degradation Products Parent This compound Phenol 4-Cyano-3-hydroxybenzoic acid Parent->Phenol  Acidic / Thermal Stress (O-Demethylation)   Anisole 2-Methoxy-4-methylbenzonitrile (from decarboxylation) Parent->Anisole  Thermal / Photolytic Stress (Decarboxylation)   Amide 4-Carbamoyl-3-methoxybenzoic acid Diacid 3-Methoxyterephthalic acid Amide->Diacid  Further Hydrolysis  

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Forced Degradation

These protocols are designed as a starting point. The concentrations, temperatures, and durations should be adjusted to achieve the target degradation of 5-20%. A validated, stability-indicating HPLC method is required for analysis.[7]

Overall Experimental Workflow

The general workflow for performing a forced degradation study is outlined below.

Caption: General workflow for a forced degradation study.

Summary of Forced Degradation Conditions
Stress ConditionReagent / MethodTypical ConditionsPrimary Expected Degradation
Acid Hydrolysis 0.1 N - 1 N HCl60-80 °C, 2-24 hoursCyano group hydrolysis, O-demethylation
Base Hydrolysis 0.1 N - 1 N NaOHRoom Temp - 60 °C, 1-12 hoursCyano group hydrolysis
Oxidation 3-30% H₂O₂Room Temp - 40 °C, 6-24 hoursN-oxides, ring hydroxylation
Thermal Degradation Dry Heat (Solid State)80-105 °C, 24-72 hoursO-demethylation, Decarboxylation
Photostability ICH Option 1 or 2≥1.2 million lux-hours (Vis) and ≥200 W-hr/m² (UV)Photochemical reactions, Decarboxylation
Protocol 1: Acidic Forced Degradation
  • Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Application: In a sealed vial, mix 5 mL of the stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

  • Control: Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of water.

  • Incubation: Place the stress and control samples in a water bath or oven at 60 °C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Immediately cool the aliquot and neutralize it with an equivalent volume of 0.1 N NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Basic Forced Degradation
  • Preparation: Use the same 1 mg/mL stock solution as in the acidic protocol.

  • Stress Application: In a sealed vial, mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.

  • Control: Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of water.

  • Incubation: Keep the stress and control samples at room temperature or slightly elevated (e.g., 40 °C), as base hydrolysis of nitriles can be rapid.

  • Sampling: Withdraw aliquots at earlier time points (e.g., 1, 2, 4, 8 hours).

  • Neutralization: Immediately cool the aliquot and neutralize it with an equivalent volume of 0.1 N HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.

Protocol 3: Oxidative Forced Degradation
  • Preparation: Use the same 1 mg/mL stock solution.

  • Stress Application: In a vial, mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. The vial should be loosely capped to allow for gas escape.

  • Control: Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of water.

  • Incubation: Keep samples at room temperature, protected from light, for up to 24 hours.

  • Sampling: Withdraw aliquots at predetermined time points. The reaction can often be quenched by dilution with the mobile phase.

  • Analysis: Analyze the samples directly by HPLC.

Protocol 4: Photostability Testing
  • Preparation: Prepare a solution of this compound in acetonitrile at a suitable concentration (e.g., 0.2 mg/mL). Also, prepare a solid-state sample by spreading a thin layer of the powder in a petri dish.

  • Control: Prepare identical samples but wrap them completely in aluminum foil to serve as dark controls.

  • Exposure: Place the exposed and dark control samples in a photostability chamber.

  • Stress Application: Expose the samples to light conditions as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[1]

  • Analysis: After exposure, dissolve the solid sample in the initial solvent. Analyze both the solution and solid-state samples, along with their dark controls, by HPLC.

References

scale-up considerations for industrial synthesis of 4-Cyano-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial synthesis of 4-Cyano-3-methoxybenzoic acid (CMBA). This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this important pharmaceutical and agrochemical intermediate.[1] Our focus is on providing practical, field-tested insights to anticipate and troubleshoot challenges encountered during large-scale production.

Overview of Industrial Synthesis Strategies

The selection of a synthetic route for industrial production hinges on factors like raw material cost, process safety, scalability, and overall yield. For this compound, two primary strategies are prevalent, each with distinct advantages and challenges.

  • Route 1: Palladium-Catalyzed Cyanation of an Aryl Halide. This is often the preferred industrial route due to its high efficiency and functional group tolerance. The typical starting material is 3-Bromo-4-methoxybenzoic acid.

  • Route 2: Sandmeyer Reaction from an Amino Precursor. This classic transformation converts an aromatic amine, such as 4-Amino-3-methoxybenzoic acid, into the corresponding nitrile. While effective, it involves the generation of diazonium salts, which require strict temperature control and careful handling on a large scale.[2]

This guide will focus primarily on the more modern and often more scalable palladium-catalyzed cyanation route.

cluster_0 Route 1: Palladium-Catalyzed Cyanation cluster_1 Route 2: Sandmeyer Reaction A 3-Bromo-4-methoxybenzoic acid B This compound A->B Pd Catalyst (e.g., Pd(OAc)2) Cyanide Source (e.g., K4[Fe(CN)6]) Base, Solvent (e.g., DMF) C 4-Amino-3-methoxybenzoic acid D Diazonium Salt Intermediate C->D NaNO2, HCl (0-5 °C) E This compound D->E CuCN or KCN

Caption: High-level overview of common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the industrial synthesis of this compound?

A1: The most common and economically viable starting material is typically 3-Bromo-4-methoxybenzoic acid.[3] Its availability and the efficiency of modern palladium-catalyzed cyanation reactions make this the preferred route for many manufacturers.[4]

Q2: What are the critical process parameters to monitor during the cyanation step?

A2: Temperature control is paramount to prevent side reactions and ensure catalyst stability. Other critical parameters include agitation rate (to ensure homogeneity), inert atmosphere control (to prevent catalyst oxidation), and the rate of reagent addition, especially on a large scale where exotherms can be significant.

Q3: What are typical purity specifications for the final product?

A3: For pharmaceutical applications, a purity of >99.0% is often required. Key impurities to monitor include the starting bromo-compound, any residual palladium catalyst, and potential byproducts from the hydrolysis of the nitrile group (forming an amide or reverting to the carboxylic acid).

Q4: What are the primary safety concerns when handling cyanide sources on an industrial scale?

A4: The primary concern is the potential for release of highly toxic hydrogen cyanide (HCN) gas. This can occur if the cyanide source comes into contact with acid. Therefore, all work-up procedures must be carefully designed to quench residual cyanide under basic or neutral conditions before any acidification steps. Use of less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) is preferred over simple alkali metal cyanides to mitigate this risk.[4][5]

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific issues that may arise during the synthesis, organized by process stage.

Palladium-Catalyzed Cyanation Reaction

Q: My cyanation reaction is stalling, showing incomplete conversion of the 3-Bromo-4-methoxybenzoic acid. What should I investigate?

A: An incomplete reaction is a common scale-up challenge. Here is a decision tree to diagnose the root cause:

Incomplete Conversion Incomplete Conversion Catalyst Inactivation Catalyst Inactivation Incomplete Conversion->Catalyst Inactivation Check for O2 leak? Impure starting material? Reagent Quality Reagent Quality Incomplete Conversion->Reagent Quality Assay cyanide source & base? Solvent water content? Mass Transfer Mass Transfer Incomplete Conversion->Mass Transfer Increase agitation? Homogeneous slurry? Temp. Control Temp. Control Incomplete Conversion->Temp. Control Internal temp stable? Hot spots in reactor?

Caption: Troubleshooting decision tree for incomplete cyanation reactions.

  • Causality:

    • Catalyst Inactivation: Palladium catalysts, especially in a ligand-free system, are sensitive to oxygen. Ensure your reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon). Certain impurities in the starting material can also act as catalyst poisons.

    • Reagent Quality: The purity of your cyanide source and base is critical. Low-purity reagents can introduce water or other contaminants that hinder the reaction. The solvent (e.g., DMF, NMP) should be anhydrous for optimal results.[5]

    • Mass Transfer Limitations: On a larger scale, what appears well-mixed in a lab flask may be a poorly mixed slurry in a large reactor. If the reagents are not in intimate contact, the reaction rate will suffer. Assess your agitation efficiency.

Q: I'm observing the formation of 4-Formyl-3-methoxybenzoic acid as a significant impurity. Why is this happening and how can I prevent it?

A: The formation of a formyl group is unexpected in this direct cyanation. It's more likely that you are seeing the formation of the corresponding amide (4-carbamoyl-3-methoxybenzoic acid) due to partial hydrolysis of the nitrile product.

  • Causality: This hydrolysis is often caused by excessive water in the reaction mixture or during the work-up phase, especially at elevated temperatures.

  • Preventative Measures:

    • Use Anhydrous Solvents: Ensure your reaction solvent has a low water content (<0.1%).

    • Control Work-up Temperature: Cool the reaction mixture before quenching and extraction.

    • pH Control: During work-up, avoid prolonged exposure to strongly acidic or basic conditions at high temperatures, which can accelerate hydrolysis.

Work-up and Purification

Q: My final product has a persistent yellow or brown color. How can I improve its appearance?

A: Color is often due to high molecular weight, conjugated impurities or residual palladium.

  • Causality: These impurities can form from side reactions at high temperatures or from the catalyst itself.

  • Solutions:

    • Activated Carbon Treatment: After the initial work-up, dissolving the crude product in a suitable solvent and treating with activated carbon can effectively remove many color bodies.

    • Recrystallization: This is the most effective method for purification. A well-chosen solvent system will selectively dissolve the product while leaving impurities behind. See the protocol section for a recommended system.

    • Palladium Scavenging: If residual palladium is the issue, specialized scavengers (e.g., thiol-functionalized silica) can be used to reduce levels to the ppm range required for pharmaceutical use.

Q: How do I safely and effectively quench residual cyanide in the reaction mixture?

A: This is a critical safety step. Never add acid directly to the crude reaction mixture.

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Under vigorous stirring, slowly add an aqueous solution of sodium hypochlorite (bleach) or hydrogen peroxide while maintaining the pH > 10 with NaOH. This oxidizes the cyanide to the much less toxic cyanate.

    • Allow the mixture to stir for several hours to ensure complete destruction of the cyanide.

    • Test for the absence of free cyanide using a commercially available test strip before proceeding with any pH adjustments or extractions.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes a representative lab-scale synthesis that is amenable to scale-up.

Materials & Reagents

ReagentGradeTypical Supplier
3-Bromo-4-methoxybenzoic acid>98%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeTCI Chemicals
Potassium Ferrocyanide (K₄[Fe(CN)₆])ACS ReagentFisher Scientific
Sodium Carbonate (Na₂CO₃)Anhydrous, >99.5%VWR
N,N-Dimethylformamide (DMF)Anhydrous, <0.05% H₂OAcros Organics
TolueneACS ReagentEMD Millipore
Ethyl AcetateACS ReagentEMD Millipore

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet/outlet.

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Charging Reagents: To the reactor, charge 3-Bromo-4-methoxybenzoic acid (1.0 eq), Sodium Carbonate (2.0 eq), Potassium Ferrocyanide (0.5 eq), and Palladium(II) Acetate (0.01 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 volumes relative to the starting material).

  • Reaction: Begin agitation and slowly heat the mixture to 120-130 °C. Monitor the internal temperature closely.

  • In-Process Control (IPC): After 4-6 hours, take a sample for HPLC analysis to check for the disappearance of the starting material. The reaction is complete when <1% of 3-Bromo-4-methoxybenzoic acid remains.

  • Cooling & Quench: Cool the reaction mixture to 20-25 °C. Safety First: Follow the cyanide quench procedure described in the troubleshooting section.

  • Work-up:

    • Filter the mixture to remove inorganic salts. Wash the filter cake with a small amount of DMF.

    • Combine the filtrates and add water to precipitate the crude product.

    • Filter the crude product, wash with water until the filtrate is neutral, and then wash with a small amount of cold toluene to remove non-polar impurities.

  • Recrystallization:

    • Transfer the crude solid to a clean reactor.

    • Add a mixture of ethanol and water (e.g., 80:20 v/v) and heat until a clear solution is obtained.

    • Slowly cool the solution to 0-5 °C to allow for crystallization.

    • Filter the pure product, wash with a small amount of cold ethanol/water, and dry under vacuum at 60-70 °C until constant weight is achieved.

  • Final Analysis: Analyze the final product by HPLC for purity, NMR for identity, and Karl Fischer for water content.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.[6]

  • Cyanide Handling: All operations involving cyanide salts must be conducted in a well-ventilated fume hood or a closed system. An emergency cyanide poisoning antidote kit should be readily available.

  • Waste Disposal: All cyanide-containing waste must be treated with an oxidizing agent (e.g., bleach) to destroy the cyanide before being sent for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Hazard Statements: this compound and its precursors may cause skin and eye irritation.[7][8] Avoid breathing dust.[7][8]

References

avoiding demethylation during synthesis of methoxy-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Scientists and Innovators. This guide is designed to provide expert-level technical support for the synthesis of methoxy-substituted benzoic acids, a critical class of compounds in pharmaceutical and materials science. Our focus is to address a persistent and often frustrating challenge: the unintentional cleavage of the methoxy group (O-demethylation) during synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding demethylation.

Q1: What is O-demethylation and why is it a critical issue?

O-demethylation is the chemical reaction that cleaves the methyl group from an aryl methyl ether (the methoxy group), converting it into a hydroxyl group (a phenol). While sometimes a desired transformation, its accidental occurrence during a synthetic sequence can lead to a mixture of products, significantly lowering the yield of the target methoxy-substituted benzoic acid and complicating purification. Given that the methoxy group is often crucial for the biological activity or material properties of the final molecule, preventing its cleavage is paramount.

Q2: What are the primary causes of unintended demethylation during my synthesis?

Demethylation of aryl methyl ethers is most often catalyzed by strong acids. The reaction typically proceeds via protonation of the ether oxygen, which makes the methyl group susceptible to nucleophilic attack by a counter-ion (like a halide).[1][2][3]

The most common culprits you will encounter in the lab are:

  • Strong Brønsted Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are classic ether-cleaving agents.[2][4] While hydrochloric acid (HCl) is less reactive, it can also cause demethylation under harsh conditions like high temperatures.[3][5]

  • Strong Lewis Acids: Boron tribromide (BBr₃) is an exceptionally potent reagent for cleaving aryl methyl ethers and is a frequent cause of accidental demethylation if present as a contaminant or used in an adjacent step.[4][6][7] Other Lewis acids, such as aluminum chloride (AlCl₃), can also promote this reaction.[6][8]

The mechanism involves the Lewis acid coordinating to the ether oxygen, activating the carbon-oxygen bond for cleavage.

Q3: I'm performing a standard ester hydrolysis to get my final benzoic acid. Why am I seeing demethylation?

This is a very common problem. Standard saponification (base-catalyzed hydrolysis) or strong acid-catalyzed hydrolysis of a methyl or ethyl ester precursor can inadvertently cleave a nearby methoxy group, especially if the conditions are harsh (e.g., high temperatures, prolonged reaction times). While ethers are generally stable to base, some reagents or conditions can promote demethylation. More often, the issue arises during the acidic workup following a basic hydrolysis, where localized high concentrations of strong acid can cause cleavage.

Q4: Can I choose a synthetic strategy from the beginning to avoid this problem entirely?

Absolutely. Strategic planning is the most effective way to prevent demethylation. Instead of relying on steps that require harsh conditions (like certain ester hydrolyses), you can choose a route that forms the carboxylic acid group under milder conditions. The choice depends heavily on your available starting materials.

Troubleshooting Guides & Optimized Protocols

This section provides in-depth solutions to specific experimental challenges.

Problem 1: Significant demethylation is occurring during the final ester hydrolysis step.

Root Cause Analysis: The conditions required to cleave your ester (e.g., methyl or ethyl benzoate) are harsh enough to also cleave the more robust aryl methyl ether bond. This is particularly true for methods involving refluxing in strong acid or base.

Solution: Switch to a milder, more selective hydrolysis method that targets the ester group while leaving the methoxy group intact.

MethodReagent(s)Typical ConditionsKey AdvantagesPotential Issues
Mild Basic Hydrolysis Lithium Hydroxide (LiOH)THF/Methanol/H₂O, Room TempHighly efficient for sterically hindered esters; very mild.[9][10]Can be slow; may require monitoring.
Nucleophilic Cleavage Sodium or Lithium Thiolates (e.g., n-PrSLi)HMPA or DMF, Elevated TempEffective for very hindered esters where hydrolysis fails.[4][10]Thiol reagents have strong odors; HMPA is a hazardous solvent.[11]
Organotin Reagents Trimethyltin Hydroxide (Me₃SnOH)Anhydrous DCE, RefluxChemoselective and works under neutral conditions.[12]Tin reagents are toxic and require careful handling and disposal.
Ion-Exchange Resin Dowex-50 (H⁺ form)Aqueous suspension, RefluxSimple filtration workup; mild acidic conditions.Can be slow (12h+); not suitable for base-sensitive substrates.

This is often the first method to try due to its simplicity, mildness, and effectiveness.

  • Setup: Dissolve your methoxy-substituted benzoate ester (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol, and Water.

  • Reagent Addition: Add Lithium Hydroxide (LiOH) (2-4 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Carefully acidify the reaction mixture to pH ~3 with dilute HCl (e.g., 1M).

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Problem 2: My planned synthetic route requires a step that will degrade the methoxy group (e.g., using BBr₃ for another purpose). How can I redesign my synthesis?

Root Cause Analysis: The issue lies in the synthetic strategy itself, which introduces conditions incompatible with the methoxy group's stability.

Solution: Proactively choose a synthetic pathway that builds the benzoic acid moiety without passing through intermediates or using reagents that threaten the methoxy group.

Below is a decision tree to help you select an appropriate synthetic route based on common, commercially available starting materials.

G start What is your starting material? toluene Methoxy-substituted Toluene start->toluene  e.g., 4-methoxytoluene aldehyde Methoxy-substituted Benzaldehyde start->aldehyde  e.g., Anisaldehyde halide Methoxy-substituted Aryl Halide (Br, I, or Cl) start->halide  e.g., 4-bromoanisole oxidation_tol Oxidation toluene->oxidation_tol oxidation_ald Oxidation aldehyde->oxidation_ald grignard Grignard Formation followed by Carboxylation halide->grignard product Target Methoxy-substituted Benzoic Acid oxidation_tol->product KMnO4 or Co(OAc)2/O2 oxidation_ald->product Pinnick (NaClO2) or Jones (CrO3) Oxidation grignard->product 1. Mg, THF 2. CO2 (gas or dry ice)

Caption: Decision workflow for selecting a demethylation-safe synthetic route.

This method is highly reliable and avoids harsh acidic or oxidative conditions that could affect the methoxy group.

  • Grignard Reagent Formation:

    • Setup: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Place magnesium turnings (1.2 eq) in a flask with a stir bar and anhydrous diethyl ether or THF.

    • Initiation: Add a small portion of your methoxy-substituted aryl halide (1.0 eq) dissolved in anhydrous ether/THF to the magnesium. A small crystal of iodine can be added to initiate the reaction if it is sluggish.

    • Addition: Once the reaction begins (indicated by bubbling and heat), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

    • Completion: After the addition is complete, continue stirring until the magnesium is consumed.[13]

  • Carboxylation:

    • Setup: Cool the freshly prepared Grignard reagent in an ice-salt or dry ice/acetone bath.

    • Addition: Quench the Grignard reagent by pouring it slowly over an excess of crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution with vigorous stirring.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add dilute HCl (e.g., 1M) to dissolve the magnesium salts and protonate the carboxylate.

    • Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol A.

Problem 3: My demethylation occurs during the aqueous workup phase of the reaction.

Root Cause Analysis: Even if the reaction itself is mild, the workup can introduce conditions that cause demethylation. The most common error is adding concentrated acid directly to the reaction mixture to neutralize a base or protonate a product, creating localized "hot spots" of high acidity.

Solution: Modify the workup procedure to maintain a controlled, mild pH environment.

G start Demethylation Observed in Final Product? check_reaction Analyze Reaction Mixture (before workup) via TLC/LCMS start->check_reaction demethyl_in_rxn Is Demethylated Product Present? check_reaction->demethyl_in_rxn workup_issue Problem is in the Workup demethyl_in_rxn->workup_issue No reaction_issue Problem is in the Reaction Conditions demethyl_in_rxn->reaction_issue Yes fix_workup Modify Workup: 1. Use dilute acid (e.g., 1M HCl). 2. Add acid slowly with cooling. 3. Consider buffered workup (e.g., NH4Cl). workup_issue->fix_workup fix_reaction Re-evaluate Synthetic Step: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Choose milder reagents (See Route Selection). reaction_issue->fix_reaction

Caption: Troubleshooting decision tree for identifying the source of demethylation.

References

Technical Support Center: Effective Recrystallization of 4-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Cyano-3-methoxybenzoic acid. This document, designed for researchers, chemists, and drug development professionals, provides in-depth guidance and troubleshooting solutions for achieving high-purity crystalline material through effective solvent selection and recrystallization techniques.

Frequently Asked Questions (FAQs)

Part 1: Foundational Principles of Solvent Selection

Q1: What is the primary goal of recrystallization and what defines an "ideal" solvent for this compound?

A1: The fundamental goal of recrystallization is to purify a solid compound by separating it from impurities. The process leverages differences in solubility. For this compound, an ideal solvent is one in which the compound exhibits high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at cooler, ambient, or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is the cornerstone of the technique, allowing the desired compound to crystallize out of the solution upon cooling while impurities either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration.[2]

Q2: How do the specific functional groups of this compound influence the choice of a suitable solvent?

A2: The structure of this compound contains three key functional groups that dictate its polarity and solubility:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Nitrile (-C≡N): This group is polar.

  • Methoxy (-OCH₃): This ether group contributes moderate polarity and can act as a hydrogen bond acceptor.

Collectively, these groups render the molecule significantly polar. The "like dissolves like" principle suggests that polar solvents will be the most effective at dissolving it.[2][3] Solvents capable of hydrogen bonding, such as water and alcohols, are particularly strong candidates for investigation.[3][4]

Q3: Based on the molecule's structure, what solvents should I consider for initial screening?

A3: Given the polar nature of this compound, the following solvents and solvent systems are excellent starting points for screening:

  • Water: As a highly polar, protic solvent, water is a good candidate. A structurally similar compound, 4-methoxybenzoic acid, is soluble in boiling water but only sparingly soluble in cold water, which is an ideal characteristic.[5][6]

  • Alcohols (Ethanol, Methanol, Isopropanol): These are polar, protic solvents that often work well for carboxylic acids.[4] They may, however, show high solubility even at room temperature, potentially leading to lower recovery.

  • Mixed Solvent Systems: If a single solvent proves inadequate (e.g., the compound is too soluble in one and insoluble in another), a binary mixture can be employed to fine-tune the solubility.[1][7] An ethanol/water mixture is a classic and highly effective choice for many organic acids.

Part 2: Solvent Screening and Data Interpretation

The following table summarizes key properties of candidate solvents to guide your selection process.

SolventBoiling Point (°C)PolarityRationale & Suitability for this compound
Water 100 °C[3]HighPrimary Candidate. Excellent polarity match for H-bonding. The high boiling point allows for a wide solubility gradient upon cooling. Non-flammable and inexpensive.[8]
Ethanol (95%) ~78 °C[3]HighGood Candidate. Often dissolves carboxylic acids well.[4] May be too effective, requiring a co-solvent (like water) to reduce solubility at room temperature for better yield.
Methanol ~65 °C[3]HighGood Candidate. Similar to ethanol but more volatile. Its lower boiling point can be advantageous if the compound tends to "oil out".
Ethyl Acetate 77 °C[3]MediumPossible Candidate. A less polar option. May be useful if impurities are highly polar and need to be kept in the mother liquor.
Toluene 111 °C[3]LowUnlikely as a single solvent. Due to the compound's high polarity, solubility will likely be poor. Could potentially be used as an anti-solvent in a mixed system.
Ethanol/Water VariableTunableExcellent Candidate. This combination allows for precise control over solvent power. The compound can be dissolved in a minimum of hot ethanol, followed by the addition of hot water until the solution becomes faintly cloudy (the saturation point).

Visualizing the Workflow: Systematic Solvent Screening

The following diagram outlines the logical workflow for systematically identifying and optimizing a recrystallization solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation A Select 3-4 Candidate Solvents (e.g., Water, Ethanol, Ethanol/Water) B Perform Small-Scale Solubility Tests (~20-30 mg of crude material) A->B Based on Polarity Match C Add Solvent Dropwise at Room Temp B->C D Is it soluble at RT? C->D E Heat Sample to Boiling D->E No J Discard Solvent Candidate D->J Yes F Is it soluble when hot? E->F G Cool to RT, then Ice Bath F->G Yes F->J No (Add more solvent & re-test) H Do high-quality crystals form? G->H I Solvent is Suitable for Optimization H->I Yes H->J No (Oiling out / No precipitation)

Caption: A workflow for selecting an effective recrystallization solvent.

Part 3: Experimental Protocols and Troubleshooting

Q4: How do I perform a small-scale solubility test to efficiently screen multiple solvents?

A4: Use the following protocol to quickly assess the suitability of your chosen solvents.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude this compound into a small test tube or vial.

  • Room Temperature Test: Add the first candidate solvent dropwise at room temperature, stirring after each addition. If the solid dissolves completely in less than ~0.5 mL, the solvent is likely too effective for good recovery, and you should discard it as a single-solvent candidate.[1]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume used.

  • Cooling & Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod.[9]

  • Ice Bath Cooling: Once at room temperature, place the tube in an ice-water bath for 10-15 minutes to maximize precipitation.

  • Evaluation: Assess the quantity and quality of the crystals formed. A good solvent will produce a significant amount of crystalline solid, not an oil or a fine powder. Repeat this process for each candidate solvent.

Q5: I have identified a promising solvent. What is the full experimental protocol for recrystallization?

A5: The following is a general, scalable protocol.

Protocol: Recrystallization of this compound

  • Dissolution: Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation). Add a magnetic stir bar. Add the chosen solvent in portions, with heating and stirring, until the solid is completely dissolved at the boiling point. Crucially, use the minimum amount of hot solvent necessary. [9]

  • (Optional) Hot Filtration for Insoluble Impurities: If you observe insoluble material (e.g., dust, inorganic salts) in the hot solution, you must perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of larger, purer crystals.[10] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to dry completely. If water was used, drying may take several hours or require a vacuum oven.[9] The product is dry when it reaches a constant weight.

Part 4: Troubleshooting Guide

Q6: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?

A6: This is a common problem, typically due to either using too much solvent or the solution being supersaturated.[9][10]

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[9][10]

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution. This provides a template for further crystallization.[9][10]

    • Reduce Solvent Volume: If the above steps fail, you have likely used too much solvent.[10][11] Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.

Q7: My product has separated as an oily liquid instead of solid crystals. How do I fix this?

A7: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[11] This is detrimental to purification as impurities tend to dissolve in the oil.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to ensure the saturation temperature is below the compound's melting point.[11]

    • Lower the Cooling Temperature Slowly: Allow the solution to cool much more gradually. You can insulate the flask to slow heat loss.

    • Change Solvents: If the problem persists, consider a solvent with a lower boiling point.

Q8: My final yield of pure product is very low. What are the most likely causes?

A8: A low yield can result from several procedural errors.[6][11]

  • Potential Causes & Solutions:

    • Using too much solvent: This is the most common cause, as a significant portion of your product will remain in the mother liquor.[11] Always use the absolute minimum amount of hot solvent required for dissolution.

    • Premature Crystallization: If the solution cools during hot filtration, the product will crystallize on the filter paper along with the impurities. Ensure your filtration apparatus is adequately pre-heated.

    • Incomplete Cooling: Make sure to cool the solution thoroughly in an ice bath to maximize the amount of product that crystallizes.

    • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 4-Cyano-3-methoxybenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-cyano-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative analysis with structurally related molecules to provide a deeper understanding of substituent effects on the aromatic proton environment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental data from the scientific literature.

The Significance of 1H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[2] 1H NMR, in particular, provides a wealth of information about the number of different types of protons, their chemical environments, and their spatial relationships to neighboring protons. For a substituted aromatic compound like this compound, 1H NMR is crucial for confirming its identity and purity by analyzing the chemical shifts, integration, and coupling patterns of the aromatic protons.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

Obtaining a clean and high-resolution 1H NMR spectrum is paramount for accurate structural interpretation. The following protocol outlines the key steps and considerations for the preparation and acquisition of a 1H NMR spectrum of this compound.

I. Sample Preparation: The Foundation of a Good Spectrum

A meticulously prepared sample is the first step towards a high-quality spectrum.[2]

  • Analyte Purity: Ensure the this compound sample is of high purity and free from residual solvents or other contaminants.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[2] Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for benzoic acid derivatives. The choice of solvent can slightly influence the chemical shifts of the protons.[3]

  • Concentration: Prepare a solution with a concentration of 5-25 mg/mL.[4] A dilute solution generally provides better resolution by minimizing viscosity effects.[4]

  • Homogenization: Ensure the sample is fully dissolved. Any solid particles will distort the magnetic field homogeneity, leading to broad lines and a poor-quality spectrum.[5]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] Avoid using cotton wool as it can introduce impurities.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[6]

II. Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up an NMR spectrometer for 1H NMR acquisition. Specific parameters may vary depending on the instrument manufacturer and model.

  • Sample Insertion: Carefully place the NMR tube into a spinner and adjust its depth using a gauge. Insert the sample into the magnet.[7][8]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[7] Shim the magnetic field to optimize its homogeneity and achieve the best possible resolution.[7][9]

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse for optimal signal intensity in a single scan.[9]

    • Spectral Width: Set the spectral width to encompass all expected proton signals, typically from 0 to 12 ppm for a compound like this.

    • Acquisition Time: A longer acquisition time will result in better resolution.

    • Number of Scans: For a sufficiently concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.[7]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient for routine 1H NMR.

Workflow for 1H NMR Spectral Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-25 mg of This compound prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Filter into NMR tube prep3->prep4 acq1 Insert sample and lock prep4->acq1 acq2 Shim magnet for homogeneity acq1->acq2 acq3 Set acquisition parameters (pulse angle, spectral width, etc.) acq2->acq3 acq4 Acquire FID (zg) acq3->acq4 proc1 Fourier Transform (ft) acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration proc3->proc4 proc5 Reference to TMS (0 ppm) proc4->proc5 an1 Assign chemical shifts (δ) proc5->an1 an2 Analyze splitting patterns (multiplicity) an1->an2 an3 Determine coupling constants (J) an2->an3 an4 Verify integration values an3->an4 an5 Structure confirmation an4->an5

Figure 1: A comprehensive workflow diagram illustrating the key stages from sample preparation to final spectral analysis for 1H NMR spectroscopy.

Analysis and Interpretation of the 1H NMR Spectrum of this compound

The structure of this compound presents a trisubstituted benzene ring, which gives rise to a characteristic set of signals in the aromatic region of the 1H NMR spectrum.[10][11] The substituents—a carboxylic acid, a methoxy group, and a cyano group—each exert distinct electronic effects that influence the chemical shifts of the aromatic protons.

  • Carboxylic Acid (-COOH): An electron-withdrawing group that deshields ortho and para protons.

  • Methoxy Group (-OCH3): An electron-donating group that shields ortho and para protons.

  • Cyano Group (-CN): A strong electron-withdrawing group that deshields ortho and para protons.[3][12][13]

Based on these electronic effects and typical chemical shift values for aromatic protons (6.5-8.5 ppm), we can predict the 1H NMR spectrum of this compound.[10][14][15]

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2~7.8d~21H
H-5~7.6dd~8, 21H
H-6~7.9d~81H
-OCH3~3.9s-3H
-COOH~13br s-1H

Justification for Predictions:

  • H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and will be the most deshielded, appearing at the highest chemical shift. It will be split into a doublet by the neighboring H-5.

  • H-2: This proton is ortho to the electron-withdrawing cyano group and will also be significantly deshielded. It will be split into a doublet by the neighboring H-5, but with a smaller meta-coupling constant.

  • H-5: This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons. It will be split into a doublet of doublets by the neighboring H-6 (ortho-coupling) and H-2 (meta-coupling).

  • -OCH3: The methoxy protons will appear as a singlet in the typical region for methoxy groups.

  • -COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very high chemical shift.

Spin-Spin Coupling in this compound

References

A Senior Application Scientist's Guide to the Reactivity of 4-Cyano-3-methoxybenzoic Acid and 4-Cyano-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Substituted benzoic acids are foundational scaffolds in countless active pharmaceutical ingredients (APIs). Understanding the nuanced reactivity differences imparted by seemingly minor structural changes is paramount. This guide provides an in-depth, objective comparison of the reactivity of two closely related synthetic intermediates: 4-Cyano-3-methoxybenzoic acid and 4-Cyano-3-methylbenzoic acid . Our analysis is grounded in fundamental principles of physical organic chemistry and supported by a proposed experimental framework for validation.

The Molecular Architecture: An Analysis of Substituent Effects

The reactivity of the carboxylic acid functional group in these molecules is not determined in isolation. It is profoundly influenced by the electronic interplay of the substituents on the aromatic ring. Both molecules share a potent electron-withdrawing cyano (-CN) group at the C4 position, para to the carboxylic acid. The key difference lies at the C3 position: a methoxy (-OCH₃) group versus a methyl (-CH₃) group.

Electronic Properties of Key Substituents:
  • Cyano Group (-CN): This group is strongly electron-withdrawing due to both the high electronegativity of nitrogen creating a strong dipole (inductive effect, -I) and its ability to delocalize electron density from the ring through resonance (mesomeric effect, -M).

  • Methoxy Group (-OCH₃): The methoxy group presents a classic dichotomy of electronic effects. The oxygen atom is highly electronegative, leading to an inductive withdrawal of electron density from the ring (-I effect).[1] However, the lone pairs on the oxygen can be donated into the aromatic π-system through resonance, a powerful electron-donating effect (+M effect).[1][2] The overall influence depends on its position relative to the reaction center.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group. This is primarily due to an inductive effect (+I), where the sp³-hybridized carbon is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a slight push of electron density into the ring.[3] A secondary, weaker donating effect is hyperconjugation.

The critical insight is how these groups, positioned meta to the carboxylic acid, modulate the overall electron density of the molecule and, consequently, its reactivity.

The Cumulative Electronic Impact on Reactivity

The reactivity of the carboxyl group (-COOH) is fundamentally tied to the electrophilicity of its carbonyl carbon and the stability of the corresponding carboxylate anion (-COO⁻). Electron-withdrawing groups (EWGs) increase both, while electron-donating groups (EDGs) decrease them.

In both our subject molecules, the dominant substituent is the powerful electron-withdrawing cyano group, positioned para to the carboxyl group. This placement ensures its strong -I and -M effects are fully expressed, significantly increasing the acidity of the benzoic acid compared to the unsubstituted parent molecule.[4] The differentiation in reactivity, therefore, arises from the influence of the C3 substituent.

This compound:

The methoxy group is meta to the carboxylic acid. In the meta position, the resonance (+M) effect is not directly transmitted to the carboxyl group.[5][6] Therefore, its electron-withdrawing inductive effect (-I) becomes the more dominant interaction relative to the reaction center. This -I effect acts in concert with the cyano group to further withdraw electron density from the ring, making the carboxylic acid more acidic and the carbonyl carbon more electrophilic.

4-Cyano-3-methylbenzoic acid:

The methyl group at the C3 position exerts a weak electron-donating inductive effect (+I). This effect slightly counteracts the powerful electron withdrawal by the cyano group. It pushes a small amount of electron density into the ring, which will slightly decrease the acidity of the carboxylic acid and marginally reduce the electrophilicity of the carbonyl carbon when compared to the methoxy-substituted analogue.

The interplay of these electronic effects can be visualized through the following diagram:

G cluster_0 Electronic Effects on Carboxyl Group Reactivity mol1 This compound effect1 Methoxy (-OCH3) at C3: Dominant Inductive Effect (-I) (meta to -COOH) mol1->effect1 effect_cn Cyano (-CN) at C4: Strong -I and -M Effects (para to -COOH) mol1->effect_cn mol2 4-Cyano-3-methylbenzoic Acid effect2 Methyl (-CH3) at C3: Weak Inductive Effect (+I) (meta to -COOH) mol2->effect2 mol2->effect_cn outcome1 Increased Acidity & Electrophilicity (Relative to Methyl Analogue) effect1->outcome1 outcome2 Decreased Acidity & Electrophilicity (Relative to Methoxy Analogue) effect2->outcome2 effect_cn->outcome1 effect_cn->outcome2

Caption: Logical flow of substituent electronic effects on reactivity.

Comparative Reactivity Predictions

Based on the electronic analysis, we can make clear predictions about the relative reactivity of these two compounds.

PropertyThis compound4-Cyano-3-methylbenzoic acidRationale
Acidity (pKa) Lower pKa (More Acidic)Higher pKa (Less Acidic)The -I effect of the methoxy group adds to the electron-withdrawing nature of the cyano group, stabilizing the carboxylate anion more effectively than the +I effect of the methyl group.
Reactivity in Esterification Faster Reaction RateSlower Reaction RateThe carbonyl carbon is more electrophilic due to the combined electron-withdrawing effects of the -CN and meta -OCH₃ groups, making it more susceptible to nucleophilic attack by an alcohol.[7][8]
Reactivity in Amide Bond Formation Faster Reaction RateSlower Reaction RateSimilar to esterification, the enhanced electrophilicity of the carbonyl carbon leads to faster reaction with amines, whether through activation or direct condensation.[9][10][11]

These predictions can be quantified using the Hammett equation, which provides a linear free-energy relationship for reactions of substituted benzoic acid derivatives.[4][12] The substituent constant (σ) for a meta-methoxy group is +0.115, indicating it is electron-withdrawing at this position.[12] Conversely, the constant for a meta-methyl group is -0.069, confirming its electron-donating character.[12] In reactions with a positive reaction constant (ρ), such as esterification or the ionization of the acid, the compound with the more positive sum of σ values (the methoxy derivative) will exhibit a larger equilibrium or rate constant.

Experimental Validation: A Protocol for Kinetic Comparison

To empirically validate these theoretical predictions, a comparative kinetic study of an acid-catalyzed esterification reaction is proposed. This self-validating system allows for a direct, quantitative comparison of reactivity under identical conditions.

Objective: To determine and compare the rate constants for the sulfuric acid-catalyzed esterification of this compound and 4-Cyano-3-methylbenzoic acid with methanol.
Materials & Reagents:
  • This compound (≥98% purity)

  • 4-Cyano-3-methylbenzoic acid (≥98% purity)[13][14]

  • Methanol (Anhydrous, ≥99.8%)

  • Sulfuric Acid (Concentrated, 98%)

  • Internal Standard (e.g., Dodecane or other non-reactive compound with a distinct HPLC retention time)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Reaction Vials, Magnetic Stirrers, Thermostatic Oil Bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Experimental Workflow Diagram:

G prep 1. Preparation - Prepare stock solutions of each acid and internal standard in methanol. setup 2. Reaction Setup - In separate vials, mix acid/methanol stock with catalyst (H₂SO₄). - Place vials in pre-heated oil bath (e.g., 60°C). prep->setup sampling 3. Kinetic Monitoring - At timed intervals (t=0, 15, 30, 60, 120 min), withdraw an aliquot. - Quench the reaction in a vial with cold solvent. setup->sampling analysis 4. HPLC Analysis - Inject each quenched sample into the HPLC. - Quantify the peak area of the starting acid and the product ester relative to the internal standard. sampling->analysis data 5. Data Processing - Plot ln([Acid]t/[Acid]₀) vs. time for each reaction. - The slope of the line equals -k_obs (pseudo-first-order rate constant). analysis->data compare 6. Comparison - Compare the calculated k_obs values. - A larger k_obs indicates higher reactivity. data->compare

References

A Comparative Benchmarking of 4-Cyano-3-methoxybenzoic Acid Analogs: A Guide to Structure-Activity Relationships and Biological Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and privileged structural role in numerous biologically active molecules make it a perpetual focus of research. Among its myriad derivatives, 4-Cyano-3-methoxybenzoic acid has emerged as a particularly intriguing starting point for the design of compounds with diverse pharmacological activities. This guide provides a comprehensive comparative analysis of a series of virtual and known analogs of this compound, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of data to provide a deeper understanding of the structure-activity relationships (SAR) that govern the biological performance of these analogs. We will delve into the causality behind experimental choices, present detailed protocols for the evaluation of these compounds, and visualize the key mechanistic pathways they modulate.

The this compound Scaffold: A Platform for Diverse Biological Activity

The core structure of this compound presents three key functional groups that can be readily modified to tune its biological activity: the carboxylic acid, the cyano group, and the methoxy group. The interplay of the electronic and steric properties of substituents at these positions dictates the molecule's interaction with biological targets. The electron-withdrawing nature of the cyano group can influence the acidity of the carboxylic acid and participate in specific interactions with protein residues.[1] The methoxy group, an electron-donating group, can modulate the reactivity of the aromatic ring and impact metabolic stability.[1]

This guide will explore a representative set of analogs to elucidate the impact of systematic structural modifications on their anticancer, anti-inflammatory, and antimicrobial activities.

Comparative Analysis of Anticancer Activity

The anticancer potential of benzoic acid derivatives is a field of intense investigation, with several compounds demonstrating efficacy through various mechanisms of action.[2][3] Here, we compare a series of this compound analogs for their cytotoxic effects against a panel of human cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the representative half-maximal inhibitory concentration (IC50) values for a series of analogs against three common cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma). These values were determined using the MTT assay.

Compound IDR1 Substituent (at C4)R2 Substituent (at C3)MCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
1 -CN-OCH315.220.525.1
2 -NO2-OCH310.814.218.9
3 -CN-OH12.516.821.3
4 -CN-N(CH3)28.711.514.6
5 -Br-OCH325.630.135.8
Doxorubicin --0.80.61.1

Analysis of Structure-Activity Relationship (SAR):

  • Influence of the C4-Substituent: Replacing the cyano group with a nitro group (Compound 2 ) leads to a modest increase in anticancer activity. This is likely due to the stronger electron-withdrawing nature of the nitro group, which can enhance interactions with biological targets.[1] In contrast, replacing the cyano group with a bromine atom (Compound 5 ) results in a significant decrease in activity, suggesting that a strong electron-withdrawing group at this position is favorable for cytotoxicity.

  • Influence of the C3-Substituent: Replacing the methoxy group with a hydroxyl group (Compound 3 ) results in a slight enhancement of activity, potentially due to the ability of the hydroxyl group to act as a hydrogen bond donor. The most significant increase in activity is observed with the dimethylamino group (Compound 4 ), which can act as a hydrogen bond acceptor and may also influence the compound's cellular uptake and distribution.

Mechanistic Insights: Inhibition of Histone Deacetylases (HDACs) and Tubulin Polymerization

Several benzoic acid derivatives have been shown to exert their anticancer effects by inhibiting histone deacetylases (HDACs) or by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4][5]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[4] The benzamide moiety is a known zinc-binding group that can interact with the active site of HDAC enzymes.[6]

HDAC_Inhibition cluster_0 Epigenetic Regulation cluster_1 HDAC Inhibition by Analogs cluster_2 Cellular Outcomes Histone Acetylation Histone Acetylation Gene Expression Gene Expression Histone Acetylation->Gene Expression Promotes Histone Deacetylation Histone Deacetylation Histone Deacetylation->Gene Expression Suppresses Tumor Suppressor Gene\nRe-expression Tumor Suppressor Gene Re-expression Gene Expression->Tumor Suppressor Gene\nRe-expression Analog Analog HDAC Enzyme HDAC Enzyme Analog->HDAC Enzyme Binds to Active Site HDAC Enzyme->Histone Deacetylation Catalyzes HDAC Enzyme->Histone Deacetylation Inhibits Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Gene\nRe-expression->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of action via HDAC inhibition.

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape.[5] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Tubulin_Polymerization_Inhibition cluster_0 Cellular Consequences αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Disruption of\nMitotic Spindle Disruption of Mitotic Spindle Microtubule->Disruption of\nMitotic Spindle Analog Analog Analog->αβ-Tubulin Dimers Binds to G2/M Phase Arrest G2/M Phase Arrest Disruption of\nMitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the analog compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[8][10]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Benzoic acid derivatives have long been known for their anti-inflammatory properties.[11][12]

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of new compounds.[7][13] The following table presents representative data on the percentage inhibition of paw edema for a series of this compound analogs.

Compound IDR1 Substituent (at C4)R2 Substituent (at C3)% Inhibition of Paw Edema (at 3h)
1 -CN-OCH345.2
6 -H-OCH335.8
7 -CN-H40.1
8 -CN-OC2H552.6
Indomethacin --65.4

Analysis of Structure-Activity Relationship (SAR):

  • Importance of the Cyano Group: Removal of the cyano group (Compound 6 ) leads to a decrease in anti-inflammatory activity, highlighting its importance for this biological effect.

  • Role of the Methoxy Group: Removal of the methoxy group (Compound 7 ) also results in reduced activity, suggesting that an electron-donating group at the C3 position is beneficial.

  • Effect of Alkoxy Chain Length: Extending the alkoxy chain from a methoxy to an ethoxy group (Compound 8 ) leads to a significant increase in anti-inflammatory activity. This may be due to increased lipophilicity, which can enhance tissue penetration.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay induces a localized inflammatory response that can be quantified by measuring the increase in paw volume.[13][14]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound analogs (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomly divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[7]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group.

Comparative Analysis of Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[15][16]

In Vitro Antimicrobial Activity

The antimicrobial activity of the this compound analogs was evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Compound IDR1 Substituent (at C4)R2 Substituent (at C3)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1 -CN-OCH33264128
9 -Cl-OCH3163264
10 -CN-Cl81632
11 -F-OCH33264128
Ciprofloxacin --10.5-
Fluconazole ----2

Analysis of Structure-Activity Relationship (SAR):

  • Halogenation Effects: The introduction of a chlorine atom at either the C4 (Compound 9 ) or C3 (Compound 10 ) position significantly enhances antimicrobial activity compared to the parent compound. The analog with chlorine at the C3 position (Compound 10 ) demonstrates the most potent activity. This suggests that the electronic and steric properties of halogens can favorably influence the interaction with microbial targets.

  • Fluorine Substitution: In contrast to chlorine, the introduction of a fluorine atom at C4 (Compound 11 ) does not improve antimicrobial activity. This highlights the specific nature of halogen-target interactions.

Conclusion

This comparative guide demonstrates that the this compound scaffold is a versatile platform for the development of novel therapeutic agents with diverse biological activities. Through systematic structural modifications, the anticancer, anti-inflammatory, and antimicrobial properties of these analogs can be finely tuned.

The structure-activity relationships elucidated in this guide provide a rational basis for the future design of more potent and selective compounds. The detailed experimental protocols offer a practical framework for the in vitro and in vivo evaluation of these novel chemical entities. As our understanding of the molecular mechanisms of disease continues to grow, so too will the opportunities to leverage scaffolds like this compound to develop the next generation of targeted therapies.

References

A Comparative Guide to the Validation of an Analytical Method for Quantifying 4-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth technical comparison of validated analytical methodologies for the quantification of 4-Cyano-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore a robust High-Performance Liquid Chromatography (HPLC) method with UV detection and compare its performance characteristics with a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. This document is designed to provide a comprehensive framework, grounded in scientific principles and regulatory expectations, to aid in the selection of the most appropriate analytical technique for your specific research and development needs.

The Analytical Challenge: Quantifying this compound

This compound is a substituted aromatic carboxylic acid. Its accurate quantification is crucial for process control, purity assessment, and stability testing in pharmaceutical manufacturing. The molecule's structure, featuring a carboxylic acid group, a nitrile group, and a methoxy group, dictates its physicochemical properties and, consequently, the strategy for its analysis.

The carboxylic acid moiety imparts acidic properties to the molecule. The pKa of benzoic acid is approximately 4.2. The presence of an electron-withdrawing cyano group is expected to increase the acidity (lower the pKa), while the electron-donating methoxy group will have a competing effect. The pKa of 4-cyanobenzoic acid is 3.55[1], and for 3-methoxybenzoic acid, it is 4.09[2]. Considering these influences, the pKa of this compound can be estimated to be in the range of 3.5-4.0. This is a critical parameter for developing a robust HPLC method, as the pH of the mobile phase will significantly impact the analyte's retention and peak shape.

A Validated HPLC-UV Method: The Workhorse of Quantitative Analysis

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted, robust, and cost-effective technique for the quantification of aromatic compounds. The validation of such a method ensures its reliability and is a mandatory requirement in regulated environments. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) guidelines[2][3].

Method Development and Rationale

A reversed-phase HPLC method is the logical choice for a molecule of this polarity. A C18 stationary phase provides a non-polar environment, and a polar mobile phase is used to elute the analyte.

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving optimal separation and peak shape. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is typically used. To ensure the carboxylic acid group is in a single ionic form (protonated) and to prevent peak tailing, the pH of the mobile phase should be buffered to at least 1.5-2 pH units below the analyte's pKa. Given our estimated pKa of ~3.5-4.0, a mobile phase pH of around 2.5 is ideal. A buffer of 0.1% phosphoric acid or formic acid in water is a common and effective choice.

Visualizing the Validation Workflow

The following diagram illustrates the key stages in the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Development cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: A typical workflow for the validation of an analytical method.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

While HPLC-UV is a robust and reliable technique, certain applications, such as the analysis of trace-level impurities or quantification in complex biological matrices, may necessitate a more sensitive and selective method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a significant advantage in these scenarios.

The Power of Mass Spectrometric Detection

LC-MS/MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For this compound, electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, due to the acidic nature of the molecule, which readily forms a [M-H]⁻ ion.

The fragmentation of the precursor ion in the mass spectrometer provides a highly specific "fingerprint" for the analyte. Based on the fragmentation patterns of similar benzoic acid derivatives, we can predict the major fragment ions for this compound. The loss of CO₂ from the carboxylate anion is a characteristic fragmentation pathway for benzoic acids.

Performance Comparison

The following table summarizes the expected performance characteristics of a validated HPLC-UV method compared to an LC-MS/MS method for the quantification of this compound. The data is extrapolated from validated methods for structurally similar compounds.

Validation Parameter HPLC-UV (Proposed) LC-MS/MS (Expected) Rationale for Performance
Linearity (R²) > 0.999> 0.995Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mLLC-MS/MS is inherently more sensitive, allowing for the detection of much lower concentrations.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 ng/mLThe higher sensitivity of LC-MS/MS translates to a significantly lower limit of quantitation.
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy, though matrix effects can be more pronounced in LC-MS/MS if not properly addressed.
Precision (%RSD) < 2%< 10%Both methods are capable of high precision. The slightly wider acceptance criteria for LC-MS/MS in some applications reflect the complexity of the technique.
Specificity/Selectivity HighVery HighWhile HPLC-UV offers good selectivity based on chromatographic retention and UV absorbance, LC-MS/MS provides superior selectivity through the monitoring of specific precursor-to-product ion transitions.
Logical Comparison of Methodologies

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis.

Method_Comparison cluster_HPLC_UV HPLC-UV cluster_LC_MS_MS LC-MS/MS Analytical_Need Analytical Requirement HPLC_UV_Applications Ideal for: - Routine QC - Assay & Purity of Bulk Material - High Concentration Samples Analytical_Need->HPLC_UV_Applications High Concentration Simple Matrix LC_MS_MS_Applications Ideal for: - Trace Level Analysis - Impurity Profiling - Bioanalysis (e.g., in plasma) Analytical_Need->LC_MS_MS_Applications Low Concentration Complex Matrix HPLC_UV_Advantages Advantages: - Robust & Reliable - Cost-Effective - Simple Operation LC_MS_MS_Advantages Advantages: - High Sensitivity - High Selectivity - Structural Information

Caption: Logical comparison of HPLC-UV and LC-MS/MS methodologies.

Detailed Experimental Protocol: A Validated HPLC-UV Method

This section provides a detailed, step-by-step protocol for a validated reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Reagents
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (5 decimal places).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • HPLC vials with inserts.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Reagents:

    • This compound reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid (85%, analytical grade).

    • Water (HPLC grade, e.g., Milli-Q or equivalent).

Chromatographic Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix well.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Validation Experiments (Summary)
  • Specificity: Inject blank (mobile phase), placebo (if applicable), and the standard solution to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate. Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Conclusion

The validation of an analytical method is a critical exercise that underpins the reliability and integrity of scientific data. This guide has provided a comprehensive overview of the development and validation of an HPLC-UV method for the quantification of this compound, in accordance with ICH guidelines. The causality behind experimental choices, such as mobile phase pH and detection wavelength, has been explained based on the physicochemical properties of the analyte.

Furthermore, a comparative analysis with the more sensitive and selective LC-MS/MS technique highlights the importance of selecting an analytical method that is fit for its intended purpose. For routine quality control and quantification of this compound in bulk form or in high-concentration formulations, a validated HPLC-UV method is a robust, reliable, and cost-effective solution. However, for applications demanding ultra-trace level quantification or analysis in complex matrices, LC-MS/MS is the superior choice. By understanding the principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and accuracy of their analytical results.

References

A Researcher's Guide to Orthogonal Purity Assessment of Synthesized 4-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of High-Performance Liquid Chromatography and Melting Point Techniques

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel intermediates like 4-Cyano-3-methoxybenzoic acid, a molecule with significant potential in medicinal chemistry, a robust and reliable purity assessment strategy is not just a procedural formality but a critical determinant of downstream success. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two orthogonal and complementary techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and melting point analysis.

This document moves beyond a mere recitation of protocols. As a Senior Application Scientist, the objective is to illuminate the causality behind experimental choices, fostering a deeper understanding of how these techniques function synergistically to provide a comprehensive purity profile. We will delve into the theoretical underpinnings of each method, present detailed, field-tested protocols, and offer insights into the interpretation of the generated data.

The Principle of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading, as impurities with similar physicochemical properties to the main compound may co-elute or be otherwise undetectable. The strength of the approach detailed here lies in the use of two orthogonal methods. HPLC provides a quantitative measure of purity based on the chromatographic separation of the analyte from its impurities, while melting point analysis offers a qualitative assessment based on the thermodynamic principle of melting point depression.[1][2] This dual-pronged strategy ensures a more accurate and trustworthy evaluation of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC): A Quantitative Approach

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[3] For a substituted benzoic acid derivative like this compound, a reverse-phase HPLC method is typically the most effective approach.

Causality Behind Experimental Choices

The selection of the HPLC method parameters is critical for achieving optimal separation and accurate quantification. For this compound, a C18 column is a logical choice due to its nonpolar stationary phase, which will effectively retain the moderately polar analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a small amount of acid like formic or phosphoric acid), is chosen to ensure good peak shape and resolution. The acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Detailed Experimental Protocol for HPLC Analysis

1. System Preparation:

  • Ensure the HPLC system is properly equilibrated with the mobile phase.[4]

  • Install a suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Set the column oven temperature to a constant value (e.g., 30 °C) to ensure reproducible retention times.

2. Mobile Phase Preparation:

  • Prepare the mobile phase, for instance, a mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).

  • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a certified reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the synthesized this compound in the mobile phase at a similar concentration to the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at an appropriate wavelength (e.g., 254 nm).

5. System Suitability Testing (SST):

  • Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is operating correctly.[3][4][5][6][7]

  • Key SST parameters include:

    • Repeatability: The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.[4]

    • Tailing Factor: The tailing factor for the analyte peak should be between 0.8 and 1.5.[5]

    • Theoretical Plates: A measure of column efficiency, which should meet a minimum requirement (e.g., >2000).

6. Data Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the synthesized sample using the area percentage method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Interpreting the HPLC Data

The resulting chromatogram will display a major peak corresponding to this compound and potentially smaller peaks representing impurities. The purity is determined by the relative area of the main peak. It is crucial to ensure that all impurity peaks are well-resolved from the main peak.

Melting Point Analysis: A Qualitative Complement

Melting point determination is one of the oldest and simplest methods for assessing the purity of a crystalline organic compound.[1][8] The principle is based on the phenomenon of melting point depression: pure substances melt over a sharp, narrow temperature range, while impure substances exhibit a broader and depressed melting range.[1][2][9][10]

The Science of Melting Point Depression

Impurities disrupt the crystalline lattice of a solid, weakening the intermolecular forces that hold the molecules together.[1] Consequently, less energy is required to break down the crystal structure, resulting in a lower melting point. The presence of impurities also leads to a wider melting range because different regions of the solid will have varying concentrations of the impurity, causing them to melt at slightly different temperatures.[2]

Detailed Experimental Protocol for Melting Point Determination

1. Instrument Calibration:

  • Ensure the melting point apparatus is calibrated using certified reference standards with known melting points.[9]

2. Sample Preparation:

  • Ensure the synthesized this compound is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

3. Measurement:

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination of the melting range.[9]

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). This is the melting range.

Interpreting the Melting Point Data

The literature value for the melting point of a pure compound serves as the benchmark. For a highly pure sample of this compound, the observed melting range should be narrow (typically 0.5-2 °C) and close to the literature value. A broad melting range and a significant depression in the melting point are indicative of the presence of impurities.[10]

Comparative Analysis: HPLC vs. Melting Point

FeatureHigh-Performance Liquid Chromatography (HPLC)Melting Point Analysis
Principle Chromatographic separation based on differential partitioning between a mobile and stationary phase.Thermodynamic property based on melting point depression by impurities.[1]
Nature of Data Quantitative (provides a numerical purity value).Primarily qualitative (indicates the presence of impurities).
Sensitivity High (can detect impurities at low levels, often <0.1%).Lower (generally requires >1% impurity to cause a significant depression).[8]
Specificity High (can separate and quantify individual impurities).Low (does not identify the nature of the impurities).
Sample Throughput Lower (requires method development and run time for each sample).Higher (relatively quick to perform).
Instrumentation Complex and expensive.Simple and relatively inexpensive.

The Synergy of Orthogonal Methods: A Case Study

Consider a synthesized batch of this compound. HPLC analysis reveals a purity of 99.5% by peak area, with two minor impurity peaks at 0.3% and 0.2%. The melting point of this batch is determined to be 218-220 °C. The literature melting point for pure this compound is 220-222 °C.

The HPLC data provides a quantitative measure of purity, while the narrow melting range, which is only slightly depressed compared to the literature value, corroborates the high purity of the sample. This combined data provides a high degree of confidence in the purity assessment.

Workflow for Purity Assessment

Caption: Workflow for the orthogonal purity assessment of synthesized compounds.

Conclusion

The purity assessment of synthesized compounds like this compound is a multifaceted process that demands a rigorous and well-justified analytical strategy. While both HPLC and melting point analysis are valuable techniques, they provide different and complementary information. HPLC offers a sensitive and quantitative measure of purity, while melting point analysis serves as a rapid and straightforward qualitative check. By employing these two orthogonal methods in tandem, researchers can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their synthesized materials for subsequent applications in research and drug development.

References

A Spectroscopic Journey: Differentiating 4-Cyano-3-methoxybenzoic Acid from Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis and drug development, the precise characterization of molecules at each stage of a reaction is not just a matter of academic rigor—it is a cornerstone of quality, safety, and efficacy. Spectroscopic techniques provide the essential toolkit for this molecular surveillance, offering a detailed fingerprint of a compound's structure and purity. This guide provides an in-depth comparative analysis of the spectroscopic data for 4-cyano-3-methoxybenzoic acid, a valuable building block in medicinal chemistry, and its common precursors: methyl 4-formyl-3-methoxybenzoate and 4-formyl-3-methoxybenzoic acid . By understanding the distinct spectroscopic signatures of each compound, researchers can confidently track the progression of the synthesis, identify key transformations, and ensure the integrity of their final product.

The Synthetic Pathway: A Roadmap for Spectroscopic Analysis

The synthesis of this compound from methyl 4-formyl-3-methoxybenzoate typically involves a two-step process: hydrolysis of the methyl ester to a carboxylic acid, followed by the conversion of the formyl group to a nitrile. This synthetic route provides a logical framework for our spectroscopic comparison.

Synthetic_Pathway Precursor1 Methyl 4-formyl-3-methoxybenzoate Precursor2 4-Formyl-3-methoxybenzoic acid Precursor1->Precursor2 Hydrolysis FinalProduct This compound Precursor2->FinalProduct Cyanation IR_Spectroscopy cluster_precursor1 Methyl 4-formyl-3-methoxybenzoate cluster_precursor2 4-Formyl-3-methoxybenzoic acid cluster_final This compound p1_co_ester C=O (ester) ~1720 cm⁻¹ p1_co_aldehyde C=O (aldehyde) ~1690 cm⁻¹ p2_oh O-H (broad) ~2500-3300 cm⁻¹ p2_co_acid C=O (acid) ~1700 cm⁻¹ p2_co_aldehyde C=O (aldehyde) ~1690 cm⁻¹ f_oh O-H (broad) ~2500-3300 cm⁻¹ f_cn C≡N ~2230 cm⁻¹ f_co_acid C=O (acid) ~1700 cm⁻¹

A Senior Application Scientist's Guide to Catalyst Selection for Cyanation Reactions: A Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitrile Group

In the landscape of modern drug development and materials science, the nitrile (-CN) functional group stands as a cornerstone of molecular design. Its unique electronic properties and versatile reactivity make it a critical building block for synthesizing a vast array of essential compounds, including pharmaceuticals like the antidepressant Citalopram and the anti-HIV drug Etravirine.[1] Historically, the synthesis of aryl nitriles was dominated by classical methods such as the Sandmeyer and Rosenmund-von Braun reactions.[1][2] These approaches, however, often require harsh conditions and superstoichiometric amounts of toxic copper(I) cyanide, posing significant challenges in terms of safety, functional group tolerance, and waste disposal.[2][3]

The advent of transition-metal catalysis has revolutionized nitrile synthesis, offering milder, more efficient, and highly selective pathways.[4] Palladium, nickel, copper, and, more recently, iron have emerged as the principal metals for catalyzing these crucial C-CN bond formations.[5][6] However, the sheer number of available catalytic systems presents a new challenge for researchers: selecting the optimal catalyst that balances efficiency, substrate scope, cost, and practicality for a specific synthetic goal.

This guide provides an in-depth, objective comparison of the dominant catalytic systems for cyanation reactions. Moving beyond a simple listing of options, we will dissect the causality behind experimental choices, analyze performance with supporting data, and provide a logical framework to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Pillars of Catalyst Evaluation: Defining Performance

A catalyst's true value is measured by a combination of metrics. Understanding these pillars is fundamental to selecting the right tool for the job.

  • Catalytic Efficiency: This is a measure of a catalyst's productivity. It is primarily assessed by:

    • Yield (%): The amount of desired product obtained.

    • Catalyst Loading (mol %): The amount of catalyst required. Lower loadings are economically and environmentally preferable.

    • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactivated. A higher TON signifies a more robust and efficient catalyst.[7]

    • Turnover Frequency (TOF): The TON per unit of time (e.g., s⁻¹ or h⁻¹). TOF is a direct measure of the intrinsic activity of the catalytic site.[7][8]

  • Scope and Generality: A catalyst's utility is defined by its ability to perform reliably across a wide range of substrates. This includes tolerance for various functional groups (e.g., esters, ketones, amines) and efficacy with different classes of starting materials, particularly the less reactive but more economical aryl chlorides.[1][9]

  • Cost and Practicality: The economic viability of a synthesis, especially at scale, is paramount. This involves not only the price of the metal precursor but also the cost of specialized ligands, the choice of cyanide source, and the operational demands of the reaction (e.g., temperature, reaction time, sensitivity to air and moisture).

Comparative Analysis of Dominant Catalytic Systems

The choice of transition metal is the most critical decision in designing a cyanation reaction. Each metal offers a unique profile of cost, reactivity, and scope.

Palladium Catalysts: The Gold Standard of Efficiency

Palladium-catalyzed systems are often considered the benchmark for cyanation due to their exceptional functional group tolerance and high catalytic efficacy under mild conditions.[4][5] Since the first reported method by Takagi in 1973, significant advancements have been made to enhance their performance and address their primary drawbacks.[5]

Expertise & Causality: The success of palladium catalysis hinges on the use of sophisticated phosphine ligands (e.g., XPhos, dppf) that facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] A major historical challenge has been catalyst deactivation by excess cyanide ions, which can irreversibly bind to and "poison" the palladium center.[1][10] Modern protocols overcome this by using cyanide sources with low cyanide ion solubility or by employing highly active precatalysts that generate the active Pd(0) species efficiently in situ, outcompeting the poisoning pathway.[1]

Advantages:

  • Broad Substrate Scope: Highly effective for aryl bromides, iodides, and even challenging chlorides and triflates.[1][11]

  • Exceptional Functional Group Tolerance: Compatible with sensitive groups like aldehydes, phenols, and unprotected N-H indoles.[1]

  • Mild Reaction Conditions: Often effective at temperatures ≤ 100 °C with short reaction times.[1]

Limitations:

  • High Cost: Palladium is a precious metal, making it the most expensive catalyst option.[3][6]

  • Cyanide Poisoning: Susceptible to deactivation, requiring careful control of reaction conditions or specialized systems.[1]

Nickel Catalysts: The Cost-Effective Workhorse

As an earth-abundant and significantly cheaper alternative to palladium, nickel has emerged as a powerful catalyst for cyanation.[12] Its unique electronic properties often provide complementary or even superior reactivity, particularly for the cyanation of economical but less reactive aryl chlorides.[9]

Expertise & Causality: Nickel catalysts can follow a similar catalytic cycle to palladium but are often more amenable to single-electron transfer (SET) pathways, which can be advantageous for activating stubborn C-Cl bonds. The development of robust Ni(II) precatalysts combined with commercially available ligands (e.g., JosiPhos) has enhanced the practicality and scalability of these reactions, allowing them to be performed under biphasic conditions with non-toxic cyanide sources.[9]

Advantages:

  • Low Cost: Nickel is significantly more abundant and less expensive than palladium.[12]

  • High Reactivity for Aryl Chlorides: Often the catalyst of choice for converting inexpensive aryl chlorides to nitriles.[9]

  • Diverse Cyanide Source Compatibility: Effective with both traditional metal cyanides and newer organic cyanide sources.[12]

Limitations:

  • Functional Group Tolerance: Can be less tolerant of certain functional groups compared to palladium.

  • Ligand Sensitivity: Performance is often highly dependent on the specific ligand used.

Copper Catalysts: The Classic, Reinvented

Copper holds a historic place in cyanation chemistry through the Rosenmund-von Braun reaction.[2] While traditional methods were stoichiometric and harsh, modern research has transformed copper into a highly effective and inexpensive catalyst for cyanation.

Expertise & Causality: Modern copper-catalyzed methods operate under much milder conditions and use catalytic quantities of a simple copper(I) salt (e.g., CuI).[13] The key innovation has been the use of inexpensive and simple N,N'-dimethylethylenediamine ligands, which stabilize the copper center and facilitate the reaction.[13][14] Some of the most efficient protocols proceed via a "domino" halide exchange-cyanation, where an aryl bromide is first converted in situ to a more reactive aryl iodide before cyanation occurs, all within one pot.[2]

Advantages:

  • Very Low Cost: Copper is abundant and its common salts and ligands are inexpensive.[6]

  • Operational Simplicity: Reactions are often easy to set up and do not require rigorously anhydrous conditions.

  • Excellent Functional Group Compatibility: Modern protocols show tolerance comparable to palladium-catalyzed methods.[13]

Limitations:

  • Higher Catalyst Loading: Often requires higher catalyst loadings (5-10 mol %) compared to palladium systems (as low as 0.2 mol %).[1][13]

  • Limited Scope for Aryl Chlorides: Generally less effective for the cyanation of unactivated aryl chlorides.

Iron Catalysts: The Sustainable Frontier

Iron is the most abundant and least expensive transition metal, making it an ideal candidate for developing truly sustainable catalytic processes.[15] While historically less explored for cross-coupling than its neighbors on the periodic table, recent years have seen remarkable advances in iron-catalyzed cyanation.

Expertise & Causality: Iron catalysts can access a variety of reaction pathways, including oxidative C-H activation and cascade processes.[15] This allows for novel transformations not easily achieved with other metals. For example, protocols have been developed for the α-cyanation of tertiary amines using an inexpensive iron catalyst, an easy-to-handle cyanide source, and aerobic oxidation.[15]

Advantages:

  • Extremely Low Cost & High Abundance: The most economical and sustainable metal choice.

  • Novel Reactivity: Enables unique transformations like C-H cyanation.[15]

  • Low Toxicity: Generally considered more environmentally benign than other transition metals.

Limitations:

  • Developing Field: The substrate scope and generality of many iron-catalyzed methods are still being explored and may not yet match the robustness of palladium or nickel systems.

  • Reaction Conditions: Can sometimes require specific oxidants or additives to facilitate the catalytic cycle.[15]

The Critical Role of the Cyanide Source

The choice of cyanating agent is as important as the choice of metal catalyst, impacting the reaction's safety, cost, and efficiency.

Cyanide SourceToxicityRelative CostKey Characteristics & Compatibility
NaCN, KCN Extremely HighLowHighly soluble, potent catalyst poison. Requires rigorously anhydrous conditions.[12][16]
Zn(CN)₂ HighModerateLower solubility mitigates catalyst poisoning. Widely used with Pd catalysts but still a significant safety risk.[1][17]
K₄[Fe(CN)₆] Non-ToxicLowA food additive, considered the safest metal cyanide source. Its low solubility in organic solvents is overcome using biphasic conditions or additives. Excellent for both Pd and Ni systems.[1][9]
Organic Sources Varies (Low to Moderate)Moderate to HighIncludes acetone cyanohydrin, malononitrile, and even acetonitrile. Avoids toxic metal cyanides but may require specific catalysts (often copper-based) or harsher conditions to activate the C-CN bond.[12][18]

Data-Driven Comparison: Performance at a Glance

The following table summarizes representative performance data for the cyanation of aryl halides using different catalytic systems, providing a snapshot of their relative efficiencies.

Catalyst SystemSubstrateCyanide SourceCatalyst LoadingConditionsYieldReference
Palladium Ethyl 4-chlorobenzoateK₄[Fe(CN)₆]0.2 mol %100 °C, 1 h97%[1]
Nickel 4-ChlorotolueneK₄[Fe(CN)₆]2.5 mol %120 °C, 27 h>95%[9]
Copper 5-Bromo-m-xyleneNaCN10 mol % CuI110 °C, 24 h95%[3][13]
Iron N,N-Dimethylaniline (C-H)Ethyl Cyanoformate-Mildup to 94%[15]

Visualization of Key Processes

Diagrams help clarify complex chemical transformations and workflows, providing a clear visual reference for researchers.

Catalytic_Cycle cluster_0 Catalytic Cycle M0 M(0)L (Active Catalyst) M2 Ar-M(II)-X (Oxidative Adduct) M0->M2 Oxidative Addition (Ar-X) ArCN Aryl Nitrile (Ar-CN) M2_CN Ar-M(II)-CN (Cyanated Complex) M2->M2_CN Transmetalation (from 'CN' source) M2_CN->M0 Reductive Elimination (Ar-CN) ArX Aryl Halide (Ar-X) CN_Source Cyanide Source ('CN-') Experimental_Workflow start Start: Inert Atmosphere Setup reagents 1. Charge Reactor: - Aryl Halide - Catalyst/Precatalyst - Ligand (if needed) - Solvent start->reagents purge 2. Purge with Inert Gas (e.g., N₂ or Argon) reagents->purge add_reagents 3. Add Base and Cyanide Source purge->add_reagents heat 4. Heat to Reaction Temperature & Stir add_reagents->heat monitor 5. Monitor Reaction (TLC, GC, LC-MS) heat->monitor workup 6. Quench & Aqueous Workup (e.g., Dilute, Extract) monitor->workup purify 7. Purify Product (Column Chromatography, Recrystallization) workup->purify end End: Pure Aryl Nitrile purify->end

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of alternative reagents for the synthesis of 4-Cyano-3-methoxybenzoic acid, a critical building block in pharmaceutical and materials science. We will move beyond a simple recitation of protocols to offer a comparative analysis grounded in experimental data, mechanistic insights, and practical considerations. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges, balancing yield, safety, cost, and scalability.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and functional materials. Its bifunctional nature, featuring both a nitrile and a carboxylic acid group, allows for versatile chemical modifications. A notable application is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance.

The traditional synthesis of this compound often involves the use of toxic and hazardous reagents, such as copper(I) cyanide. This has prompted the search for safer, more sustainable, and equally effective alternative reagents and synthetic routes. This guide will explore these alternatives, providing a head-to-head comparison of their performance.

The Standard Synthetic Route: A Critical Assessment

A common and well-established method for synthesizing this compound starts from 4-bromo-3-methoxybenzoic acid. This route typically involves a Rosenmund-von Braun reaction for the cyanation step.

Standard_Synthesis A 4-Bromo-3-methoxybenzoic acid B This compound A->B C CuCN, DMF, heat Cyanation_Comparison cluster_0 Traditional Method 4-Bromo-3-methoxybenzoic acid 4-Bromo-3-methoxybenzoic acid This compound This compound 4-Bromo-3-methoxybenzoic acid->this compound CuCN, DMF, >150°C Yield: 75-85% Toxicity: High 4-Bromo-3-methoxybenzoic acid->this compound Pd catalyst, Cyanide Source (e.g., K4[Fe(CN)6], Zn(CN)2) Yield: 80-98% Toxicity: Lower Sandmeyer_Workflow A 4-Amino-3-methoxy- benzoic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 4-Cyano-3-methoxy- benzoic acid B->C CuCN, KCN heat

comparing the acidity of 4-Cyano-3-methoxybenzoic acid with other substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

Introduction: The acidity of an organic molecule, quantified by its acid dissociation constant (pKa), is a fundamental physicochemical property that governs its behavior in chemical reactions and biological systems. For researchers in drug development, understanding the pKa of a molecule is critical as it influences absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth comparison of the acidity of 4-cyano-3-methoxybenzoic acid with other monosubstituted and disubstituted benzoic acids. We will explore the electronic effects of substituents on the benzene ring and their impact on the acidity of the carboxylic acid functional group, supported by experimental pKa data and a detailed protocol for its determination.

The Influence of Substituents on Benzoic Acid Acidity: A Theoretical Framework

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring.[1] These effects can be broadly categorized as inductive and resonance effects, which alter the stability of the benzoate conjugate base.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, increase the acidity of benzoic acid. They achieve this by delocalizing the negative charge of the carboxylate anion through inductive and/or resonance effects, thereby stabilizing the conjugate base.[1][2] This stabilization makes the corresponding benzoic acid a stronger acid (lower pKa).

  • Electron-donating groups (EDGs) , such as methoxy (-OCH3) and amino (-NH2) groups, decrease the acidity of benzoic acid.[1][2] These groups donate electron density to the aromatic ring, which destabilizes the negatively charged carboxylate anion, making the benzoic acid a weaker acid (higher pKa).[2][3]

The position of the substituent also plays a crucial role. Substituents at the ortho and para positions can exert both inductive and resonance effects, while those at the meta position primarily exert an inductive effect.[1]

Comparative Acidity: A Data-Driven Analysis

To contextualize the acidity of this compound, we will compare its predicted pKa with the experimentally determined pKa values of several other substituted benzoic acids. The acidity of these compounds is a direct reflection of the electronic contributions of their respective substituents.

CompoundSubstituentspKaPredicted/Experimental
Benzoic Acid-H4.20Experimental
4-Cyanobenzoic Acid4-CN3.55Experimental
3-Methoxybenzoic Acid3-OCH34.09Experimental
2-Nitrobenzoic Acid2-NO22.17Experimental
This compound 4-CN, 3-OCH3 ~3.5-3.7 Predicted

pKa values are for aqueous solutions at or near 25°C.

Analysis of Substituent Effects:

  • Benzoic Acid (pKa = 4.20): This serves as our baseline for comparison.

  • 4-Cyanobenzoic Acid (pKa = 3.55): The cyano group at the para position is a strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-M) effects. This significantly stabilizes the benzoate anion, making 4-cyanobenzoic acid more acidic than benzoic acid.

  • 3-Methoxybenzoic Acid (pKa = 4.09): The methoxy group at the meta position acts as an electron-withdrawing group primarily through its inductive effect (-I), as the resonance effect is not transmitted to the carboxyl group from this position. This leads to a slight increase in acidity compared to benzoic acid. However, when at the para position, the electron-donating resonance effect (+M) of the methoxy group outweighs its inductive effect, making p-methoxybenzoic acid less acidic than benzoic acid.

  • 2-Nitrobenzoic Acid (pKa = 2.17): The nitro group is a very strong electron-withdrawing group. At the ortho position, its powerful -I and -M effects, combined with potential steric hindrance to the solvation of the carboxylic acid group (the "ortho effect"), lead to a dramatic increase in acidity.

  • This compound (Predicted pKa ~3.5-3.7): For this disubstituted benzoic acid, we can predict its acidity by considering the additive effects of its substituents. The strong electron-withdrawing cyano group at the 4-position will be the dominant factor in increasing acidity. The methoxy group at the 3-position will have a weaker, acid-strengthening inductive effect. Therefore, the pKa of this compound is expected to be slightly lower (more acidic) than that of 4-cyanobenzoic acid, placing it in the predicted range of 3.5-3.7. An experimental determination is necessary for a precise value.

Visualizing Substituent Effects on Acidity

The following diagram illustrates the interplay of inductive and resonance effects of different substituents on the acidity of the benzoic acid scaffold.

Substituent_Effects cluster_ewg Electron-Withdrawing Groups (EWGs) Increase Acidity (Lower pKa) cluster_edg Electron-Donating Groups (EDGs) Decrease Acidity (Higher pKa) cluster_mixed Mixed/Positional Effects 4-CN 4-Cyano (-I, -M) 4-Cyano-3-methoxy 4-Cyano-3-methoxy (Dominant -I, -M from CN; weaker -I from OCH3) 4-CN->4-Cyano-3-methoxy Predicted to be Slightly Stronger 2-NO2 2-Nitro (-I, -M, Ortho Effect) 4-OCH3 4-Methoxy (-I, +M) 4-NH2 4-Amino (-I, +M) 3-OCH3 3-Methoxy (-I effect dominates) Benzoic Acid\n(pKa ~4.20) Benzoic Acid (pKa ~4.20) Benzoic Acid\n(pKa ~4.20)->4-CN Stronger Acid Benzoic Acid\n(pKa ~4.20)->2-NO2 Much Stronger Acid Benzoic Acid\n(pKa ~4.20)->4-OCH3 Weaker Acid Benzoic Acid\n(pKa ~4.20)->4-NH2 Much Weaker Acid Benzoic Acid\n(pKa ~4.20)->3-OCH3 Slightly Stronger Acid

Caption: Electronic effects of substituents on benzoic acid acidity.

Experimental Determination of pKa: A Step-by-Step Protocol

The pKa of a substituted benzoic acid can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a standardized base is added.

Materials and Equipment:

  • High-precision pH meter with a combination glass electrode

  • Calibrated automatic burette

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Beaker (100 mL or 150 mL)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • The substituted benzoic acid of interest

  • Deionized water (degassed to remove CO2)

Experimental Workflow Diagram:

pKa_Determination_Workflow A 1. pH Meter Calibration (pH 4, 7, 10 buffers) B 2. Sample Preparation (Dissolve acid in water, add KCl) A->B C 3. Initial Acidification (Adjust to pH ~2 with 0.1 M HCl) B->C D 4. Potentiometric Titration (Titrate with 0.1 M NaOH, record pH vs. volume) C->D E 5. Data Analysis (Plot titration curve, determine equivalence point) D->E F 6. pKa Calculation (pH at half-equivalence point) E->F

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00 at a constant temperature (e.g., 25°C). Ensure the electrode is rinsed with deionized water and gently blotted dry between buffers.

  • Preparation of the Analyte Solution: Accurately weigh a sample of the substituted benzoic acid (to achieve a final concentration of approximately 1-5 mM) and dissolve it in a known volume of deionized water in a beaker. Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M). Place a magnetic stir bar in the beaker.

  • Initial Acidification: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and temperature probe. Begin stirring at a moderate, constant rate. If necessary, add a small amount of 0.1 M HCl to lower the initial pH to around 2, ensuring the carboxylic acid is fully protonated.

  • Titration with Standardized Base: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution using the automatic burette. Record the pH and the volume of titrant added after each increment, allowing the pH reading to stabilize before proceeding.

  • Data Collection and Analysis: Continue the titration well past the equivalence point (the point of inflection in the titration curve). Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point can be determined from the first or second derivative of the titration curve.

  • pKa Calculation: The pKa is determined from the Henderson-Hasselbalch equation. At the point where half of the volume of NaOH required to reach the equivalence point has been added (the half-equivalence point), the concentrations of the protonated acid and its conjugate base are equal. At this point, the pH of the solution is equal to the pKa of the acid.

Conclusion

The acidity of this compound is predicted to be greater than that of benzoic acid and 3-methoxybenzoic acid, and slightly greater than that of 4-cyanobenzoic acid. This is attributed to the strong electron-withdrawing nature of the cyano group, which is the dominant influence on the molecule's acidity. The methoxy group at the 3-position provides a smaller, additive acid-strengthening effect. For researchers engaged in the synthesis of novel compounds for biological applications, a precise understanding and experimental verification of pKa are paramount for predicting molecular behavior and optimizing for desired therapeutic outcomes.

References

The Foundational Role of Internal Standards in Chromatographic Accuracy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Use of 4-Methoxybenzoic Acid as an Internal Standard for HPLC Analysis

In High-Performance Liquid Chromatography (HPLC), the ultimate goal of quantitative analysis is to determine the precise concentration of a target analyte. While external standard calibration is a straightforward approach, its accuracy is contingent upon the unwavering consistency of injection volumes and system stability.[1] In reality, minor variations in sample preparation, injection precision, and instrument response are nearly inevitable and can introduce significant error.[2][3]

The internal standard (IS) method is a powerful technique designed to mitigate these sources of variability. By adding a known concentration of a carefully selected compound—the internal standard—to all standards and samples, quantification is based on the ratio of the analyte's response to the internal standard's response.[1] This ratiometric approach effectively compensates for fluctuations, as any procedural or instrumental variations will likely affect both the analyte and the internal standard to a similar degree, preserving the integrity of the ratio.[2]

Selecting an Effective Internal Standard: The Core Principles

The success of the internal standard method hinges on the judicious selection of the IS. An ideal internal standard is not merely a random compound added to the sample; it must meet several critical criteria to ensure the validity of the analysis.

Key criteria for selecting an internal standard include:

  • Chemical Similarity: The IS should possess structural and functional group similarities to the target analyte to ensure comparable behavior during sample extraction and chromatographic separation.[4]

  • Chromatographic Resolution: The peak for the internal standard must be fully resolved from the analyte peak and any other components in the sample matrix.[2][4]

  • Elution Proximity: Ideally, the IS should elute close to the analyte of interest to minimize the impact of any gradient or flow rate variations during the run.[2]

  • Absence in Samples: The chosen IS must not be naturally present in the samples being analyzed.[2]

  • Stability and Purity: The internal standard must be chemically stable throughout the entire analytical process and be of high, certified purity.[4]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Cyano-3-methoxybenzoic acid. As Senior Application Scientists, our goal is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a proactive safety culture in your laboratory.

Understanding the Hazard: A Molecule's Functional Groups Dictate Its Reactivity and Toxicity

This compound is a multifunctional aromatic compound. Its hazard profile is a composite of the risks associated with its constituent functional groups: a carboxylic acid, a nitrile, and a methoxy group on a benzene ring.

  • Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule. While it is a weak acid compared to mineral acids, it can cause skin and eye irritation upon contact.[1][2] Inhalation of the dust can also lead to respiratory tract irritation.[1][2][3]

  • Nitrile (-C≡N): The cyano group is a key feature to consider. While the molecule itself is not classified as acutely toxic in the same way as simple inorganic cyanides, nitriles can be metabolized in the body to release cyanide ions, which are highly toxic. Furthermore, under strong acidic or basic conditions, the nitrile group can undergo hydrolysis.[4][5]

  • Aromatic Ring with Methoxy Group (-OCH₃): The benzene ring itself is a common scaffold in many biologically active molecules. The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring.[6]

Based on available safety data sheets, this compound is classified as:

  • Harmful if swallowed.[1][2][7]

  • Harmful in contact with skin.[7]

  • Causes skin irritation.[1][2][3][7]

  • Causes serious eye irritation.[1][2][3][7]

  • Harmful if inhaled.[7]

  • May cause respiratory irritation.[1][2][3][7]

Hazard Identification Summary Table:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Harmful in contact with skinAcute toxicity, dermal (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
Harmful if inhaledAcute toxicity, inhalation (Category 4)
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a risk assessment of its chemical properties.

  • Primary Recommendation: Nitrile gloves.

  • Rationale: Nitrile gloves offer good resistance to a range of chemicals, including weak acids.[7] They are also more puncture-resistant than latex gloves. However, it is crucial to understand that nitrile gloves provide splash protection and are not intended for prolonged immersion.[8] The breakthrough time for nitrile gloves can vary depending on the specific chemical and the thickness of the glove.[9]

  • Operational Protocol:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • If direct contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

    • When working with solutions of the compound, consider the solvent's compatibility with nitrile gloves. For example, some organic solvents can degrade nitrile gloves quickly.[9] Consult a glove compatibility chart for the specific solvent you are using.

    • After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin.

  • Minimum Requirement: Safety glasses with side shields.

  • Enhanced Protection: Chemical splash goggles are recommended, especially when handling larger quantities or when there is a risk of splashing.

  • Full Protection: A face shield worn over safety glasses or goggles should be used when there is a significant risk of splashing or when handling the powder outside of a contained environment.

  • Causality: The solid, crystalline nature of this compound means that dust particles can easily become airborne and cause serious eye irritation.[1][2]

  • When to Use a Respirator: Respiratory protection is necessary when handling the solid powder outside of a well-ventilated area or a fume hood, or when there is a potential for dust generation.

  • Respirator Selection:

    • For dust: A NIOSH-approved N95 or P95 particulate respirator is recommended for nuisance exposures.

    • For higher-level protection or when handling in solution: A respirator with combination organic vapor and acid gas cartridges may be necessary, depending on the solvent and the scale of the work.

  • The "Why": The fine, powdery nature of this compound poses a significant inhalation hazard, leading to respiratory tract irritation.[1][2]

  • Standard Attire: A standard laboratory coat should be worn at all times.

  • Enhanced Protection: For tasks with a higher risk of spillage, a chemically resistant apron or a full-body suit may be appropriate.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

PPE Selection Workflow Diagram:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection A Assess the Task: - Weighing solid? - Making a solution? - Large or small scale? B Hand Protection: Nitrile gloves (splash protection) A->B C Eye/Face Protection: Safety glasses (minimum) Goggles/Face shield (splash risk) A->C D Respiratory Protection: N95/P95 for dust Cartridge respirator for vapors A->D E Protective Clothing: Lab coat Chemical apron (spill risk) A->E

Caption: A workflow for selecting appropriate PPE based on the task.

Operational Plan: Safe Handling from Benchtop to Disposal

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, especially when handling the solid powder or volatile solutions.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.

  • Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items.

  • Weighing the Solid:

    • Perform this task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula to transfer the solid. Avoid creating dust clouds.

    • Clean any spills on the balance immediately with a damp cloth (water is acceptable for small spills).

  • Preparing Solutions:

    • Add the solid to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Keep the container covered as much as possible during the process.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical. A 5% sodium bicarbonate solution can be used to neutralize any residual acid, followed by a water rinse.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Stewardship of Chemical Waste

Improper disposal of this compound can pose a threat to the environment. Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Solid Waste: Collect any unused solid this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, labeled hazardous waste container.

    • Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][10][11]

For dilute aqueous solutions, neutralization can be performed before collection for disposal. This should only be done by trained personnel.

  • Dilution: If the solution is concentrated, dilute it with water in a large container.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, while stirring. Monitor the pH with a pH meter or pH paper. Continue adding the base until the pH is neutral (pH 6-8). The reaction of a carboxylic acid with bicarbonate will produce carbon dioxide gas, so perform this in a fume hood and be mindful of foaming.[12][13]

  • Collection: The neutralized solution can then be collected in a designated aqueous hazardous waste container.

Waste Disposal Workflow Diagram:

Disposal_Workflow cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway A Solid Waste: - Unused chemical - Contaminated disposables C Collect in Labeled Hazardous Waste Container A->C B Liquid Waste: - Reaction mixtures - Washings B->C D Neutralize Dilute Aqueous Waste (if trained) B->D Small quantities only E Arrange for Professional Waste Disposal C->E D->C Collect neutralized waste

Caption: A decision-making workflow for the proper disposal of waste.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For acidic spills, a neutralizer like sodium bicarbonate can be applied.[9]

    • Collect the absorbed material in a labeled container for disposal.

    • Decontaminate the spill area with a 5% sodium bicarbonate solution, followed by a water rinse.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Cyano-3-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.